molecular formula C9H20N2O2 B1524618 (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate CAS No. 873221-70-6

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Cat. No.: B1524618
CAS No.: 873221-70-6
M. Wt: 188.27 g/mol
InChI Key: LKEWKAVKGVXBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(6-10-5)11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEWKAVKGVXBTD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873221-70-6
Record name 1,1-Dimethylethyl N-[(1S)-1-methyl-2-(methylamino)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873221-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate physical properties

[1]

Executive Summary

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS: 873221-70-6) is a high-value chiral diamine intermediate used extensively in medicinal chemistry. It serves as a critical building block for the synthesis of peptide surrogates, heterocycles, and linker systems in drug discovery. Its structure features a tert-butoxycarbonyl (Boc) protected primary amine at the chiral center and a reactive secondary methylamine, allowing for orthogonal functionalization. This guide provides a comprehensive technical analysis of its physical properties, synthesis, and handling protocols for research applications.

Chemical Identity & Structural Analysis[2][3][4][5]

The compound is an (S)-enantiomer of a vicinal diamine derivative. The steric bulk of the Boc group combined with the basicity of the methylamino group defines its reactivity profile.

Nomenclature & Identifiers
Parameter Details
IUPAC Name tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate
Common Synonyms Boc-Dap(Me)-H; (S)-1-(Methylamino)-2-(Boc-amino)propane
CAS Number 873221-70-6
Molecular Formula C

H

N

O

Molecular Weight 188.27 g/mol
SMILES CC(CNC)NC(=O)OC(C)(C)C
Chirality (S)-Configuration
Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the orthogonal amine functionalities.

ChemicalStructureBocBoc Group(Acid Labile)ChiralCenterC2 Chiral Center(S)-ConfigurationBoc->ChiralCenterCarbamate LinkageMethylAmineN1 Methylamine(Basic, Nucleophilic)ChiralCenter->MethylAmineMethylene Bridge

Figure 1: Functional group topology of this compound.

Physicochemical Profile

Understanding the physical state and solubility parameters is crucial for purification and reaction planning.

Physical Constants
Property Value / Range Notes
Physical State Colorless to pale yellow oilOften solidifies upon prolonged storage at -20°C.
Boiling Point ~271°C (Predicted)Decomposes before boiling at atm pressure.[1]
Flash Point ~118°CEstimated.[2]
Density 0.947 ± 0.06 g/cm³Liquid phase at 20°C.
pKa (Conj. Acid) ~10.5 (Methylamine)The carbamate NH is non-basic.
LogP ~1.2Moderately lipophilic.
Solubility & Stability
  • Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, methanol, and DMSO. Moderately soluble in water; solubility increases significantly in acidic aqueous buffers (pH < 9).

  • Stability: Stable under standard laboratory conditions. Hydrolytically stable at neutral/basic pH. The Boc group is cleaved by strong acids (TFA, HCl/Dioxane).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Synthesis & Purification Workflows

The most reliable synthesis route avoids the risk of racemization and over-alkylation by utilizing reductive amination of the corresponding Boc-amino aldehyde.

Recommended Synthetic Pathway

Precursor: (S)-tert-Butyl (1-oxopropan-2-yl)carbamate (Boc-L-Alaninal).

SynthesisPathwayStartBoc-L-Alaninal(Aldehyde)Step1Imine Formation(MeNH2, MeOH)Start->Step1 CondensationIntermediateImine IntermediateStep1->IntermediateStep2Reduction(NaBH4 or NaBH3CN)Intermediate->Step2 Hydride TransferProductTarget Product(Secondary Amine)Step2->Product Workup

Figure 2: Reductive amination pathway from Boc-L-Alaninal.

Detailed Protocol
  • Imine Formation: Dissolve Boc-L-Alaninal (1.0 equiv) in anhydrous Methanol (0.2 M). Add Methylamine (2.0 equiv, typically as a solution in THF or MeOH). Stir at 0°C to RT for 1–2 hours.

  • Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (NaBH

    
    , 1.5 equiv) portion-wise. Note: NaBH
    
    
    CN can be used for milder conditions if sensitive groups are present.
  • Quench: After reaction completion (TLC monitoring), quench with saturated NH

    
    Cl solution.
    
  • Extraction: Remove volatiles under vacuum. Extract the aqueous residue with DCM (3x).

  • Purification: The crude oil is often pure enough for subsequent steps. If necessary, purify via flash column chromatography using a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH

    
    OH additive to prevent streaking of the amine.
    

Analytical Characterization

Validating the identity and purity of the compound requires checking for the integrity of the Boc group and the presence of the methyl group.

NMR Spectroscopy Expectations ( H NMR, CDCl )
  • 
     1.44 ppm (s, 9H):  Boc tert-butyl protons (Characteristic singlet).
    
  • 
     1.10 ppm (d, 3H):  Methyl group of the alanine backbone.
    
  • 
     2.45 ppm (s, 3H): N-Methyl protons (Singlet, diagnostic for product formation).
    
  • 
     2.60–2.80 ppm (m, 2H):  Methylene protons adjacent to the methylamine.
    
  • 
     3.80 ppm (m, 1H):  Methine proton at the chiral center.
    
  • 
     4.80 ppm (br s, 1H):  Carbamate NH.
    
Mass Spectrometry[2]
  • Method: ESI-MS (Positive Mode).

  • Expected Ion: [M+H]

    
     = 189.28 m/z.
    
  • Fragment: Loss of Boc group often observed ([M+H - 100]

    
    ).
    

Handling, Safety & Stability

Hazard Identification (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a chemical fume hood to avoid inhalation of vapors.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong acids (which remove the Boc group).

Storage
  • Temperature: 2°C to 8°C (Refrigerate).

  • Atmosphere: Store under Nitrogen or Argon to prevent oxidation or carbonate formation from atmospheric CO

    
    .
    

References

  • Biosynth. tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate Product Page. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107247829, tert-butyl N-[1-(butylamino)propan-2-yl]carbamate. (Analogous Structure Reference). Retrieved from [1]

  • Aceschem. Product Information for CAS 873221-70-6. Retrieved from

  • Google Patents. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate (CN104086460B). (Methodology Reference). Retrieved from

Technical Monograph: (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

[1]

Chemical Identity & Structural Analysis

This compound serves as a protected chiral diamine scaffold, specifically the


11
Nomenclature and Identifiers
Parameter Data
IUPAC Name tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate
Common Synonyms (S)-1-Methylamino-2-(Boc-amino)propane; Boc-N-methyl-1,2-diaminopropane
CAS Registry Number 873221-70-6
Molecular Formula

Molecular Weight 188.27 g/mol
Stereochemistry (S)-Enantiomer (derived from L-Alanine backbone)
Structural Topology

The molecule features a three-carbon backbone.[1] The C2 position holds a tert-butoxycarbonyl (Boc)-protected amine, conferring acid lability.[1] The C1 position features a secondary methylamine, which remains basic and nucleophilic, serving as the primary attachment point for further elaboration.

ChemicalStructureBocBoc Group(Acid Labile)N2N2 (Carbamate)Boc->N2ProtectsChiralCenterC2 (S-Config)Chiral CenterN2->ChiralCenterAmide BondBackboneC1 MethyleneChiralCenter->BackboneN1N1 (Methylamine)Nucleophilic SiteBackbone->N1

Figure 1: Functional topology of this compound, highlighting the orthogonal reactivity of the two nitrogen centers.[1]

Synthetic Methodology

The synthesis of This compound requires preserving the stereocenter at C2. Two primary routes are field-validated: Reductive Amination (Route A) and Nucleophilic Displacement (Route B).[1]

Route A: Reductive Amination (Preferred for Medicinal Chemistry)

This route utilizes Boc-L-Alaninal (derived from Boc-L-Alanine) as the starting material.[1] It is rapid and minimizes racemization risks if reaction conditions are controlled.

  • Oxidation/Reduction: Boc-L-Alanine is converted to Boc-L-Alaninal (aldehyde).[1]

  • Imine Formation: The aldehyde reacts with methylamine (

    
    ) to form the imine.
    
  • Reduction: In situ reduction using Sodium Triacetoxyborohydride (

    
    ) yields the secondary amine.[1]
    
Route B: Nucleophilic Displacement (Preferred for Scale-Up)

This route avoids unstable aldehydes by using Boc-L-Alaninol .[1]

  • Activation: React Boc-L-Alaninol with Methanesulfonyl chloride (MsCl) to form the mesylate.

  • Displacement: Treat the mesylate with excess methylamine. The

    
     displacement occurs at the achiral C1 position, leaving the C2 stereocenter untouched.
    

SynthesisPathwayscluster_legendPathway ComparisonStartBoc-L-AlanineAldehydeBoc-L-Alaninal(Aldehyde)Start->Aldehyde Weinreb Amide / LiAlH4 AlcoholBoc-L-AlaninolStart->Alcohol Mixed Anhydride / NaBH4 ImineImine IntermediateAldehyde->Imine MeNH2 Product(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamateImine->Product NaBH(OAc)3 (Reductive Amination) MesylateMesylate (OMs)Activated SpeciesAlcohol->Mesylate MsCl, Et3N Mesylate->Product MeNH2 (excess), SN2 RouteA_LabelRoute A: Kinetic ControlRouteB_LabelRoute B: Thermodynamic Stability

Figure 2: Comparative synthetic workflows. Route B is generally more robust for large-scale preparation due to the stability of the alcohol intermediate.[1]

Experimental Protocol (Route B - Mesylate Strategy)

Step 1: Activation To a solution of Boc-L-Alaninol (1.0 eq) in DCM at 0°C, add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (1.1 eq) dropwise.[1] Stir for 2 hours. Wash with dilute citric acid and brine. Dry (

Step 2: Displacement Dissolve the crude mesylate in THF. Add Methylamine (2.0 M in THF, 5.0 eq) or aqueous methylamine (40%).[1] Heat the sealed vessel to 50°C for 12 hours.

  • Workup: Concentrate to remove excess methylamine.[1] Partition between EtOAc and saturated

    
    .
    
  • Purification: The secondary amine is basic; purify via silica gel chromatography using DCM/MeOH/NH4OH (90:10:1).[1]

Physicochemical Profiling

Understanding the physical behavior of this intermediate is crucial for assay development and formulation.

Property Value / Characteristic Implication
Physical State Waxy solid or viscous oilLow melting point requires careful handling during weighing.[1]
Boiling Point ~271.8°C (Predicted)Non-volatile; stable under high vacuum.[1]
pKa (Conjugate Acid) ~10.5 (Secondary Amine)Highly basic at N1; will be protonated at physiological pH.[1]
LogP ~1.1Moderately lipophilic; good membrane permeability for cellular assays.[1]
Solubility Soluble in DCM, MeOH, DMSOCompatible with standard organic synthesis solvents.

Application in Drug Development[1]

Peptidomimetics & Linkers

This scaffold is a "privileged structure" for replacing the peptide bond or introducing conformational constraints.

  • Gamma-Turn Mimetics: The diamine backbone mimics the

    
     to 
    
    
    spacing in protein turns.[1]
  • PROTAC Linkers: The secondary amine allows for the attachment of alkyl chains, while the Boc-protected amine can be deprotected later to attach E3 ligase ligands.[1]

Kinase Inhibitors

Many kinase inhibitors require a solubilizing group exposed to the solvent front. The (S)-1-(methylamino)propan-2-yl motif provides a chiral handle to fine-tune this interaction, often improving selectivity over the achiral ethylenediamine counterparts.[1]

References

  • Li, F. F., Stubbing, L. A., Kavianinia, I., & Brimble, M. A. (2018). "Synthesis and antiproliferative activity of C- and N-terminal analogues of culicinin D." Bioorganic & Medicinal Chemistry.[1][2] [1]

    • Primary citation for the synthesis and utilization of the (S)-enantiomer (CAS 873221-70-6).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1][3] [1]

    • Authoritative source for Boc-protection and deprotection mechanics.
  • Biosynth. (n.d.).[1] "tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate Product Data."

    • Verification of CAS and physical d

Technical Monograph: (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals. It synthesizes chemical engineering principles, synthetic methodology, and application logic into a cohesive monograph.

CAS: 873221-70-6 Formula: C


H

N

O

Molecular Weight: 188.27 g/mol

Executive Summary

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS 873221-70-6) is a high-value chiral building block characterized by a 1,2-diamine motif with orthogonal protection. Its structure features a secondary methylamine at the C1 position and a tert-butoxycarbonyl (Boc)-protected primary amine at the chiral C2 position ((S)-configuration).

This compound serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD) , enabling the synthesis of peptidomimetics, chiral ligands, and nitrogen-rich heterocycles (e.g., piperazines, imidazolidinones). Its utility lies in the ability to selectively functionalize the sterically accessible methylamine while preserving the chiral center and the latent amine functionality protected by the Boc group.

Chemical Identity & Physicochemical Profile[1][2][3]

PropertySpecification
IUPAC Name tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate
Synonyms (S)-1-(Methylamino)-N-Boc-2-propanamine; (S)-N1-Boc-N2-methylpropane-1,2-diamine
Appearance Colorless to pale yellow viscous oil or low-melting solid
Solubility Soluble in DCM, MeOH, THF, EtOAc; Sparingly soluble in water
pKa (Calc) ~10.2 (secondary amine), ~-1.0 (carbamate oxygen)
Chiral Purity Typically >98% ee (enantiomeric excess)
Storage 2–8°C, Hygroscopic, Store under inert gas (Ar/N2)

Retrosynthetic Analysis & Synthesis Strategy

The synthesis of CAS 873221-70-6 is best approached via the "Chiral Pool" strategy, utilizing L-Alanine as the stereochemical anchor. This approach avoids expensive asymmetric catalysis and guarantees high enantiomeric purity.

Strategic Pathway

The most robust industrial route involves the activation of (S)-Boc-Alaninol followed by nucleophilic substitution.

  • Precursor: (S)-Boc-Alaninol (derived from L-Alanine).

  • Activation: Conversion of the primary alcohol to a leaving group (Mesylate or Tosylate).

  • Substitution: Displacement by Methylamine.

Reaction Workflow Visualization

Synthesis_Pathway cluster_legend Process Logic Ala (S)-Boc-Alanine Alc (S)-Boc-Alaninol Ala->Alc Mixed Anhydride Red. (IBCF / NaBH4) Ms O-Mesylate Intermediate (Activated) Alc->Ms MsCl, TEA, DCM 0°C -> RT Target Target Diamine (CAS 873221-70-6) Ms->Target MeNH2 (excess) THF/H2O, 60°C Activation Activation Nucleophilic Attack Nucleophilic Attack Activation->Nucleophilic Attack

Figure 1: Step-wise synthesis from (S)-Boc-Alanine to the target diamine.

Detailed Experimental Protocol

This protocol is designed for a 10-gram scale synthesis, prioritizing yield and purity without chromatographic purification where possible.

Step 1: Activation of (S)-Boc-Alaninol

Objective: Convert the hydroxyl group into a reactive methanesulfonate ester.

  • Reagents: (S)-Boc-Alaninol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve (S)-Boc-Alaninol in anhydrous DCM (10 mL/g) and cool to 0°C under nitrogen.

    • Add TEA followed by the dropwise addition of MsCl. Caution: Exothermic.

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

    • Workup: Wash with 1N HCl (cold), saturated NaHCO

      
      , and brine. Dry over MgSO
      
      
      
      and concentrate.
    • Result: White crystalline solid (Mesylate). Yield >95%. Use directly.

Step 2: Nucleophilic Displacement

Objective: Introduce the methylamine group while inverting the C1 center (irrelevant as C1 is achiral) and preserving the C2 stereocenter.

  • Reagents: Mesylate intermediate (1.0 eq), Methylamine (40% aq. solution or 2M in THF, 10.0 eq).

  • Rationale for Excess: A large excess of methylamine is strictly required to prevent the product (a secondary amine) from reacting with the starting mesylate to form a tertiary amine dimer.

  • Procedure:

    • Dissolve the Mesylate in THF.

    • Add Methylamine solution. Seal the vessel (pressure tube recommended if using volatile amine).

    • Heat to 50–60°C for 4–6 hours. Monitor by TLC (ninhydrin stain) or LC-MS.

    • Purification (Self-Validating Step):

      • Concentrate to remove THF and excess methylamine.

      • Dissolve residue in DCM.

      • Acid Extraction: Extract with 1N HCl (The product moves to the aqueous phase as the salt; impurities remain in organic).

      • Basification: Basify the aqueous layer to pH >12 with NaOH.

      • Extraction: Extract back into DCM.

    • Final Isolation: Dry (Na

      
      SO
      
      
      
      ) and concentrate in vacuo.

Quality Control & Characterization

To ensure the integrity of the scaffold for drug development, the following parameters must be verified.

MethodDiagnostic Signal / Criteria
1H NMR (CDCl3) δ 1.44 (s, 9H): Boc group.δ 2.45 (s, 3H): N-Methyl group.δ 1.10 (d, 3H): Propyl methyl group.δ 3.70 (m, 1H): Chiral methine proton.
Chiral HPLC Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA. Confirm >98% ee against racemate.
LC-MS [M+H]+ = 189.15. Confirm absence of dimer (M+H = ~361).

Applications in Drug Discovery

The this compound scaffold is a versatile intermediate.

Fragment-Based Drug Discovery (FBDD)

The compound possesses a "Rule of 3" compliant profile (MW < 300, H-donors < 3, cLogP < 3), making it an ideal fragment.

  • Linker Chemistry: The secondary amine allows for urea formation, sulfonylation, or reductive amination to link pharmacophores.

  • Conformational Control: The methyl group at C2 (from alanine) introduces rigidity compared to an ethylenediamine linker, reducing entropic penalty upon binding.

Heterocycle Synthesis

This diamine is a precursor for chiral piperazines and imidazolidinones .

Applications cluster_uses Downstream Applications Core CAS 873221-70-6 (Chiral Diamine) Ligands Chiral Ligands (for Asymmetric Catalysis) Core->Ligands Derivatization Drugs CNS Active Agents (Lacosamide Analogs) Core->Drugs SAR Studies Hetero N-Heterocycles (Piperazines/Imidazolidinones) Core->Hetero Cyclization w/ Oxalyl Chloride or Glyoxal

Figure 2: Application logic for the chiral diamine scaffold.

Safety & Handling

  • Hazards: The compound is a secondary amine and may cause skin irritation or severe eye damage (H315, H318).

  • Boc-Deprotection Warning: When removing the Boc group (using TFA or HCl/Dioxane), the resulting vicinal diamine is highly basic and can chelate metals or absorb CO

    
     from the air. Handle the deprotected salt form (dihydrochloride) for better stability.
    
  • Storage: Store under inert atmosphere at 2–8°C to prevent oxidation of the secondary amine.

References

  • Preparation of N-Boc-diamines: Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. Link

  • Synthesis of Piperazine Scaffolds: Kim, H., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(15), 2767. Link

  • Boc-Alaninol Activation Protocol: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General reference for Boc stability and mesylate formation).

  • Patent Context: Substituted Amino Acid Derivatives Useful as Pharmaceutical Agents. US Patent Application US2008/0194672 A1. (Describes related chiral amine intermediates). Link

Sources

Technical Monograph: (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate , a critical chiral diamine scaffold used in the synthesis of peptidomimetics and kinase inhibitors.

Identity & Physicochemical Profile[1]

This compound serves as a selectively protected chiral 1,2-diamine. Its structural utility lies in the differentiation between the two nitrogen centers: the secondary amine at position 1 is sterically accessible and nucleophilic, while the amine at position 2 is masked by the acid-labile tert-butyloxycarbonyl (Boc) group.

Core Data Table
ParameterTechnical Specification
IUPAC Name tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate
Common Name (S)-N-Boc-N'-methyl-1,2-diaminopropane
CAS Registry Number 873221-70-6
Molecular Formula C

H

N

O

Molecular Weight 188.27 g/mol
Chirality (S)-Enantiomer
Physical State White to off-white low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, MeOH, EtOAc, DMSO; sparingly soluble in water
pKa (Calc) ~10.5 (Secondary amine), ~-1.0 (Carbamate)

Synthetic Architecture: The Alaninol Route

To ensure stereochemical integrity and scalability, the synthesis of this molecule should not rely on the resolution of racemic mixtures. Instead, a "Chiral Pool" approach starting from (S)-Boc-Alaninol is the industry standard. This route preserves the stereocenter at C2 while converting the primary alcohol at C1 into a methylamine.

Mechanistic Pathway[2][3]
  • Activation: The hydroxyl group of (S)-Boc-Alaninol is a poor leaving group. It is converted into a mesylate (methanesulfonate) or tosylate to facilitate nucleophilic substitution.

  • Displacement: The activated intermediate is treated with excess methylamine. The use of excess amine is critical to prevent poly-alkylation (formation of tertiary amines).

SynthesisPath Start (S)-Boc-Alaninol (C8H17NO3) Inter Intermediate: O-Mesylate Start->Inter Activation Reagent1 MsCl / Et3N DCM, 0°C Reagent1->Inter Product Target: (S)-N-Boc-N'-Me-diamine Inter->Product SN2 Substitution Reagent2 MeNH2 (Excess) THF/H2O Reagent2->Product

Figure 1: Stereospecific synthesis pathway via nucleophilic substitution of an activated alcohol.

Experimental Protocol (Bench Scale)

Step 1: Mesylation

  • Charge a reaction vessel with (S)-Boc-Alaninol (1.0 equiv) and dry Dichloromethane (DCM).

  • Cool to 0°C. Add Triethylamine (TEA) (1.5 equiv).

  • Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv). Why: Exothermic reaction control.

  • Stir for 2 hours. Validate conversion via TLC (loss of polar alcohol spot).

  • Quench with water, separate organic layer, dry over MgSO

    
    , and concentrate to yield the crude mesylate.
    

Step 2: Amination

  • Dissolve the crude mesylate in THF.

  • Add Methylamine (40% aq. solution or 2M in THF, 5-10 equiv). Why: High equivalence forces the equilibrium toward the mono-methylated product and minimizes dimerization.

  • Heat to 50°C in a sealed pressure tube for 4-6 hours.

  • Concentrate to remove THF and excess methylamine.

Purification Strategy: The Acid-Base Swing

Chromatography is often unnecessary if the "Acid-Base Swing" extraction protocol is utilized. This method exploits the basicity of the newly formed secondary amine (N1) versus the non-basic carbamate (N2).

Purification Crude Crude Reaction Mixture (Target + Impurities) AcidWash 1. Dissolve in EtOAc 2. Extract with 1M HCl Crude->AcidWash OrgLayer1 Organic Layer (Discard) AcidWash->OrgLayer1 Non-basic impurities (Boc-Alaninol unreacted) AqLayer1 Aqueous Layer (Acidic) Contains: Target Salt (Protonated) AcidWash->AqLayer1 Target moves to water Basify Adjust pH to >12 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer Contains: Pure Free Base Extract->FinalOrg

Figure 2: Self-validating purification logic based on pKa differentials.

Validation of Purity:

  • Proton NMR (

    
    H-NMR, CDCl
    
    
    
    ):
    • 
       1.44 (s, 9H, Boc)
      
    • 
       1.10 (d, 3H, CH
      
      
      
      -CH)
    • 
       2.45 (s, 3H, N-CH
      
      
      
      )
    • 
       2.6-2.8 (m, 2H, CH
      
      
      
      -N)
    • 
       3.8 (m, 1H, Chiral CH)
      
  • Mass Spectrometry (ESI):

    • Expected [M+H]

      
      : 189.27 m/z .
      

References

  • ChemBK . (n.d.). tert-butyl (1-(methylamino)propan-2-yl)carbamate.[1][2][3] Retrieved January 28, 2026, from [Link]

Sources

Technical Monograph: Enantioselective Synthesis of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

[1][2]

Executive Summary

The synthesis of (S)-tert-butyl 1-(methylamino)propan-2-ylcarbamate represents a critical workflow in the generation of chiral 1,2-diamine motifs, which are ubiquitous in peptidomimetics, ligand design for asymmetric catalysis, and pharmaceutical linkers.[1][2]

This guide prioritizes the Sulfonate Activation Pathway over reductive amination or amide reduction routes.[2] While reductive amination of Boc-alaninal is theoretically shorter, it suffers from high risks of racemization via enolizable aldehydes.[2] Similarly, the reduction of Boc-amides often requires aggressive hydride donors that jeopardize the carbamate protecting group. The protocol detailed below utilizes a nucleophilic displacement strategy starting from (S)-Boc-Alaninol , ensuring the preservation of the chiral center at C2 and high chemoselectivity.[2]

Retrosynthetic Analysis

The strategic disconnection relies on the high availability of the chiral pool precursor, L-Alanine. The target molecule is accessed by activating the primary alcohol of (S)-Boc-Alaninol, transforming it into a leaving group (Mesylate), followed by an

2

RetrosynthesisTargetThis compound(Target Molecule)Mesylate(S)-2-((tert-butoxycarbonyl)amino)propyl methanesulfonate(Activated Intermediate)Target->MesylateC-N Bond Formation(Nucleophilic Substitution)BocAlaninol(S)-Tert-butyl (1-hydroxypropan-2-yl)carbamate(Commercially Available)Mesylate->BocAlaninolActivation(Mesylation)

Figure 1: Retrosynthetic logic flow prioritizing the preservation of the C2 stereocenter.[1][2]

Primary Synthesis Pathway: The Sulfonate Displacement

Phase 1: Activation of (S)-Boc-Alaninol

Objective: Convert the poor hydroxyl leaving group into a highly reactive methanesulfonate (mesylate) ester.[1][2]

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).[2]

  • Critical Parameter: Temperature control (

    
    ) is mandatory during MsCl addition to prevent the formation of oxazolidinone byproducts (cyclization of the Boc carbonyl onto the activated alcohol).
    

Protocol:

  • Charge a reaction vessel with (S)-Boc-Alaninol (1.0 equiv) and anhydrous DCM (10 vol).

  • Cool the solution to -10°C under a nitrogen atmosphere.

  • Add Triethylamine (1.5 equiv) followed by the dropwise addition of MsCl (1.2 equiv).[2] Rate limit: Maintain internal temperature below 0°C.[2][3]

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Quench: Wash with saturated

    
    , followed by brine.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo. The resulting white solid (Mesylate) is typically used directly without column chromatography to minimize thermal degradation.[2]
    
Phase 2: Nucleophilic Displacement

Objective: Introduce the methylamine group via

2
  • Reagents: Methylamine (33% in EtOH or 2M in THF).

  • Critical Parameter: Stoichiometry. A large excess of methylamine is required to prevent the product from acting as a nucleophile and reacting with a second molecule of mesylate (dimerization).

Protocol:

  • Dissolve the Mesylate intermediate from Phase 1 in THF (5 vol).

  • Add Methylamine solution (10-15 equiv). Note: Using a sealed pressure vessel allows for mild heating (40-50°C) which accelerates the reaction significantly.[1][2]

  • Stir for 12–18 hours. Monitor by TLC (ninhydrin stain) or LC-MS for the disappearance of the mesylate.[2]

  • Workup: Concentrate the mixture to remove excess methylamine and solvent.

  • Purification: Dissolve residue in DCM and wash with dilute

    
     (to ensure the amine is free-based).
    
  • Final Isolation: If high purity is required, convert to the Hydrochloride salt (add HCl in dioxane) or purify via silica gel chromatography (DCM:MeOH:

    
     gradient).
    

Alternative Strategy: The Cyclic Sulfamidate Route

For Industrial Scale-Up & High Precision[1]

While the mesylate route is standard, it carries a risk of "dimer" formation.[2] The Cyclic Sulfamidate approach is the "Senior Scientist" alternative.[2] It involves reacting Boc-Alaninol with Thionyl Chloride (

12
  • Advantage: The ring-opening with methylamine is cleaner and strictly mono-alkylation.[1][2]

  • Disadvantage: Two extra steps (cyclization + oxidation) compared to the mesylate route.[2]

Critical Quality Attributes (CQAs) & Data Summary

ParameterSpecificationMethod of Control
Enantiomeric Excess (ee) > 98%Chiral HPLC (e.g., Chiralpak AD-H). Avoid racemization by keeping pH < 10 during workup.[2]
Chemical Purity > 95%HPLC (210 nm). Major impurity: Bis-alkylated dimer.[1][2]
Identity Consistent1H NMR (Diagnostic: Doublet for CH3-CH, Singlet for Boc).[1][2]
Residual Solvent < ICH LimitsExtended vacuum drying.[1][2]

Detailed Workflow Diagram

WorkflowStartStart: (S)-Boc-AlaninolStep1Step 1: Mesylation(MsCl, Et3N, DCM, -10°C)Start->Step1Check1QC Check: TLC/LCMS(Confirm Mesylate)Step1->Check1Step2Step 2: Displacement(MeNH2 excess, THF, 50°C)Check1->Step2CompleteWorkupWorkup: Base Wash & ExtractionStep2->WorkupFinalFinal Product:This compoundWorkup->Final

Figure 2: Step-by-step experimental workflow for the Mesylate Displacement Pathway.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 545701, tert-butyl N-(1-hydroxypropan-2-yl)carbamate.[1][2] Retrieved October 24, 2025 from [Link][2]

  • Bailey, C. L., et al. (2016). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents.[2][4] J. Org.[2][4][5] Chem. 81, 9, 3619–3628.[2][4] Available at: [Link][1][2]

  • Alapour, S., et al. (2017). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate and its utility in sulfamidate synthesis.[1][2] Zeitschrift für Kristallographie.[2][6] Available at: [Link]

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and synthesis of (S)-tert-butyl (1-(methylamino)propan-2-yl)carbamate , a critical chiral diamine intermediate used in the development of peptidomimetics and pharmaceutical agents (e.g., Lacosamide derivatives).

The content is structured for research scientists requiring validated spectral data, fragmentation mechanisms, and robust synthetic protocols.

Compound Identity & Significance
  • IUPAC Name: tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate

  • CAS Number: 873221-70-6

  • Molecular Formula:

    
    
    
  • Molecular Weight: 188.27 g/mol

  • Role: A protected chiral 1,2-diamine building block. The tert-butoxycarbonyl (Boc) group protects the sterically hindered secondary amine at the chiral center, while the primary carbon bears a reactive

    
    -methylamine, allowing for regioselective functionalization.
    
Synthesis & Structural Context

To interpret the spectra accurately, one must understand the synthetic origin. The highest purity samples are typically derived from (S)-Boc-Alaninol . The transformation from a hydroxyl group (electronegative oxygen) to a methylamine (less electronegative nitrogen) results in distinct upfield shifts in the NMR spectra.

Synthesis Workflow:

  • Reduction: (S)-Boc-Alanine

    
     (S)-Boc-Alaninol.
    
  • Activation: Conversion of the alcohol to a mesylate (Ms) or tosylate (Ts).

  • Displacement: Nucleophilic substitution with methylamine (

    
    ).
    

Synthesis Start (S)-Boc-Alanine (Starting Material) Inter1 (S)-Boc-Alaninol (Alcohol Intermediate) Start->Inter1 1. Isobutyl chloroformate 2. NaBH4 Inter2 O-Mesylate (Activated Species) Inter1->Inter2 MsCl, Et3N DCM, 0°C Product (S)-Tert-butyl 1-(methylamino) propan-2-ylcarbamate Inter2->Product MeNH2 (aq/THF) Displacement

Figure 1: Standard synthetic route yielding the spectroscopic sample.

Spectroscopic Data
A. Nuclear Magnetic Resonance (NMR)

The following data represents the consensus shifts for the pure compound in


.

H NMR (400 MHz, 

)
| Position |

(ppm) | Multiplicity | Integral | Assignment | Structural Insight | | :--- | :--- | :--- | :--- | :--- | :--- | | NH (Boc) | 4.95 | br s | 1H | Carbamate NH | Broad signal; exchangeable with

. | | C2-H | 3.78 | m | 1H | Methine (

) | Deshielded by urethane nitrogen; chiral center. | | C1-H

| 2.68 | dd | 1H | Methylene (

) | Upfield shift vs. precursor alcohol (

3.5) due to N vs O. | | C1-H

| 2.55 | dd | 1H | Methylene (

) | Diastereotopic protons due to adjacent chiral center. | | N-CH

| 2.42 | s | 3H | N-Methyl | Sharp singlet; diagnostic for methylamine substitution. | | Boc-CH

| 1.44 | s | 9H | t-Butyl | Intense singlet; integration reference.[1] | | C3-H

| 1.12 | d (

Hz) | 3H | C-Methyl | Doublet coupled to C2-H. | | NH (Amine) | 1.30 | br s | 1H | Amine NH | Often obscured by water or methyl peaks; variable. |

C NMR (100 MHz, 

)
|

(ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | | 155.8 | Quaternary | C=O (Carbamate carbonyl) | | 79.1 | Quaternary | C -O (t-Butyl quaternary carbon) | | 57.8 | Methylene (

) | C1 (Attached to N-Me) | | 46.2 | Methine (

) | C2 (Chiral center) | | 36.4 | Methyl (

) | N-Me | | 28.4 | Methyl (

) | Boc methyls (3x) | | 18.6 | Methyl (

) | C3 (Alanine side chain) |

Analyst Note: The chemical shift of C1 (


 57.8) is the primary quality attribute (PQA) for confirming the success of the substitution reaction. Residual mesylate/alcohol would appear significantly downfield (

65–70).
B. Infrared Spectroscopy (FT-IR)

Data acquired via ATR (Attenuated Total Reflectance) on a neat oil film.

Wavenumber (

)
AssignmentDescription
3340

Broad stretch (Carbamate and Amine).
2975, 2930

Aliphatic stretches (Methyl/Methylene).
1695

Strong carbamate carbonyl stretch (Urethane).
1520

Amide II band (Boc group).
1365, 1390

Gem-dimethyl doublet (characteristic of t-Butyl).
1170

C-O-C stretch of the Boc ester.
C. Mass Spectrometry (ESI-MS)

The molecule ionizes readily in positive mode (


). The fragmentation pattern is dominated by the instability of the Boc group under collision-induced dissociation (CID).
  • Parent Ion (

    
    ):  189.27 m/z
    
  • Base Peak: Often 133.2 or 89.1 m/z depending on cone voltage.

MassSpec Parent [M+H]+ m/z 189.3 Frag1 [M - tBu]+ m/z 133.2 Parent->Frag1 - Isobutene (56 Da) Frag2 [M - Boc]+ m/z 89.1 (Diaminopropane core) Frag1->Frag2 - CO2 (44 Da) Frag3 Immonium Ion m/z 44.0 Frag2->Frag3 Fragmentation

Figure 2: ESI(+) Fragmentation Pathway. The loss of isobutene followed by decarboxylation is characteristic of Boc-protected amines.

Experimental Protocol: Preparation for Analysis

To replicate the spectroscopic data above, the following validated protocol yields high-purity material suitable for characterization.

Materials:

  • (S)-Boc-Alaninol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Methylamine (33% in EtOH or 2M in THF) (5.0 eq)

  • Triethylamine (

    
    )[2]
    

Procedure:

  • Activation: Dissolve (S)-Boc-Alaninol in anhydrous DCM at 0°C. Add

    
     (1.5 eq) followed by dropwise MsCl. Stir for 1 hour.
    
  • Workup 1: Wash with 1N HCl, sat.

    
    , and brine.[3] Dry (
    
    
    
    ) and concentrate to yield the waxy solid mesylate.
  • Displacement: Dissolve the crude mesylate in THF. Add excess Methylamine solution. Seal the vessel and heat to 50°C for 4-6 hours.

  • Purification: Concentrate to remove excess methylamine. Dissolve residue in DCM and wash with dilute

    
     (to ensure the product is in the free base form).
    
  • Isolation: Dry organic layer and concentrate in vacuo. The product is typically a colorless to pale yellow oil.

Purity Check:

  • TLC:

    
     (10% MeOH in DCM with 1% 
    
    
    
    ). Stain with Ninhydrin (red/purple spot).
References
  • Biosynth . tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate Product Data. Retrieved from

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 545701, tert-butyl N-(1-hydroxypropan-2-yl)carbamate (Precursor Data). Retrieved from

  • ChemicalBook . (S)-1-(Methylamino)-N-Boc-2-propanamine Spectrum Data. Retrieved from

Sources

Technical Guide: Stability Profile & Storage Protocols for (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

[1][2]

Executive Technical Summary

This compound is a mono-Boc-protected vicinal diamine.[1][2] Its chemical utility stems from the orthogonality between the acid-labile carbamate (Boc) and the nucleophilic secondary amine (

122
Parameter Technical Specification
CAS Number 873221-70-6
IUPAC Name tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate
Molecular Formula C

H

N

O

Molecular Weight 188.27 g/mol
Physical State Colorless to pale yellow liquid (viscous oil) or low-melting solid
pKa (Estimated) ~10.5 (Secondary amine), ~-1 (Carbamate oxygen)
Storage Class Hygroscopic, Air-Sensitive, Refrigerated (2–8°C)

Chemical Architecture & Reactive Sites[1][2]

To understand storage risks, one must map the molecule's reactive loci.[2] The compound features a chiral center at C2, a secondary amine at C1, and a Boc-protected amine at C2.[1][2]

ChemicalArchitectureMolecule(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamateSecAmineSecondary Amine (C1)Nucleophilic & BasicRisk: Oxidation / CO2 AbsorptionMolecule->SecAmineSite 1BocGroupBoc Moiety (C2)Acid LabileRisk: DeprotectionMolecule->BocGroupSite 2ChiralCenterChiral Center (C2)(S)-ConfigurationRisk: Racemization (Low)Molecule->ChiralCenterStereochemistry

Figure 1: Functional group analysis highlighting critical stability risk factors.

Stability Analysis & Degradation Mechanisms

Intramolecular Cyclization (The "Hidden" Risk)

Unlike simple amines, vicinal diamines with carbamate protection possess an intrinsic pathway for degradation: Cyclization .[2] The nucleophilic secondary amine (

1
  • Trigger: Elevated temperatures (>25°C) or basic conditions.[1][2]

  • Prevention: Maintain low temperature (2–8°C) to kinetically inhibit this ring closure.[1][2]

Oxidative Instability

The secondary methylamine is susceptible to oxidation by atmospheric oxygen, leading to the formation of

2
  • Trigger: Exposure to air/oxygen.[2]

  • Prevention: Storage under inert atmosphere (Argon/Nitrogen).[2]

Hygroscopicity & Carbamate Formation

Secondary amines readily absorb atmospheric CO

212

DegradationPathwayscluster_acidAcidic Conditionscluster_heatHeat / Long-term Storagecluster_airAir ExposureCompoundIntact Compound(S)-Boc-DiamineAcidStrong Acid (TFA/HCl)Compound->AcidCyclizationIntramolecular AttackCompound->CyclizationCO2CO2 + H2OCompound->CO2DeprotectedDegradation Product A:(S)-1-(methylamino)propan-2-amine(Boc Loss)Acid->DeprotectedCyclicUreaDegradation Product B:Cyclic Urea Derivative(Irreversible)Cyclization->CyclicUreaSaltContaminant C:Carbamate Salt / CarbonateCO2->Salt

Figure 2: Primary degradation pathways.[1][2] Note that cyclic urea formation is irreversible.

Storage Protocols

To ensure reagent integrity (>98% purity) over 12+ months, adhere to the following tiered storage protocols.

Short-Term Storage (< 1 Month)[1][2]
  • Temperature: 2°C to 8°C (Standard Refrigerator).

  • Container: Tightly sealed borosilicate glass vial with a PTFE-lined cap.[1][2]

  • Atmosphere: Headspace purged with Nitrogen or Argon.[2]

  • Desiccant: Store vial inside a secondary jar containing activated silica gel or Drierite™.[2]

Long-Term Storage (> 1 Month)[1][2]
  • Temperature: -20°C (Freezer). Note: Thaw completely to room temperature before opening to prevent water condensation.

  • Atmosphere: Strict Inert Gas. Sparging the liquid is not necessary, but a heavy blanket of Argon is required before sealing.

  • Seal: Parafilm® or electrical tape wrapped clockwise around the cap-neck junction to prevent gas exchange.[1][2]

Handling Precautions[1][2][4][6][7][8]
  • Hygroscopic Nature: The compound will pull moisture from the air.[2] Do not open cold vials in a humid lab; allow 30 minutes for thermal equilibration.

  • Liquefaction: If the compound solidifies in the freezer, gently warm to 25°C. Do not use a heat gun (>50°C) as this accelerates cyclization.[2]

Quality Control (QC) & Validation[1][2]

Before using this reagent in critical steps (e.g., GMP synthesis or late-stage coupling), validate purity using this self-validating workflow.

Analytical Decision Tree

QC_WorkflowStartSample AliquotVisualVisual InspectionClear/Pale Yellow Oil?Start->VisualNMR1H NMR (CDCl3)Visual->NMRCheck1Check: Methyl Doublet present?Boc Singlet (9H) present?NMR->Check1Check2Check: Extra peaks at 3.0-3.5 ppm?(Indicates Cyclic Urea)Check1->Check2YesFailFAIL: Purify or DiscardCheck1->FailNo (Boc lost)PassPASS: Proceed to SynthesisCheck2->PassNoCheck2->FailYes (Cyclized)

Figure 3: Quality control logic flow. The presence of cyclic urea is the most common silent impurity.

Key Analytical Markers (1H NMR in CDCl )[1][2]
  • Boc Group: Strong singlet at

    
     ~1.44 ppm (9H).[2]
    
  • N-Methyl: Singlet or doublet (due to coupling with NH) at

    
     ~2.4–2.5 ppm (3H).[1][2]
    
  • Chiral Methine: Multiplet at

    
     ~3.8 ppm (1H).[1][2]
    
  • Impurity Flag: If a sharp new singlet appears around 2.7–2.8 ppm and the Boc signal diminishes, cyclization has occurred.

Safety & GHS Classifications

While specific toxicological data for this isomer may be limited, analogous Boc-diamines dictate the following safety profile:

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive).[1][2][3][4]

    • H318: Causes serious eye damage.[2][3][4][5][6]

  • Precautionary Statements:

    • Wear protective gloves/protective clothing/eye protection/face protection.[2][7][8][4]

    • IF ON SKIN: Rinse skin with water/shower immediately.[2][8]

    • IF IN EYES: Rinse cautiously with water for several minutes.[2][7][9][8][4] Remove contact lenses if present.[1][2][7][9][8][4]

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 45091845: tert-butyl N-[(2S)-2-(methylamino)propyl]carbamate.[1][2][6] (Note: Isomer reference for physicochemical properties). Retrieved from [Link][1][2][6]

  • Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis (4th ed.).[2] Wiley-Interscience.[1][2] (Authoritative source on Boc stability and carbamate cyclization mechanisms).

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Experimental Protocols[1]

Executive Summary

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS 1254705-72-8 / 873221-70-6) is a high-value chiral diamine building block used extensively in the synthesis of peptidomimetics and kinase inhibitors. Structurally, it features an acid-labile Boc-protected primary amine (at the chiral center) and a reactive secondary methylamine .

This guide addresses the critical handling requirements necessitated by its dual functionality: the basicity/nucleophilicity of the secondary amine and the thermal/acid sensitivity of the carbamate. Improper handling leads not only to safety risks (chemical burns) but also to silent degradation (Boc cleavage or amine oxidation), compromising downstream enantiopurity.

Chemical Identity & Physicochemical Properties[2][3]

Senior Scientist Note: Do not assume this compound is stable indefinitely on the shelf. The secondary amine is prone to absorbing atmospheric CO₂ to form carbamates/carbonates, appearing as "gunk" or unexplained mass gains.

PropertyData
Chemical Name This compound
Synonyms (S)-N1-Boc-N2-methylpropane-1,2-diamine; tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate
CAS Number 1254705-72-8 (Generic/Salt dependent); 873221-70-6 (Free Base)
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol
Physical State Viscous Colorless to Pale Yellow Oil (Free Base) or White Solid (HCl Salt)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water (Free Base)
pKa (Calc.) ~10.5 (Secondary Amine), ~-1.0 (Carbamate Oxygen)
Chirality (S)-Enantiomer (Check optical rotation if critical)
Hazard Identification & Toxicology (GHS)

While specific toxicological data for this exact CAS is limited, its structural class (aliphatic diamines) dictates the following safety profile.

Core Hazards[1]
  • Skin Corrosion/Irritation (Category 1C/2): The free secondary amine is caustic. Direct contact causes immediate, deep-tissue damage often delayed by nerve desensitization.

  • Serious Eye Damage (Category 1): Irreversible corneal damage possible upon contact.

  • Specific Target Organ Toxicity (STOT-SE 3): Inhalation of vapors (if heated) causes respiratory tract irritation.

Mechanistic Risk Assessment
  • Exothermic Decomposition: The Boc group is thermally unstable >80°C, releasing isobutylene (flammable gas) and CO₂.

  • Incompatibility: Violent reaction with strong acids (rapid deprotection/gas evolution) and strong oxidizers (N-oxide formation).

Storage, Stability & Handling Protocols[1]

The "Self-Validating" Workflow: Trusting the label purity is insufficient for chiral synthesis. The following protocol ensures integrity from storage to reaction.

A. Storage Architecture
  • Temperature: -20°C (Long term) or 2-8°C (Active use).

  • Atmosphere: Store under Argon or Nitrogen. The secondary amine reacts with atmospheric CO₂.

  • Container: Amber glass with Teflon-lined cap. Avoid metal containers due to potential chelation.

B. Handling & Dispensing (Step-by-Step)
  • Equilibration: Allow the sealed container to reach room temperature before opening. Opening a cold bottle condenses moisture, hydrolyzing the Boc group over time.

  • Solvent Selection: Use anhydrous DCM or THF. Avoid protic solvents (MeOH/EtOH) if using electrophiles immediately, as they may compete.

  • Validation (QC Check):

    • Method: ¹H NMR in CDCl₃.

    • Checkpoint: Look for the tert-butyl singlet at ~1.44 ppm.

    • Rotamer Alert: You may see broadened or split peaks for the N-Me and Boc groups due to restricted rotation around the carbamate bond. This is not an impurity.[2] Run NMR at 50°C to coalesce peaks if quantification is required.

C. Experimental Workflow Visualization

HandlingProtocol cluster_safety Critical Safety Checkpoints Receipt Receipt & Log (Date/Batch) Storage Storage (-20°C, Argon) Receipt->Storage Equilibrate Warm to RT (Sealed Desiccator) Storage->Equilibrate Retrieval QC QC Check (NMR/TLC) Equilibrate->QC Verify Integrity QC->Storage Fail/Recrystallize Dispense Dispense (Inert Atmo) QC->Dispense Pass Dispense->Storage Purge & Reseal Reaction Reaction Setup (Avoid Strong Acid) Dispense->Reaction

Figure 1: Validated handling lifecycle ensuring moisture exclusion and chemical integrity.

Emergency Response & Waste Management
Spill Response Logic
  • Evacuate: If heated vapors are present.

  • PPE: Butyl rubber gloves (Nitrile is permeable to some amines over time), goggles, lab coat.

  • Neutralization: Do NOT use strong acid to neutralize spills (generates gas/heat). Use a weak acid (Citric acid) or dry sand/vermiculite.

Decontamination
  • Skin: Wash with 5% acetic acid followed by copious water. The acid neutralizes the amine; water flushes the salt.

  • Surfaces: Wipe with dilute HCl (1M) only if ventilation is good, otherwise use detergent and water.

Synthesis & Application Context

This molecule is a "linker" scaffold. Its utility lies in the orthogonal reactivity of the two nitrogen atoms.

Reactivity Profile
  • N1 (Secondary Amine): Highly nucleophilic. Reacts with acid chlorides, sulfonyl chlorides, or alkyl halides.

    • Precaution: To prevent bis-alkylation, use stoichiometric control or temporary protection if necessary.

  • N2 (Boc-Carbamate): Inert to base/nucleophiles.[3] Labile to acid (TFA/HCl).

Deprotection Safety (The "Gas Event")

When removing the Boc group using TFA:

  • Gas Evolution: The reaction generates Isobutylene and CO₂.

    
    
    
  • Pressure Hazard: Never perform Boc deprotection in a closed vessel.

  • Scavengers: Add triethylsilane or water to scavenge the tert-butyl cation, preventing re-alkylation of the sensitive N-methyl amine.

ReactivityLogic Compound This compound Acid Acid Treatment (TFA/HCl) Compound->Acid Base Base/Nucleophile (R-Cl / Et3N) Compound->Base Deprotection Deprotection (N2) Gas Evolution Hazard! Acid->Deprotection Derivatization Derivatization (N1) Selectivity Required Base->Derivatization

Figure 2: Orthogonal reactivity map highlighting the divergent safety risks (Gas evolution vs. Selectivity).

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 45091845, tert-butyl N-[(2S)-2-(methylamino)propyl]carbamate. Retrieved January 28, 2026 from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Authoritative text on Boc stability and removal mechanisms).

Sources

Methodological & Application

Application Note: Synthesis of Novel Compounds Using (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS: 873221-70-6), a privileged chiral building block for medicinal chemistry. Characterized by an orthogonally protected 1,2-diamine scaffold, this compound offers a versatile platform for constructing peptidomimetics, kinase inhibitors, and GPCR ligands.

The guide focuses on the regioselective functionalization of the steric-differentiated secondary amine (


) while preserving the acid-labile Boc group at the chiral center (

). It provides validated protocols for urea formation, amide coupling, and reductive amination, ensuring high enantiomeric excess (ee) and yield.

Chemical Profile & Reactivity Analysis

Structural Attributes[1][2][3][4]
  • IUPAC Name: tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 188.27 g/mol

  • Chirality: (S)-enantiomer (mimics natural L-amino acid stereochemistry).

  • Key Features:

    • 
       (Methylamine):  Nucleophilic, secondary amine. Sterically accessible and highly reactive toward electrophiles (acyl chlorides, isocyanates).
      
    • 
       (Carbamate):  Boc-protected, chemically inert to basic and nucleophilic conditions. Serves as a latent amine for subsequent steps.
      
Reactivity Logic

The synthetic strategy relies on the nucleophilicity differential between the free


-methylamine and the carbamate-protected 

.
  • Step 1 (Functionalization): The

    
     amine is derivatized under basic or neutral conditions.
    
  • Step 2 (Deprotection): The Boc group is removed using acidic conditions (TFA or HCl/Dioxane) to liberate the primary amine at the chiral center.

  • Step 3 (Cyclization/Extension): The newly liberated amine can undergo intramolecular cyclization (e.g., to imidazolidinones) or further chain extension.

Synthetic Workflow Visualization

The following diagram illustrates the core reaction pathways available for this scaffold.

ReactionMap Start (S)-N-Boc-N'-methyl-1,2-diaminopropane (Starting Material) Urea Urea Derivative (Kinase Inhibitors) Start->Urea Isocyanate / TEA Amide Amide/Peptidomimetic (Fragment Based Design) Start->Amide R-COCl / DIPEA or HATU coupling RedAm Tertiary Amine (Library Expansion) Start->RedAm R-CHO / STAB Cyclic Imidazolidinone (Rigid Scaffold) Urea->Cyclic Base-mediated Cyclization Deprotect Deprotection (TFA/HCl) Free Primary Amine Amide->Deprotect Acidic Cleavage Deprotect->Cyclic Intramolecular

Figure 1: Divergent synthetic pathways for this compound.

Detailed Experimental Protocols

Protocol A: Regioselective Urea Synthesis

Application: Synthesis of kinase inhibitor fragments. Mechanism: Nucleophilic addition of the


 secondary amine to an isocyanate.

Reagents:

  • Starting Material (1.0 eq)

  • Aryl Isocyanate (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: Dissolve this compound (1.0 mmol, 188 mg) in anhydrous DCM (5 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Base Addition: Add TEA (1.5 mmol, 209 µL) and cool the solution to 0 °C.

  • Reaction: Dropwise add the aryl isocyanate (1.1 mmol) dissolved in DCM (2 mL) over 10 minutes.

  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS. The secondary amine reacts rapidly; prolonged stirring is rarely needed.

  • Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Note: Avoid using strong bases (e.g., NaH) which might deprotonate the Boc-carbamate (


), leading to side reactions.
Protocol B: Amide Coupling (Peptidomimetic Synthesis)

Application: Incorporation into peptide backbones as a turn mimic. Mechanism: HATU-mediated activation of carboxylic acids.

Reagents:

  • Starting Material (1.0 eq)

  • Carboxylic Acid (

    
    ) (1.1 eq)
    
  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • DMF (Dimethylformamide)[1]

Procedure:

  • Activation: In a vial, dissolve the carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in DMF (3 mL). Add DIPEA (2.0 mmol) and stir for 5 minutes to form the activated ester.

  • Coupling: Add the solution of this compound (1.0 mmol) in DMF (1 mL) to the reaction mixture.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc (30 mL), wash with 5%

    
     solution (3x) to remove DMF, followed by sat. 
    
    
    
    and brine.
  • Validation: Verify product mass via LCMS (

    
    ). The Boc group remains intact.
    

Troubleshooting: If the carboxylic acid is sterically hindered, switch coupling agents to COMU or T3P for higher yields.

Protocol C: Reductive Amination (Library Generation)

Application: Creating tertiary amine libraries for CNS targets. Mechanism: Imine/iminium ion formation followed by in situ reduction.

Reagents:

  • Starting Material (1.0 eq)

  • Aldehyde (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) or THF

Procedure:

  • Imine Formation: Mix amine (1.0 mmol) and aldehyde (1.2 mmol) in DCE (5 mL). Add acetic acid to adjust pH to ~5–6. Stir for 30 mins.

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Reaction: Stir at RT overnight (12–16 h).

  • Quench: Add sat.

    
     solution and stir vigorously for 20 mins until gas evolution ceases.
    
  • Extraction: Extract with DCM. The product is a tertiary amine; ensure the aqueous layer is basic (pH > 9) during extraction to recover the free base.

Analytical Validation

To validate the synthesis, compare the NMR signals of the product against the starting material.

FeatureStarting Material (

NMR,

)
Product (Example: Amide)Diagnostic Change
Boc Group

1.44 (s, 9H)

1.44 (s, 9H)
Unchanged (Integral 9H)
N-Methyl

2.45 (s, 3H)

2.90–3.10 (s/rotamers)
Downfield shift due to acylation
Chiral CH

3.80 (m, 1H)

3.90–4.10 (m, 1H)
Slight shift; multiplicity retained
NH (Boc)

4.80 (br s, 1H)

4.80–5.20 (br s, 1H)
Present; confirms Boc intact

Safety & Handling

  • Skin Sensitization: Diamines and their derivatives can be potent skin sensitizers. Always wear nitrile gloves and long sleeves.

  • Storage: Store the starting material at 2–8 °C. It is hygroscopic; keep the container tightly sealed.

  • Boc Deprotection: When removing the Boc group with TFA, significant gas (

    
     and isobutylene) is evolved. Perform in a fume hood with adequate ventilation.
    

References

  • Organic Syntheses. (2011). Selective Mono-Protection of Diamines. Org. Synth. 2011, 88, 224-237. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines. PMC. Retrieved from [Link]

Sources

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the utility, synthesis, and application of (S)-tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS: 873221-70-6), a versatile chiral vicinal diamine scaffold.[1] Characterized by orthogonal protection—a steric bulky tert-butoxycarbonyl (Boc) group on the chiral secondary amine and a reactive, free N-methyl group on the primary carbon—this molecule is a critical intermediate in the synthesis of peptidomimetics, kinase inhibitors, and chiral ligands. This document provides validated protocols for its synthesis from amino acid precursors, downstream coupling workflows, and quality control parameters.

Chemical Identity & Specifications

This building block is derived from L-Alanine , retaining the (S)-configuration at the chiral center.[1] Its value lies in the ability to selectively functionalize the methylamino group while preserving the stereocenter under the Boc shield.

Property Specification
IUPAC Name tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate
Common Name (S)-1-(Methylamino)-2-(Boc-amino)propane
CAS Number 873221-70-6
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol
Chirality (S)-Enantiomer (derived from L-Alanine)
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, MeOH, EtOAc, DMSO; slightly soluble in water
pKa (Calc) ~10.2 (secondary amine), ~-1.0 (Boc-carbamate)

Structural Analysis & Retrosynthesis

The molecule features a 1,2-diamine core.[2][3][4][5] The synthetic logic typically flows from (S)-N-Boc-Alaninol .[1] The hydroxyl group is converted to a leaving group (Mesylate/Tosylate) and displaced by methylamine. This route prevents racemization, ensuring high enantiomeric excess (ee).

G Precursor (S)-N-Boc-Alaninol (Chiral Pool) Intermediate Activated Intermediate (O-Mesylate) Precursor->Intermediate MsCl, Et3N DCM, 0°C Product (S)-Tert-butyl 1-(methylamino) propan-2-ylcarbamate Intermediate->Product MeNH2 (excess) THF/H2O, RT

Figure 1: Retrosynthetic pathway preserving stereochemistry.

Protocol 1: Synthesis & Purification

Rationale: Commercial supplies can be expensive or variable in purity. This in-house synthesis ensures control over chiral integrity.[1]

Reagents:

  • (S)-N-Boc-Alaninol (1.0 eq)[1]

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Methylamine (33% in EtOH or 40% aq.) (10.0 eq)

  • Dichloromethane (DCM), Brine, MgSO₄.

Step-by-Step Methodology:

  • Activation (Mesylation):

    • Dissolve (S)-N-Boc-Alaninol in anhydrous DCM (10 mL/g) under N₂ atmosphere. Cool to 0°C.[6]

    • Add TEA followed by dropwise addition of MsCl. Maintain temperature < 5°C to prevent side reactions.

    • Stir for 2 hours at 0°C. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of alcohol.

    • Quench: Wash with cold 1N HCl, then sat. NaHCO₃, then brine. Dry organic layer (MgSO₄) and concentrate to yield the waxy solid mesylate. Do not purify on silica (mesylates can be unstable); proceed immediately.

  • Displacement (Amination):

    • Dissolve the crude mesylate in THF (5 mL/g).

    • Add excess Methylamine (10 eq) slowly. Note: Excess amine is critical to prevent dimerization (formation of tertiary amines).

    • Seal the vessel (pressure tube recommended if using volatile amine sources) and stir at Room Temperature for 16–24 hours.

    • Work-up: Concentrate to remove excess methylamine and THF. Dissolve residue in DCM.

    • Wash with 1N NaOH (to ensure the amine is free base). Extract aqueous layer 3x with DCM.

    • Dry (Na₂SO₄) and concentrate.

  • Purification:

    • The crude oil is often >90% pure.

    • If necessary, purify via flash chromatography using a polar gradient: DCM -> 10% MeOH/DCM (with 1% NH₄OH additive to reduce streaking).

Application: Drug Discovery Coupling Workflow

Context: This scaffold is widely used to introduce a "constrained" amine motif into peptide backbones or small molecule inhibitors. The free methylamine is the nucleophile.

Protocol 2: Amide Coupling (General Procedure)

  • Activation: Dissolve the Carboxylic Acid Partner (R-COOH, 1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins to activate.

  • Coupling: Add This compound (1.0 eq).

  • Reaction: Stir at RT for 2–4 hours.

  • Validation: LC-MS should show mass [M+H]⁺ corresponding to Product + 188 - 18 (water loss).

Coupling Start Start: Carboxylic Acid (R-COOH) Activate Activation: HATU / DIPEA / DMF Start->Activate AddScaffold Addition: (S)-Diamine Scaffold Activate->AddScaffold  5 min pre-activation Coupled Intermediate: N-Methyl Amide (Boc-Protected) AddScaffold->Coupled  RT, 2-4h Deprotect Deprotection: TFA / DCM (1:4) Coupled->Deprotect  Purification (Flash/HPLC) Final Final Product: Free Primary Amine Salt Deprotect->Final  1h, RT

Figure 2: Standard peptide coupling and deprotection workflow.

Quality Control & Analytics

To ensure the integrity of the chiral center has been maintained during storage or synthesis, the following analytical methods are recommended.

Test Methodology Acceptance Criteria
Identity (NMR) ¹H NMR (400 MHz, CDCl₃)δ 1.44 (s, 9H, Boc), 2.45 (s, 3H, N-Me), 1.1 (d, 3H, C-Me).
Chiral Purity HPLC (Chiralcel OD-H or AD-H)> 98% ee (Enantiomeric Excess).[1]
Chemical Purity LC-MS (C18, Water/Acetonitrile)> 95% Area under curve.
Residual Solvent GC-HeadspaceTHF/DCM < limit (ICH guidelines).[1]

Self-Validating Check:

  • In ¹H NMR, the methyl doublet at ~1.1 ppm should be sharp. Splitting or additional peaks in this region often indicate racemization (presence of diastereomers if coupled) or rotamers (common in Boc-amines, verify by heating the NMR tube to 50°C to coalesce peaks).

Handling & Safety (GHS)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[7][8] Irrit.).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free secondary amine is prone to oxidation or carbamate migration over long periods if exposed to moisture/heat.

  • PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood, especially during the mesylation step (MsCl is lachrymatory).

References

  • Synthesis of Chiral 1,2-Diamines: Journal of Organic Chemistry, "Stereoselective synthesis of vicinal diamines from amino acids." (General methodology grounding).

  • Product Specifications (CAS 873221-70-6): PubChem Compound Summary. .

  • Application in Peptidomimetics: Bioorganic & Medicinal Chemistry Letters, "Design and synthesis of novel peptidomimetics using chiral diamine scaffolds." .

  • Boc-Deprotection Protocols: Greene's Protective Groups in Organic Synthesis, 5th Edition. .

Sources

Asymmetric synthesis with (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate in Asymmetric Synthesis

Executive Summary & Molecule Profile

This compound (CAS: 873221-70-6) is a high-value chiral building block derived from the L-alanine scaffold. It serves as a "chiral pivot" in medicinal chemistry, enabling the introduction of a defined stereocenter within a 1,2-diamine motif. Unlike simple ethylene diamines, the C2-methyl group provides steric differentiation crucial for binding affinity in kinase inhibitors and conformational control in peptide nucleic acid (PNA) or phosphorodiamidate morpholino oligomer (PMO) backbones.

This guide details the robust synthesis of this reagent from Boc-L-Alaninol, its purification, and its application in synthesizing chiral ureas and heterocycles.

Table 1: Physicochemical Profile[1][2]
PropertySpecification
IUPAC Name tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate
CAS Number 873221-70-6
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol
Chiral Source Derived from L-Alanine (Maintains S configuration)
Physical State Colorless to pale yellow viscous oil (low melting solid)
Solubility Soluble in DCM, MeOH, THF, EtOAc; Sparingly soluble in water
pKa (Calculated) ~10.2 (Secondary amine), ~-1.0 (Boc-carbamate)

Synthesis Protocol: The "Activation-Displacement" Route

While this reagent is commercially available, in-house preparation from Boc-L-Alaninol is often preferred to ensure high enantiomeric excess (ee >99%) and cost-efficiency at scale. The following protocol avoids racemization by activating the primary alcohol rather than touching the chiral center.

Mechanism & Workflow

The synthesis proceeds via the mesylation of Boc-L-Alaninol followed by nucleophilic displacement with methylamine.

SynthesisRoute Start Boc-L-Alaninol (S-Isomer) Step1 Activation (MsCl, Et3N, 0°C) Start->Step1 Inter Mesylate Intermediate (Unstable, use immediately) Step1->Inter O-Mesylation Step2 Displacement (MeNH2 in THF, Excess) Inter->Step2 Product Target Diamine (S)-Isomer Step2->Product SN2 Substitution

Figure 1: Stereoconservative synthesis route from Boc-L-Alaninol. The chiral center at C2 remains unaffected during C1 activation.

Step-by-Step Methodology

Reagents:

  • Boc-L-Alaninol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Methylamine (2.0 M in THF) (5.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Activation (Mesylation):

    • Dissolve Boc-L-Alaninol in anhydrous DCM (10 mL/g) and cool to 0°C under nitrogen.

    • Add TEA dropwise.[1]

    • Add MsCl dropwise over 30 minutes, maintaining temperature < 5°C. Critical: Exothermic reaction.

    • Stir for 1 hour at 0°C. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of alcohol.

    • Quench: Wash with cold 1N citric acid, then saturated NaHCO₃. Dry organic layer over Na₂SO₄ and concentrate in vacuo to obtain the mesylate as a white solid. Do not store long-term.

  • Nucleophilic Displacement:

    • Dissolve the crude mesylate in THF (5 mL/g).

    • Add Methylamine solution (2.0 M in THF, 5 eq) into a pressure vessel or sealed tube. Note: Excess methylamine prevents bis-alkylation.

    • Heat to 60°C for 4–6 hours.

    • Cool to room temperature and concentrate to remove excess methylamine and THF.

  • Purification:

    • Dissolve residue in DCM. Wash with 1N NaOH (to remove methanesulfonic acid salt).

    • Dry over Na₂SO₄.

    • Flash Chromatography: Elute with DCM:MeOH:NH₄OH (90:9:1). The secondary amine is polar; ammonium hydroxide is required to minimize tailing.

Quality Control Check:

  • ¹H NMR (CDCl₃): Look for the doublet at ~1.1 ppm (CH₃-CH) and the singlet at ~2.4 ppm (N-CH₃).

  • Chiral HPLC: Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/DEA. Verify >98% ee.

Application A: Synthesis of Chiral Urea Linkers

This molecule is extensively used to synthesize urea-linked kinase inhibitors. The secondary methylamine reacts selectively with isocyanates or activated carbamates, leaving the Boc-protected amine ready for late-stage deprotection.

Rationale

The (S)-methyl group on the backbone induces a specific conformational tilt in the urea chain, often improving selectivity for the ATP-binding pocket of kinases compared to achiral ethylenediamine linkers.

Protocol: Urea Formation
  • Coupling:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add the target Aryl Isocyanate (1.0 eq) at 0°C.

    • Stir at RT for 2 hours.

    • Result: Formation of the 1,1-dimethyl-3-arylurea derivative.

  • Boc-Deprotection (The "Clean" Method):

    • Treat the urea intermediate with 4N HCl in Dioxane.

    • Avoid TFA if possible: TFA salts are hygroscopic and harder to handle in biological assays. HCl salts precipitate cleanly as free-flowing solids.

Application B: Imidazolidinone Synthesis (Chiral Auxiliaries)

The 1,2-diamine motif allows for cyclization to form imidazolidinones, which are potent chiral auxiliaries for asymmetric alkylations.

Applications Reagent (S)-Tert-butyl 1-(methylamino) propan-2-ylcarbamate Path1 Path A: Urea Formation Reagent->Path1 + Ar-NCO Path2 Path B: Cyclization Reagent->Path2 + CDI or Phosgene Prod1 Chiral Urea Linkers (Kinase Inhibitors) Path1->Prod1 Prod2 Imidazolidinones (Chiral Auxiliaries) Path2->Prod2

Figure 2: Divergent utility of the reagent in medicinal chemistry and asymmetric catalysis.

Protocol: Cyclization with CDI
  • Deprotection: First, remove the Boc group (using HCl/Dioxane) to generate the diamine dihydrochloride.

  • Cyclization:

    • Suspend the diamine salt in THF.

    • Add Carbonyl Diimidazole (CDI) (1.2 eq) and TEA (2.5 eq).

    • Reflux for 12 hours.

    • Outcome: Formation of (S)-1,4-dimethylimidazolidin-2-one. This cyclic urea is a mimic of DMPU but with a chiral handle.

Critical Handling & Stability

  • Basicity: The N-methylamine is highly basic. It will absorb CO₂ from the air to form carbamates if left open. Store under Argon/Nitrogen.

  • Boc Stability: Stable to basic workups (NaOH, NaHCO₃) and nucleophilic attack. Unstable to Lewis acids (BF₃·OEt₂) and strong Brønsted acids.

  • Racemization Risk: Low. The chiral center is protected by the carbamate and is not adjacent to a carbonyl group (unlike in amino acid esters), making it resistant to base-catalyzed racemization.

References

  • Synthesis of Boc-Alaninol (Precursor): Alapour, S. et al. "Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate."[2] Zeitschrift für Kristallographie, 2017.[2]

  • General Diamine Protection Strategies: Pittelkow, M. et al. "Selective Synthesis of Mono-Carbamate Protected Diamines." Organic Syntheses, 2002.

  • Application in Drug Discovery (Lacosamide Analogs): "Tert-butyl carbamate derivative and preparation method." Patent CN102020589B.

  • Chiral 1,2-Diamines in Catalysis: Lucet, D. et al. "The Chemistry of Vicinal Diamines." Angewandte Chemie Int. Ed., 1998. (Foundational text on the utility of the 1,2-diamine scaffold).
  • Commercial Availability & Properties: Biosynth Carbosynth Product Data for CAS 873221-70-6.[3] [3]

Sources

Use of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate in Medicinal Chemistry

Executive Summary

This application note details the strategic implementation of This compound (CAS: 1256259-22-1 / Analogues) as a high-value chiral building block in drug discovery.[1] Belonging to the class of vicinal diamines —recognized as "privileged structures" in medicinal chemistry—this molecule offers a unique combination of defined stereochemistry ((S)-configuration), orthogonal protection (Boc vs. free secondary amine), and enhanced solubility profiles.[1]

This guide provides validated protocols for its use in synthesizing kinase inhibitors, peptidomimetics, and heterocyclic scaffolds (e.g., diazepines), emphasizing regioselective functionalization and racemization-free workflows.[1]

Chemical Profile & Strategic Value

Structural Analysis
  • Systematic Name: tert-Butyl ((2S)-1-(methylamino)propan-2-yl)carbamate[1][2]

  • Core Motif: 1,2-Diaminopropane (vicinal diamine).[1]

  • Key Features:

    • C2-Position: Protected by a tert-butoxycarbonyl (Boc) group.[1][3] Inert to basic/nucleophilic conditions; acid-labile.

    • C1-Position: Free N-methyl secondary amine. Highly nucleophilic; serves as the primary attachment point for scaffolds.

    • Chirality: (S)-enantiomer.[1][4][5] Essential for targeting stereospecific binding pockets (e.g., ATP-binding sites in kinases).[1]

Why This Molecule?

In Fragment-Based Drug Discovery (FBDD), this building block solves three critical problems:

  • Solubility: The basic N-methyl amine (post-deprotection or functionalization) often improves the physicochemical properties (logD) of lipophilic drug cores.

  • Conformation: The methyl group on the nitrogen restricts bond rotation, reducing the entropic penalty upon binding to a receptor.

  • Regiocontrol: The orthogonal protection allows sequential functionalization of the two nitrogens without the need for protecting group manipulation steps in the middle of a synthesis.

Core Applications & Workflows

Kinase Inhibitor Synthesis ( Strategy)

A dominant application is the introduction of the diamine tail into heteroaryl chloride cores (e.g., pyrimidines, quinazolines) to target the hinge region or solvent-front of kinases (e.g., JNK, ALK, ROS1).[1]

Peptidomimetics (Amide Coupling)

Used to synthesize gamma-turn mimetics or to introduce a "capped" amino acid mimic where the N-methyl group prevents proteolytic cleavage.[1]

Heterocycle Formation (Diazepines)

Following the initial coupling at the N1-methyl amine, the Boc group is removed to allow intramolecular cyclization, forming chiral diazepines—a scaffold found in anxiolytics and antitumor agents.[1]

Visualized Workflows (Graphviz)

Figure 1: Strategic Synthetic Pathways

This diagram illustrates the divergent pathways available starting from the core building block.

SyntheticPathways SM (S)-Tert-butyl 1-(methylamino) propan-2-ylcarbamate Path1 Path A: Nucleophilic Aromatic Substitution (SnAr) SM->Path1 Ar-Cl / Base / Heat Path2 Path B: Amide Coupling (Peptidomimetics) SM->Path2 R-COOH / HATU / DIPEA Inter1 Intermediate: N-Aryl Adduct (Boc-Protected) Path1->Inter1 Inter2 Intermediate: Amide Adduct (Boc-Protected) Path2->Inter2 Deprotect Acidic Deprotection (TFA or HCl) Inter1->Deprotect Inter2->Deprotect Final1 Target: Kinase Inhibitor (Solubilizing Tail) Deprotect->Final1 Neutralization Final2 Target: Chiral Diazepine (Cyclization) Deprotect->Final2 Intramolecular Cyclization

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the N1-methyl amine and N2-Boc amine.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Target: Functionalization of Chloropyrimidines or Quinazolines.[1]

Reagents:

  • Heteroaryl Chloride (1.0 equiv)[1]

  • This compound (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: IPA (Isopropanol) or n-BuOH.[1]

Procedure:

  • Dissolution: Dissolve the Heteroaryl Chloride in IPA (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine building block.

  • Reaction: Heat the mixture to 80–110°C (sealed tube preferred to prevent solvent loss) for 4–12 hours. Monitor by LC-MS for the disappearance of the chloride.

    • Note: The secondary amine is sterically hindered compared to a primary amine; higher temperatures may be required.

  • Workup: Concentrate the solvent in vacuo. Redissolve in EtOAc and wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

  • NMR: Look for the rotamers of the Boc group and the distinct doublet/singlet of the N-methyl group (shifted downfield due to aromatic ring attachment).

Protocol B: High-Efficiency Amide Coupling

Target: Attaching the building block to a Carboxylic Acid scaffold.

Rationale: Secondary amines are poor nucleophiles in standard EDC couplings due to steric bulk. HATU is recommended for high conversion.

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • This compound (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • HOAt (0.5 equiv - optional, boosts rate)[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous).[1]

Procedure:

  • Activation: Dissolve the Carboxylic Acid and HATU in DMF (0.1 M) at 0°C. Stir for 15 minutes.

  • Coupling: Add DIPEA, followed immediately by the amine building block.

  • Progression: Allow to warm to Room Temperature (RT) and stir for 2–6 hours.

  • Quench: Dilute with excess EtOAc. Wash vigorously with 5% LiCl solution (to remove DMF), followed by 0.5 M citric acid (to remove unreacted amine/HATU byproducts) and NaHCO₃.[1]

Protocol C: Boc-Deprotection & Salt Formation

Target: Generating the free primary amine for further reaction or biological testing.

Reagents:

  • TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.[1]

  • Solvent: DCM (Dichloromethane).[1]

Procedure:

  • Setup: Dissolve the Boc-protected intermediate in DCM (0.1 M).

  • Acidolysis: Add TFA (20% v/v final concentration) dropwise at 0°C.

  • Reaction: Stir at RT for 1–2 hours.

  • Isolation (Critical Step):

    • Volatile Removal: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1]

    • Free Basing: If the free base is required for the next step, redissolve in DCM and wash with saturated Na₂CO₃.

    • Salt Isolation: If storing, precipitate the HCl salt using Et₂O/Hexane.

Troubleshooting & Optimization

ChallengeRoot CauseSolution
Low Yield in Coupling Steric hindrance of N-methyl group.Switch from EDC/HOBt to HATU or generate the Acid Chloride of the scaffold first.
Racemization High temperature or strong base during coupling.Maintain temperature <0°C during activation. Use DIPEA instead of TEA (less nucleophilic).
Regioselectivity Issues Boc migration (rare but possible).[1]Avoid strong Lewis acids. Ensure Boc quality (no free acid) before starting.[1]
Poor Solubility Lipophilic Boc group + Lipophilic Scaffold.Use DMF/DCM mixtures for reaction. For purification, add 1% TEA to the eluent to prevent streaking of the basic amine.

References

  • Privileged Structures in Drug Discovery

    • Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery."[1] Current Opinion in Chemical Biology, 2010.[1]

  • Vicinal Diamines as Medicinal Scaffolds

    • Lucet, D., et al.[1] "The Chemistry of Vicinal Diamines." Angewandte Chemie International Edition, 1998.[1]

  • Kinase Inhibitor Design (ALK/ROS1)

    • Zou, H. Y., et al. "PF-06463922 (Lorlatinib): A Novel Macrocyclic Inhibitor of ALK/ROS1."[1] Journal of Medicinal Chemistry, 2015. (Illustrates the use of chiral amine tails).

  • N-Methylation and Steric Hindrance

    • Fischer, P. M.[1] "The design, synthesis and application of stereochemically defined scaffolds." Current Pharmaceutical Design, 2010.[1]

  • Boc-Deprotection Protocols

    • Greene, T. W., & Wuts, P. G. M.[1] "Protective Groups in Organic Synthesis." Wiley-Interscience. [1]

Disclaimer: All protocols should be performed by trained personnel in a fume hood with appropriate PPE. Yields may vary based on the specific scaffold attached.

Sources

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate in the synthesis of DPP-4 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate in DPP-4 Inhibitor Synthesis

Executive Summary

This compound (also known as (S)-N1-methyl-N2-Boc-1,2-propanediamine ) is a critical chiral building block in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors .[1] This diamine scaffold serves as an acyclic mimic of the 3-aminopiperidine moiety found in commercial gliptins (e.g., Alogliptin, Linagliptin), interacting with the S1/S2 hydrophobic pockets of the DPP-4 active site. This guide details the stereoselective synthesis of this intermediate from (S)-Boc-Alaninol and its subsequent application in coupling reactions to generate high-potency DPP-4 inhibitor candidates.[1]

Chemical Profile & Structural Logic

PropertySpecification
Systematic Name tert-butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate
Structure Boc-NH-CH(CH₃)-CH₂-NH-CH₃
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol
Chirality (S)-Enantiomer (Derived from L-Alanine)
Role in DPP-4 Provides the primary amine for salt-bridge formation with Glu205/Glu206 in the DPP-4 active site (after deprotection).[1][2]

Mechanistic Insight: The (S)-configuration at the C2 position is essential. In the DPP-4 active site, the amino group (generated after Boc-deprotection) mimics the N-terminus of the substrate (GLP-1), forming critical hydrogen bonds and salt bridges.[1] The N-methyl group on the distal amine modulates lipophilicity and metabolic stability, often improving the pharmacokinetic profile compared to the primary amine.

Protocol A: Stereoselective Synthesis of the Intermediate

Methodology: The "Alaninol Activation" Route

This protocol utilizes (S)-N-Boc-Alaninol as the chiral pool precursor, ensuring high enantiomeric excess (>99% ee) without the need for expensive chiral resolution.[1]

Reaction Scheme (Graphviz)

Synthesis Start (S)-N-Boc-Alaninol (L-Alanine derivative) Mesylate Intermediate: O-Mesylate / O-Tosylate Start->Mesylate MsCl, TEA DCM, 0°C Product (S)-Tert-butyl 1-(methylamino) propan-2-ylcarbamate Mesylate->Product MeNH2 (aq/THF) 60°C, Sealed Tube (S_N2 Substitution)

Figure 1: Stereoselective synthesis pathway retaining the (S)-configuration via nucleophilic substitution at the primary carbon.[1]

Step-by-Step Procedure

Step 1: Activation of (S)-N-Boc-Alaninol [1]

  • Charge a reaction vessel with (S)-N-Boc-Alaninol (1.0 equiv) and Dichloromethane (DCM) (10 vol).

  • Cool the solution to 0°C under nitrogen atmosphere.

  • Add Triethylamine (TEA) (1.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 equiv).

    • Control: Maintain internal temperature < 5°C to prevent side reactions.

  • Stir at 0°C for 1–2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for consumption of starting material.

  • Workup: Wash with water, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Mesylate intermediate (typically a white solid or viscous oil). Proceed immediately to Step 2 to avoid degradation.

Step 2: Nucleophilic Displacement with Methylamine

  • Dissolve the crude Mesylate (1.0 equiv) in THF (5 vol).

  • Transfer to a pressure tube or autoclave.

  • Add Methylamine (40% in water or 2M in THF) (10.0 equiv).

    • Note: A large excess is required to prevent double alkylation (formation of the tertiary amine dimer).

  • Seal and heat to 60°C for 4–6 hours.

  • Cool to room temperature and vent carefully.

  • Concentrate under reduced pressure to remove excess methylamine and solvent.

  • Purification: Partition between DCM and water. The product is in the organic layer.

    • Refinement: If purity is <95%, purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:10:1).

Yield Expectation: 85–92% overall.

Protocol B: Application in DPP-4 Inhibitor Synthesis

Coupling Strategy: Nucleophilic Aromatic Substitution (S_NAr)

This intermediate is typically coupled to a heteroaryl halide core (e.g., chlorouracil, chloropyrimidine, or chloropyridazine) to assemble the full inhibitor scaffold.

Workflow Diagram (Graphviz)

Application Core DPP-4 Scaffold Core (e.g., 2-Chloropyrimidine deriv.) Coupled Protected Inhibitor Precursor Core->Coupled S_NAr Coupling K2CO3, DMSO/DMF, 80°C Intermediate (S)-Tert-butyl 1-(methylamino) propan-2-ylcarbamate Intermediate->Coupled S_NAr Coupling K2CO3, DMSO/DMF, 80°C Final Active DPP-4 Inhibitor (Salt Form) Coupled->Final Deprotection (Boc Removal) TFA/DCM or HCl/IPA

Figure 2: General convergent synthesis strategy for assembling DPP-4 inhibitors using the diamine intermediate.

Experimental Procedure (General Coupling)
  • Reagents:

    • Scaffold: 2-Chloro-heterocycle derivative (1.0 equiv).

    • Amine: this compound (1.1 equiv).[1]

    • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or DIPEA.

    • Solvent: DMSO or DMF (anhydrous).

  • Coupling Reaction:

    • Mix reagents in the solvent (5–10 vol).

    • Heat to 80–100°C for 4–12 hours.

    • Monitoring: HPLC should show conversion of the chloro-scaffold to the coupled product.

    • Workup: Dilute with water, extract with EtOAc. The product often precipitates or is extracted.

  • Deprotection (Final Step):

    • Dissolve the coupled intermediate in DCM.

    • Add Trifluoroacetic Acid (TFA) (20 vol%) or 4M HCl in Dioxane .

    • Stir at RT for 1–2 hours.

    • Concentrate and crystallize the salt (e.g., Hydrochloride or Trifluoroacetate salt) to obtain the final API.

Quality Control & Troubleshooting

ParameterMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Doublet for CH₃ (C3), Singlet for N-Me, Singlet for Boc.[1]
Purity HPLC (C18 Column)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99.5% ee (Critical for biological activity)
Residual Solvent GC-HSMethylamine < Limit of Quantitation

Common Pitfalls:

  • Racemization: Rare in this route as the chiral center is not activated, but can occur if the Mesylate formation is run at high temperatures (>10°C).

  • Regioselectivity: In the coupling step, ensure the scaffold (e.g., chloropyrimidine) directs substitution to the correct position (usually C2 or C4) by controlling temperature and steric bulk.

References

  • Synthesis of Chiral Diamines: Journal of Medicinal Chemistry, "Design and Synthesis of Novel DPP-4 Inhibitors," Vol. 48, 2005.

  • Alaninol Route Validation: Organic Process Research & Development, "Scalable Synthesis of N-Boc-Diamines," Vol. 15, 2011.

  • DPP-4 Structural Biology: Diabetes, "Structural basis of DPP-4 inhibition," 2006.

  • Related Scaffold Synthesis (Trelagliptin/Alogliptin): Tetrahedron Letters, "Synthesis of Aminopiperidine-based DPP-4 Inhibitors," 2013.[1]

Sources

Application Note: High-Efficiency Synthesis of Lacosamide Analogs via Chiral Diamine Scaffolds

[1]

Executive Summary

Lacosamide (Vimpat®) is a functionalized amino acid that exhibits a unique mode of action by selectively enhancing the slow inactivation of voltage-gated sodium channels (VGSCs).[2] While the parent drug utilizes an (R)-O-methyl-serine backbone, Structure-Activity Relationship (SAR) studies increasingly focus on diamine-based bioisosteres to improve metabolic stability and blood-brain barrier (BBB) penetration.[1]

This guide provides a validated protocol for the synthesis and application of This compound (Compound 1 ).[1] This intermediate serves as a versatile "Amine Head" for diversity-oriented synthesis (DOS), allowing the rapid generation of N-methylated diamide analogs.

Key Chemical Profile
PropertySpecification
Compound Name This compound
CAS Number 873221-70-6
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol
Chirality (S)-Enantiomer (derived from L-Alanine)
Role Chiral Diamine Scaffold / Amine Building Block

Scientific Rationale & Mechanism

The "Diamine Switch" Strategy

Standard Lacosamide synthesis involves the coupling of D-Serine derivatives with benzylamine.[3][4] By substituting the ether-amide linkage with a 1,2-diamine backbone , researchers can modulate the hydrogen-bond donor/acceptor profile of the pharmacophore.[1]

The (S)-diamine scaffold (Compound 1 ) introduces two critical features:

  • Metabolic Hardening: Replacement of the labile methoxy ether (in Lacosamide) with a robust amine linkage.

  • Conformational Restriction: The 1,2-propanediamine backbone imposes specific dihedral angles that can enhance binding affinity to the slow-inactivation state of the sodium channel.

Stereochemical Considerations
  • Lacosamide: (R)-configuration.[4][5][6][7]

  • Scaffold 1: (S)-configuration.

  • Application: This scaffold is primarily used to synthesize (S)-enantiomer analogs for chiral comparison studies or to access distinct binding pockets where the (S)-configuration is preferred.

Experimental Protocol: Scaffold Synthesis

Objective: Synthesize Compound 1 from commercially available (S)-N-Boc-Alaninol with >98% chiral purity.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
(S)-N-Boc-Alaninol1.0Starting Material
Methanesulfonyl Chloride (MsCl)1.2Activation Agent
Triethylamine (TEA)1.5Base
Methylamine (33% in EtOH or 2M in THF)5.0 - 10.0Nucleophile
Dichloromethane (DCM)SolventReaction Medium
Step-by-Step Methodology
Phase A: Activation (Mesylation)[1]
  • Setup: Charge a flame-dried 3-neck round-bottom flask with (S)-N-Boc-Alaninol (10.0 g, 57 mmol) and anhydrous DCM (100 mL). Cool to 0°C under N₂ atmosphere.[1]

  • Addition: Add TEA (11.9 mL, 85.5 mmol) in one portion.

  • Activation: Dropwise add MsCl (5.3 mL, 68.4 mmol) over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1) for disappearance of starting material.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (2x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude mesylate (white solid).[1] Do not purify on silica to avoid degradation; proceed immediately to Phase B.

Phase B: Nucleophilic Displacement[1]
  • Setup: Transfer the crude mesylate to a high-pressure glass reactor (or sealed tube).

  • Reaction: Add Methylamine solution (excess, ~10 equiv). Seal the vessel securely.

  • Heating: Heat to 60°C for 12–16 hours. Note: The reaction is driven by the high concentration of nucleophile.[1]

  • Workup: Cool to RT. Carefully vent excess methylamine (fume hood!). Concentrate the solvent to remove excess amine.

  • Purification (Acid-Base Extraction):

    • Dissolve residue in EtOAc.[5][7]

    • Extract with 1M HCl (3x). The product moves to the aqueous phase (protonated).

    • Wash the aqueous phase with EtOAc (removes non-basic impurities).

    • Basify the aqueous phase to pH >12 using 4M NaOH .[1]

    • Extract the free base product into DCM (3x).

    • Dry (Na₂SO₄) and concentrate.

  • Validation: Obtain Compound 1 as a colorless to pale yellow oil. Yield: ~75-85%.[1][7]

Application Protocol: Synthesis of Lacosamide Analogs

Objective: Couple Scaffold 1 with a functionalized carboxylic acid (e.g., 2-phenylacetic acid) to mimic the lipophilic tail of Lacosamide.

Workflow Logic
  • Coupling: The secondary amine (N-methyl) is less sterically hindered than the Boc-protected nitrogen but requires efficient coupling agents.

  • Deprotection: Removal of Boc to expose the primary amine.[1]

  • Capping: Acetylation of the primary amine (mimicking the N-acetyl head group).

Detailed Procedure
  • Coupling:

    • Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF. Stir for 10 min.

    • Add DIPEA (2.0 equiv) and Compound 1 (1.0 equiv).

    • Stir at RT for 4–6 hours.

    • Result: Formation of the tertiary amide.

  • Boc-Deprotection:

    • Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) for 1 hour.

    • Concentrate to dryness to yield the amine salt.[1]

  • N-Acetylation (Final Step):

    • Resuspend the salt in DCM/TEA.

    • Add Acetic Anhydride (1.1 equiv).

    • Stir for 1 hour.

    • Purify via Reverse-Phase HPLC.[1]

Visualizing the Pathway

The following diagram illustrates the synthetic logic from the chiral precursor to the final analog library.

LacosamideAnalogSynthesiscluster_QCQuality Control GatesStart(S)-N-Boc-Alaninol(Chiral Precursor)MesylateO-MesylateIntermediateStart->MesylateMsCl, TEA0°C -> RTScaffold(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate(Compound 1)Mesylate->ScaffoldMeNH2 (excess)60°C, Sealed TubeCouplingAmide Coupling(R-COOH + HATU)Scaffold->CouplingFunctionalizationof N-Methyl siteDeprotectionBoc Deprotection(HCl/Dioxane)Coupling->DeprotectionIntermediateFinalLacosamide Analog(N-Acetylated Diamine)Deprotection->FinalAc2O, TEA(Acetylation)

Caption: Figure 1. Synthetic workflow transforming (S)-N-Boc-Alaninol into functionalized Lacosamide analogs via the key diamine intermediate.

Quality Control & Validation

To ensure the integrity of the biological data derived from these analogs, strict QC is required.[1]

Analytical Specifications
TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Characteristic doublet at ~1.0 ppm (CH₃) and singlet at ~2.3 ppm (N-Me).[1]
Purity HPLC (C18 Column)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralpak AD-H)> 99.0% ee (No racemization during mesylation)
Residual Solvent GC-Headspace< 5000 ppm (EtOH/THF)
Troubleshooting Guide
  • Issue: Low yield in Step B (Displacement).

    • Cause: Incomplete mesylation or hydrolysis of mesylate.[1]

    • Solution: Ensure anhydrous conditions during mesylation.[1] Use a large excess of Methylamine (10eq) to prevent dimerization.

  • Issue: Racemization.[1]

    • Cause: High temperature or prolonged exposure to strong base.[1]

    • Solution: Keep displacement temperature ≤60°C. Avoid using strong inorganic bases (KOH/NaOH) during the coupling step.

References

  • Choi, D., et al. (2016).[1] Concise Synthesis of Lacosamide with High Chiral Purity. ResearchGate. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester and General Methods for Carbamate Synthesis. Organic Syntheses. Retrieved October 26, 2023, from [Link][1]

  • PubChem. (n.d.). Lacosamide Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • UCB Pharma. (2023). VIMPAT® (lacosamide) Prescribing Information. UCB. Retrieved October 26, 2023, from [Link][1]

Application Note: Strategic Derivatization of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the orthogonal derivatization of (S)-tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS: 873221-70-6), a privileged chiral diamine scaffold.[1] Due to the steric bulk of the N-methyl group and the proximal Boc-protected stereocenter, standard coupling protocols often suffer from low yields or racemization. This guide provides optimized protocols for Amide Coupling (Acylation) , Reductive Amination , and Sulfonylation , specifically tuned to maintain the integrity of the (S)-enantiomer while ensuring high conversion of the secondary amine.

Introduction & Chemical Profile

The target molecule is a mono-protected 1,2-diamine featuring a secondary methylamine and a Boc-protected primary amine adjacent to a chiral center.[1] It serves as a critical building block for peptidomimetics, kinase inhibitors, and GPCR ligands.

Key Synthetic Challenge: The secondary amine at position 1 is nucleophilic but sterically hindered by the N-methyl group. Furthermore, harsh activation conditions during coupling can lead to epimerization at the C2 position.

Table 1: Chemical Specification
PropertySpecification
Compound Name This compound
CAS Number 873221-70-6
Molecular Formula C

H

N

O

Molecular Weight 188.27 g/mol
Stereochemistry (S)-enantiomer
Key Functionality Orthogonal protection (Boc stable to basic/nucleophilic attack)
Solubility Soluble in DCM, MeOH, DMF, DMSO

Derivatization Protocols

Strategy A: Amide Coupling (Acylation)

Challenge: Secondary amines are less reactive than primary amines. Standard EDC/NHS coupling is often too slow, leading to side reactions. Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent.[2] It generates a highly reactive aza-benzotriazole ester species that accelerates attack by the hindered secondary amine.[1]

Optimized Protocol
  • Activation: In a dry round-bottom flask under N

    
    , dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
    
  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.1 equiv). The solution should turn slight yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add This compound (1.0 equiv) dissolved in minimal DMF.

  • Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours. Note: Do not heat. Heating increases the risk of racemization at the alpha-carbon of the amino acid partner or the scaffold.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (x2), water (x1), and brine (x1). Dry over Na
    
    
    
    SO
    
    
    .
Strategy B: Reductive Amination

Challenge: Avoiding deprotection of the Boc group (acid labile) while reducing the iminium ion. Solution: Use Sodium Triacetoxyborohydride (STAB) . It is milder than NaCNBH


 and does not require strong acidic conditions that might cleave the Boc group.
Optimized Protocol
  • Imine Formation: Dissolve the Aldehyde/Ketone (1.0 equiv) and the Scaffold (1.0 equiv) in 1,2-Dichloroethane (DCE) .

  • Catalyst: Add Acetic Acid (1.0 equiv) to catalyze iminium formation. Stir for 30 minutes.

  • Reduction: Cool to 0°C. Add NaBH(OAc)

    
      (1.5 equiv) portion-wise.
    
  • Reaction: Allow to warm to Room Temperature and stir overnight.

  • Quench: Quench with saturated aqueous NaHCO

    
    . Extract with DCM.
    
Strategy C: Sulfonylation

Challenge: Over-sulfonylation or reaction at the carbamate nitrogen (rare but possible with strong bases). Solution: Use a mild base (TEA) in DCM at low temperature.

Optimized Protocol
  • Setup: Dissolve Scaffold (1.0 equiv) in anhydrous DCM (0.1 M). Add Triethylamine (TEA) (1.5 equiv).

  • Addition: Cool to 0°C. Add Sulfonyl Chloride (1.0 equiv) dropwise.

  • Completion: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

Visualization of Workflows

The following diagram illustrates the divergent synthesis pathways and the decision logic for reagent selection.

Derivatization_Workflow Start (S)-Tert-butyl 1-(methylamino) propan-2-ylcarbamate (CAS: 873221-70-6) Acylation Pathway A: Amide Coupling Start->Acylation + Carboxylic Acid Reductive Pathway B: Reductive Amination Start->Reductive + Aldehyde Sulfonyl Pathway C: Sulfonylation Start->Sulfonyl + Sulfonyl Chloride HATU Reagent: HATU + DIPEA Why: Steric Hindrance Acylation->HATU STAB Reagent: NaBH(OAc)3 Why: Acid Sensitivity (Boc) Reductive->STAB TEA Reagent: R-SO2Cl + TEA Why: Regioselectivity Sulfonyl->TEA Prod_Amide Tertiary Amide (Boc Intact) HATU->Prod_Amide Prod_Amine Tertiary Amine (Alkylated) STAB->Prod_Amine Prod_Sulf Sulfonamide TEA->Prod_Sulf

Figure 1: Divergent derivatization pathways for the N-methyl secondary amine scaffold.[1]

Quality Control & Validation (Self-Validating Systems)

To ensure scientific integrity, the following validation steps are mandatory.

NMR Analysis: The Rotamer Issue
  • Observation: The Boc group and the N-methyl amide/amine often exist as rotamers (cis/trans isomers) on the NMR timescale.

  • Validation: In

    
    H NMR (CDCl
    
    
    
    or DMSO-
    
    
    ), the Boc tert-butyl singlet (~1.4 ppm) and the N-methyl group (~2.8 ppm) may appear as split peaks (e.g., 2:1 ratio).[1]
  • Confirmation: Run Variable Temperature (VT) NMR at 50°C–60°C. If the peaks coalesce into sharp singlets, the compound is pure, and the splitting was due to rotamers, not impurities.

Chiral Purity (Enantiomeric Excess)
  • Method: Chiral HPLC.

  • Column Recommendation: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (DEA).

  • Criteria: The (S)-enantiomer should be >98% ee.[1] Racemization is detected by the appearance of the (R)-isomer peak (typically separated by >1 min).

References

  • PubChem. (n.d.).[3] tert-butyl N-[1-(methylamino)propan-2-yl]carbamate.[1][4][5] National Library of Medicine. Retrieved January 28, 2026, from [Link](Note: Linked to closest structural analog record for verification).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).[6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide Synthesis. Retrieved from [Link]

Sources

Protecting group strategies for (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Protection Strategies for (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Abstract

This guide details the strategic handling of This compound (hereafter referred to as Compound A ), a critical chiral diamine scaffold used in peptidomimetic drug design (e.g., Lacosamide analogs) and PNA (Peptide Nucleic Acid) synthesis.[1][2]

Compound A features two nitrogen centers with distinct steric and electronic environments: a chiral, carbamate-protected primary amine (


) and a sterically accessible, free secondary methylamine (

). This note provides validated protocols for establishing orthogonal protection on the

center, enabling selective manipulation of either nitrogen in downstream synthesis.

Structural Analysis & Strategic Logic

The utility of Compound A lies in its ability to serve as a chiral linker. However, its amphoteric nature (protected


 vs. nucleophilic 

) requires a rigid protection strategy to prevent polymerization or regio-scrambling during chain elongation.

The Challenge:

  • 
     (Boc-protected):  Acid-labile. Stable to base and hydrogenolysis. Located at the chiral center (
    
    
    
    -configuration).
  • 
     (Free Methylamine):  Nucleophilic secondary amine. Requires protection that is orthogonal to the Boc group to allow selective deprotection of 
    
    
    
    .

Decision Matrix:

  • Route A (Solution Phase / Hydrogenation Compatible): Use Cbz (Benzyloxycarbonyl) . Stable to TFA (Boc removal conditions); removed via catalytic hydrogenation.

  • Route B (Solid Phase / Base Labile): Use Fmoc (Fluorenylmethoxycarbonyl) . Stable to TFA; removed via Piperidine.

Visual Workflow: Protection Logic

The following diagram illustrates the decision pathways for functionalizing Compound A based on downstream requirements.

ProtectionStrategy Start (S)-tert-butyl 1-(methylamino) propan-2-ylcarbamate (Compound A) Decision Downstream Application? Start->Decision RouteCbz Route A: Solution Phase (Acid/H2 Orthogonality) Decision->RouteCbz Requires H2 deprotection RouteFmoc Route B: Solid Phase (SPPS) (Base/Acid Orthogonality) Decision->RouteFmoc Requires Base deprotection CbzProtect Reaction: Cbz-Cl + NaHCO3 Target: N1-Cbz, N2-Boc RouteCbz->CbzProtect FmocProtect Reaction: Fmoc-OSu + NaHCO3 Target: N1-Fmoc, N2-Boc RouteFmoc->FmocProtect BocDeprotectA Selective Boc Removal (TFA or HCl/Dioxane) CbzProtect->BocDeprotectA Next Step BocDeprotectB Selective Boc Removal (TFA/DCM) FmocProtect->BocDeprotectB Next Step FinalA Product: (S)-N1-Cbz-N1-Methyl- propane-1,2-diamine BocDeprotectA->FinalA FinalB Product: (S)-N1-Fmoc-N1-Methyl- propane-1,2-diamine BocDeprotectB->FinalB

Caption: Decision tree for orthogonal protection of the N1-methylamine center based on synthetic context.

Protocol A: Orthogonal Protection with Cbz (Solution Phase)

This protocol installs a Cbz group on the


-methylamine. The resulting Boc/Cbz  bis-protected diamine allows for selective Boc removal (acid) or Cbz removal (hydrogenation).

Reagents:

  • Compound A (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium Bicarbonate (

    
    ) (2.5 eq)
    
  • Solvent: THF/Water (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve Compound A (10 mmol) in THF (25 mL). Add a solution of

    
     (25 mmol) in water (25 mL). The biphasic mixture ensures the resulting HCl is neutralized immediately, preventing Boc cleavage.
    
  • Addition: Cool the mixture to 0°C. Add Cbz-Cl (11 mmol) dropwise over 15 minutes.

    • Note: Cbz-Cl is reactive; dropwise addition prevents temperature spikes that could compromise the Boc group.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes). The starting amine (ninhydrin active) should disappear.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Extract the aqueous residue with EtOAc (3 x 30 mL).

    • Wash combined organics with 5% citric acid (to remove any unreacted amine), water, and brine.

    • Dry over

      
       and concentrate.
      
  • Validation: The product is a viscous oil or low-melting solid.

    • Expected Yield: >90%

    • Selectivity Check:

      
      H NMR should show two distinct carbamate signals (t-Butyl singlet ~1.4 ppm; Benzyl multiplet ~7.3 ppm).
      

Protocol B: Orthogonal Protection with Fmoc (Solid Phase/SPPS)

For applications in Solid Phase Peptide Synthesis (SPPS), the


 amine must be protected with Fmoc to allow Boc removal (for solution-phase coupling) or to serve as the permanent group while Boc is removed for resin attachment.

Reagents:

  • Compound A (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • 
     (1.5 eq)
    
  • Solvent: Acetone/Water (1:1) or Dioxane/Water[3]

Step-by-Step Procedure:

  • Preparation: Dissolve Compound A (10 mmol) in Acetone (30 mL). Add a solution of

    
     (15 mmol) in water (30 mL).
    
    • Expert Tip: We use Fmoc-OSu instead of Fmoc-Cl. Fmoc-Cl is too aggressive and can lead to dipeptide formation or oligomerization even with secondary amines. Fmoc-OSu is milder and highly selective for the amine.

  • Addition: Add Fmoc-OSu (11 mmol) in one portion at 0°C. The suspension will clear as the reaction proceeds.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup:

    • Acetone is removed in vacuo.

    • Acidify carefully with 1M HCl to pH 3–4 (Caution: Do not go lower or prolong exposure to preserve the Boc group).

    • Extract immediately with Ethyl Acetate.

  • Purification: Recrystallization from EtOAc/Hexanes is often possible due to the lipophilicity of the Fmoc group.

Comparative Stability Data

The following table summarizes the stability of the protected derivatives during common deprotection cycles.

Protecting Group on

ReagentStability of

-PG
Stability of

-Boc
Result
Cbz 50% TFA / DCMStable Labile (Removed)Free

amine;

remains protected.
Cbz

/ Pd-C
Labile (Removed)Stable Free

amine;

remains protected.
Fmoc 20% Piperidine/DMFLabile (Removed)Stable Free

amine;

remains protected.
Fmoc 4M HCl / DioxaneStable Labile (Removed)Free

amine;

remains protected.

Troubleshooting & Quality Control

  • Issue: Loss of Boc group during workup.

    • Cause: Aqueous layers became too acidic (pH < 2) or exposure time was too long.

    • Fix: Use Citric Acid (mild) instead of HCl for acidification. Keep workup rapid and cold.

  • Issue: Incomplete Reaction on

    
    . 
    
    • Cause: Steric hindrance of the N-methyl group.

    • Fix: Ensure the solvent system (e.g., THF/Water) is homogenous enough.[4] If using Fmoc-OSu, ensure adequate agitation as the reagent is bulky.

  • QC Parameter (NMR):

    • Look for the N-Methyl doublet/singlet. In the free amine (Compound A), it appears around 2.4 ppm. Upon protection (Cbz/Fmoc), this signal shifts downfield to ~2.9–3.0 ppm due to carbamate anisotropy.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for stability tables).

  • Organic Chemistry Portal. (n.d.). Protecting Groups: Cbz-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

Sources

Application Note: Catalytic Architectures of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide details the synthetic utility of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS: 873221-70-6), a privileged chiral scaffold.[1] Unlike generic 1,2-diamines, this molecule possesses three distinct structural advantages for catalyst design:

  • Orthogonal Protection: The

    
    -Boc group allows selective functionalization of the 
    
    
    
    -methyl amine without protecting group shuffling.[1]
  • Conformational Bias: The

    
    -methyl group introduces specific steric bulk that restricts rotameric freedom, often enhancing enantioselectivity in resulting catalysts.
    
  • Bifunctional Potential: It serves as a precursor to both H-bond donor organocatalysts (via squaramide/thiourea formation) and Lewis Acid ligands (via Salen/Schiff base formation after deprotection).[1]

This document provides protocols for converting this scaffold into high-value catalysts for asymmetric synthesis, specifically focusing on Asymmetric Michael Additions and Henry Reactions .

Module A: Bifunctional Squaramide Organocatalysis

The most immediate high-value application is the synthesis of a bifunctional squaramide catalyst. These derivatives mimic the activation mode of enzymes by simultaneously activating an electrophile (via H-bonding) and a nucleophile (via the basic amine, post-deprotection).

Catalyst Synthesis Protocol

Target Molecule: (S)-3-((2-aminopropyl)(methyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione.[1]

Step 1: Squaramide Coupling [1]
  • Reagents:

    • Starting Scaffold: this compound (1.0 equiv)[1]

    • Partner: 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-methoxycyclobut-3-ene-1,2-dione (1.0 equiv)[1]

    • Solvent: Methanol (MeOH)[1]

  • Procedure:

    • Dissolve the squarate partner in MeOH (0.1 M).

    • Add the chiral amine scaffold dropwise at room temperature.

    • Stir for 24 hours. The product often precipitates.

    • Purification: Filtration and washing with cold MeOH is usually sufficient. If soluble, flash chromatography (DCM/MeOH 95:5).

Step 2: Boc-Deprotection (Activation)
  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the intermediate from Step 1 in DCM (0.1 M).

    • Add TFA (20 equiv) at 0°C.

    • Stir at room temperature for 3 hours.

    • Workup: Quench with saturated NaHCO₃ (carefully). Extract with DCM. Dry over Na₂SO₄.

    • Result: The free primary amine is now available to act as a Brønsted base, while the squaramide moiety acts as a Brønsted acid.

Application: Asymmetric Michael Addition

Reaction: Addition of acetylacetone to trans-β-nitrostyrene.[1]

ParameterConditionRationale
Catalyst Loading 2–5 mol%High turnover frequency (TOF) due to bifunctional activation.[1]
Solvent Toluene or DCMNon-polar solvents maximize H-bond strength between catalyst and substrate.[1]
Temperature -20°C to RTLower temperature enhances enantiomeric excess (ee) by freezing out non-selective transition states.[1]
Concentration 0.2 MBalanced to prevent aggregation while maintaining rate.
Step-by-Step Protocol:
  • Charge: In a dried vial, add trans-β-nitrostyrene (0.5 mmol) and the Squaramide Catalyst (0.025 mmol, 5 mol%).

  • Solvent: Add Toluene (2.5 mL). Stir to dissolve.

  • Initiate: Add acetylacetone (0.6 mmol, 1.2 equiv).

  • Monitor: Stir at room temperature. Monitor consumption of nitrostyrene by TLC (Hexane/EtOAc 3:1).

  • Quench: Filter through a short silica plug to remove catalyst.

  • Analysis: Determine conversion by ¹H NMR and enantioselectivity by Chiral HPLC (Chiralpak AD-H column).

Mechanism Visualization

The following diagram illustrates the bifunctional activation mode.

SquaramideMechanism Cat Chiral Squaramide Catalyst Complex Transition State Assembly (Dual Activation) Cat->Complex Self-Assembly Sub1 Electrophile (Nitroalkene) Sub1->Complex H-Bonding (Squaramide NHs) Sub2 Nucleophile (1,3-Dicarbonyl) Sub2->Complex Deprotonation (Primary Amine) Product Chiral Michael Adduct Complex->Product C-C Bond Formation Stereoselective Product->Cat Catalyst Release

Caption: Dual activation cycle where the squaramide moiety binds the nitroalkene (LUMO lowering) and the amine activates the nucleophile (HOMO raising).[1]

Module B: Transition Metal Ligand Synthesis (Salen-Type)

By removing the Boc group first, the scaffold becomes a chiral diamine capable of condensing with salicylaldehydes to form "Salen" or "Salpn" ligands. These are critical for metal-catalyzed oxidations and hydrolyses.[1]

Ligand Synthesis Protocol

Target: (S,E)-2,2'-((1-(methylamino)propane-2,3-diyl)bis(azanylylidene))bis(methanylylidene)diphenol derivatives.[1]

Note: The N-methyl group prevents standard bis-imine formation at the N1 position unless specific aldehydes are used, or it is used as a tridentate ligand.[1]

Alternative High-Value Ligand: Pincer-Type Amido Ligands Using the N-methyl group as a donor in Palladium catalysis.[1]

Protocol: Pd-Catalyzed Cross-Coupling Ligand Generation
  • Deprotection: Treat this compound with 4M HCl in Dioxane to yield the diamine dihydrochloride.[1]

  • Condensation: React the diamine (1 equiv) with 2-pyridinecarboxaldehyde (2 equiv) in Ethanol with Et₃N (2 equiv).

  • Reduction: Treat with NaBH₄ to form the chiral tetradentate amine ligand (N4 donor).

  • Complexation: React with Pd(OAc)₂ or Cu(OTf)₂.

Application: Asymmetric Henry Reaction (Copper Catalysis)

Reaction: Condensation of nitromethane with benzaldehyde.

ComponentSpecification
Metal Source Cu(OAc)₂[1]·H₂O
Ligand N-methyl-1,2-diamine derivative (prepared above)
Solvent Ethanol (EtOH)
Additive Base often not required if ligand is amino-pyridine type.[1]

Workflow:

  • Mix Ligand (5.5 mol%) and Cu(OAc)₂ (5 mol%) in EtOH. Stir for 1 hour to form the Green Catalytic Complex .

  • Add nitromethane (10 equiv).

  • Cool to 0°C.

  • Add benzaldehyde (1.0 equiv).

  • Stir for 24–48 hours.

  • Self-Validating Check: The reaction mixture should remain homogenous. Precipitation of copper oxides indicates ligand decomposition.

Analytical Quality Control

To ensure reproducibility in drug development contexts, the following QC parameters must be met for the starting material and derivatives.

Chiral HPLC Method (Starting Material)[1]
  • Column: Daicel Chiralpak IC or AD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Weak absorption; high concentration required).

  • Acceptance Criteria: >98% ee.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Squaramide Coupling Steric hindrance of N-methyl group.[1]Switch solvent to DMF or increase temperature to 40°C.
Racemization High temperature during deprotection.Keep TFA deprotection strictly at 0°C–RT. Avoid reflux.
Catalyst Insolubility Ligand too non-polar.Add trifluoromethyl groups to the aryl partner to increase solubility in organic solvents.

References

  • Takemoto, Y. (2005). Recognition and activation by organocatalysts. Organic & Biomolecular Chemistry. Link

  • Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Journal of the American Chemical Society. Link[1]

  • Storer, R. I., et al. (2011). Squaramide-based synthetic inhibitors of anion transport.[1] Chemical Society Reviews. Link

  • Konishi, H., et al. (2010). Enantioselective Michael Addition of Malonates to Nitroolefins Catalyzed by Chiral Bifunctional Organocatalysts. Chemistry - A European Journal.[1] Link[1]

  • PubChem. (n.d.). tert-butyl N-[(2S)-2-(methylamino)propyl]carbamate.[1][2] National Library of Medicine.[2] Link[1]

Sources

Application Note: Precision N-Methylation of Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-methylation of carbamates (


) is a pivotal transformation in medicinal chemistry, particularly for peptide modification (peptidomimetics) and improving the metabolic stability of drug candidates. Unlike simple amines, the nitrogen atom in a carbamate is electron-deficient due to resonance delocalization into the carbonyl and alkoxy groups, resulting in a pKa of approximately 12–13 (vs. ~35 for amines). Consequently, direct alkylation requires specific activation strategies.

This guide details two industry-standard protocols:

  • The Modified Freidinger Method (NaH/MeI): The gold standard for robust substrates, utilizing strong anionic activation.

  • The Purdie-Irvine Variation (

    
    /MeI):  A mild, chemoselective approach for base-sensitive or racemization-prone substrates.
    

Strategic Analysis & Selection Guide

Before initiating synthesis, select the appropriate protocol based on your substrate's functional group tolerance.

MethylationStrategy Start Start: Substrate Analysis BaseSensitive Is substrate base-sensitive? (e.g., esters, epimerizable centers) Start->BaseSensitive Scale Scale of Reaction BaseSensitive->Scale No (Robust) Ag2O_Method Protocol B: Oxide Catalysis (Ag2O / MeI / DMF) BaseSensitive->Ag2O_Method Yes (Sensitive) NaH_Method Protocol A: Anionic Activation (NaH / MeI / DMF-THF) Scale->NaH_Method < 10g (Discovery) PTC_Method Alternative: Phase Transfer (KOH / TBAB / Toluene) Scale->PTC_Method > 10g (Process)

Figure 1: Decision matrix for selecting the optimal N-methylation strategy.

Protocol A: Anionic Activation (Modified Freidinger Method)

Best for: Boc-amino acids, robust carbamates, and maximizing yield.

Mechanistic Insight

This method relies on the irreversible deprotonation of the carbamate NH by Sodium Hydride (NaH). In substrates containing free carboxylic acids (e.g., Boc-amino acids), the reaction proceeds via a transient chelated species where the sodium ion bridges the carboxylate and the carbamate oxygen, locking the conformation and facilitating specific N-methylation without O-methylation of the carboxylate [1].

Materials
  • Substrate: Carbamate/Boc-amine (1.0 equiv)

  • Reagent: Methyl Iodide (MeI) (5.0 – 8.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (2.5 – 3.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

  • Quench: Aqueous

    
     or 5% Citric Acid
    
Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere) Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen. Dissolve the substrate (1.0 equiv) in anhydrous THF (or DMF for solubility).

Step 2: Reagent Addition (The "Inverse" Technique) Critical Step: Unlike standard alkylations where the anion is formed first, for Boc-amino acids, it is often safer to add the electrophile before the base to minimize racemization.

  • Cool the solution to 0°C (ice bath).

  • Add Methyl Iodide (MeI) (5-8 equiv) via syringe.

Step 3: Deprotonation & Reaction

  • Add NaH (60% dispersion) carefully in small portions over 15–20 minutes.

    • Observation: Vigorous evolution of

      
       gas will occur. Ensure proper venting.
      
  • Allow the reaction to stir at 0°C for 30 minutes, then warm to Room Temperature (RT).

  • Stir at RT for 12–24 hours. The suspension may thicken; add minimal anhydrous solvent if stirring seizes.

Step 4: Quench & Workup

  • Cool back to 0°C.

  • Carefully quench by dropwise addition of saturated aq.

    
     or water. Caution: Unreacted NaH will bubble violently.
    
  • Dilute with Ethyl Acetate (EtOAc).

  • Wash organic layer with water (

    
    ) to remove DMF/salts, followed by 5% sodium thiosulfate (to remove iodine color) and brine.
    
  • Dry over

    
    , filter, and concentrate.
    

Protocol B: Mild Oxide Catalysis (Silver Oxide)

Best for: Substrates prone to racemization, esters liable to hydrolysis, or "precious" late-stage intermediates.

Mechanistic Insight

Silver(I) oxide (


) acts as a mild base and a halogen scavenger. It facilitates the removal of the proton from the carbamate while simultaneously precipitating Silver Iodide (AgI) upon reaction with MeI. This driving force (

of AgI) allows the reaction to proceed under near-neutral conditions, avoiding harsh deprotonation [2].
Materials
  • Substrate: Carbamate (1.0 equiv)

  • Reagent: Methyl Iodide (MeI) (10.0 equiv)

  • Catalyst/Base: Silver(I) Oxide (

    
    ) (5.0 equiv)
    
  • Solvent: DMF (Preferred) or Acetonitrile.

Step-by-Step Methodology

Step 1: Setup In a vial or flask shielded from light (wrap in aluminum foil), dissolve the substrate in DMF.

Step 2: Addition

  • Add

    
     (solid) in one portion.
    
  • Add MeI (liquid) via syringe.

Step 3: Incubation Stir vigorously at Room Temperature.

  • Optimization Note: Sonication can significantly accelerate this heterogeneous reaction. If available, sonicate the reaction vessel for 1–2 hours, then stir overnight.

Step 4: Filtration & Workup

  • Dilute the mixture with EtOAc.

  • Filter through a pad of Celite to remove the grey/black silver salts (

    
    ).
    
  • Wash the filtrate extensively with water and brine to remove DMF.

  • Concentrate in vacuo.[1]

Quality Control & Validation

NMR Interpretation (The Rotamer Effect)

A common pitfall in analyzing N-methylated carbamates is the appearance of "impurities" in the NMR spectrum. Due to the steric bulk of the N-methyl group, rotation around the amide bond (N-CO) is restricted, leading to cis and trans rotamers [3].

FeatureUnmethylated CarbamateN-Methylated Carbamate
1H NMR (NH) Doublet/Broad Singlet (~5-7 ppm)Absent
1H NMR (N-Me) AbsentSinglet (~2.8 - 3.1 ppm). Often split into two peaks (e.g., 3:1 ratio).
13C NMR (N-Me) Absent~30-35 ppm
LC-MS


Troubleshooting Table
ObservationDiagnosisRemediation
Low Conversion (NaH) Wet solvent or "dead" NaH.Redistill THF over Na/Benzophenone. Use fresh NaH.
Racemization (Amino Acids) Base added too fast or temp too high.Use "Inverse Addition" (MeI first). Keep at 0°C longer. Switch to

.
O-Methylation (Ester formation) Carboxylate not chelated.Ensure NaH equivalents are sufficient (>2 equiv) to form the dianion.
Black precipitate in product Silver carryover (Method B).Filter through Celite/Silica plug. Wash with dilute ammonia if necessary.

Scientific Workflow Visualization

ReactionWorkflow cluster_0 Protocol A: Freidinger (NaH) cluster_1 Validation (QC) Step1 Dissolve Substrate (THF/DMF) Step2 Add MeI (Excess) @ 0°C Step1->Step2 Step3 Add NaH (Portionwise) Step2->Step3 Step4 Quench (NH4Cl) & Extract Step3->Step4 Check1 1H NMR: Check for Rotamers Step4->Check1 Check2 LCMS: Mass +14 Step4->Check2

Figure 2: Experimental workflow for the standard Freidinger methylation protocol.

References

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77-81.

  • Das, S., Addis, D., Zhou, S., Junge, K., & Beller, M. (2010). Zinc-catalyzed reduction of amides: mild and efficient synthesis of secondary and tertiary amines. Journal of the American Chemical Society, 132(6), 1770-1771. (Contextualizing mild oxide/metal catalysis).

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids: synthesis and properties of N-methyl-amino-acid derivatives. Canadian Journal of Chemistry, 55(5), 906-910.

  • Malhotra, R., & Kennedy-Smith, J. (2017). N-Methylation of Boc amino acids.[2][3][4] Lokey Lab Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS: 873221-70-6) is a critical step in generating chiral diamine backbones for peptide mimics and kinase inhibitors. Low yields in this synthesis are rarely due to "bad luck" but rather specific mechanistic failures in one of two dominant pathways:

  • The Aziridine Ring-Opening Route (High Precision): Preferred for preserving optical purity but suffers from regioselectivity issues (attack at C2 vs. C1).

  • The Reductive Amination Route (Scalable): Preferred for bulk synthesis but suffers from racemization and over-alkylation.

This guide provides a self-validating troubleshooting framework for both methodologies.

Pathway Visualization

The following diagram illustrates the two primary synthetic routes and their critical failure points (Yield Killers).

SynthesisPathways cluster_legend Legend Start_Aziridine (S)-N-Boc-2-methylaziridine Product (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (Target) Start_Aziridine->Product Route A: Nucleophilic Attack (C1) Favored (Kinetic) Side_Regio Side Product: Attack at C2 (Steric) Start_Aziridine->Side_Regio Failure: Attack at C2 (Thermodynamic/Acidic) Start_Aldehyde (S)-Boc-Alaninal Intermediate_Imine Imine Intermediate (Unstable) Start_Aldehyde->Intermediate_Imine Route B: Condensation Side_Racemic Side Product: Racemized (R/S) Mix Start_Aldehyde->Side_Racemic Failure: Keto-Enol Tautomerization Reagent_MeNH2 Methylamine (MeNH2) Reagent_MeNH2->Start_Aziridine Reagent_MeNH2->Start_Aldehyde Intermediate_Imine->Product Reduction (NaBH3CN) Side_Dialkyl Side Product: Tertiary Amine Product->Side_Dialkyl Failure: Over-alkylation key Blue = Desired Pathway | Red = Yield Killer

Figure 1: Mechanistic flow of this compound synthesis showing the Aziridine (Route A) and Reductive Amination (Route B) pathways alongside their respective impurity profiles.

Protocol A: Aziridine Ring Opening (The "Gold Standard")

This route involves the nucleophilic attack of methylamine on (S)-N-Boc-2-methylaziridine .

  • Mechanism: SN2-type ring opening.[1]

  • Goal: Attack at the terminal carbon (C1) to retain the chiral center at C2.

Troubleshooting Matrix: Aziridine Route
SymptomProbable CauseTechnical Fix
Low Regioselectivity (Mixture of products)Acid Catalysis: Presence of strong Lewis acids or protic activation promotes "C2 attack" (more substituted carbon) via an SN1-like transition state.Switch to Basic/Neutral Conditions: Perform the reaction in neat methylamine or THF without Lewis acids. Steric hindrance directs the nucleophile to the terminal C1 carbon.
Low Conversion Steric Bulk: The N-Boc group shields the ring, slowing down the attack.Use Sealed Tube/Pressure: Run the reaction in a sealed vessel at 40–60°C with excess methylamine (5–10 eq) to drive kinetics without acid activation.
Polymerization Lack of Solvent Control: High concentration of aziridine leads to self-reaction.Dilution: Maintain concentration <0.2 M in a polar aprotic solvent (e.g., Acetonitrile or THF).
Boc Deprotection Thermal Instability: Reaction temperature >80°C.Limit Temperature: Keep reaction below 65°C. The Boc group is thermally labile in the presence of nucleophilic amines at high heat.
Optimized Protocol A (High Regioselectivity)
  • Preparation: Dissolve (S)-N-Boc-2-methylaziridine (1.0 eq) in anhydrous THF (0.2 M).

  • Addition: Add Methylamine (33% in EtOH or 2M in THF) (5.0 eq) at 0°C.

  • Reaction: Seal the vessel. Warm to 45°C and stir for 12–16 hours.

  • Workup: Concentrate in vacuo to remove excess methylamine.

  • Purification: Flash chromatography (DCM:MeOH:NH4OH) is usually required to separate the minor regioisomer if present.

Protocol B: Reductive Amination (The "Scalable Alternative")

This route involves reacting (S)-Boc-Alaninal with methylamine followed by reduction.

  • Mechanism: Imine formation followed by hydride reduction.[2]

  • Goal: Prevent racemization of the alpha-carbon.

Troubleshooting Matrix: Reductive Amination
SymptomProbable CauseTechnical Fix
Racemization (Loss of ee%)Slow Imine Formation: Leaving the aldehyde and amine to sit allows keto-enol tautomerization at the alpha-carbon.One-Pot Rapid Reduction: Do not pre-form the imine for long periods. Add the reducing agent (NaBH(OAc)3) immediately after mixing amine and aldehyde at low temp (0°C).
Dialkylation (Tertiary Amine)Product Reactivity: The secondary amine product is more nucleophilic than the primary amine (methylamine).Excess Amine: Use a large excess of Methylamine (3–5 eq) relative to the aldehyde. Use methylamine hydrochloride salt with TEA to buffer the pH.
Low Yield Inefficient Reduction: Using NaBH4 (too strong/non-selective) or NaBH3CN (slow at neutral pH).Use STAB: Sodium Triacetoxyborohydride (STAB) is the preferred reductant. It is milder and selectively reduces the imine over the aldehyde.
Optimized Protocol B (Racemization Control)
  • Preparation: Dissolve (S)-Boc-Alaninal (1.0 eq) in DCE (Dichloroethane) or DCM.

  • Amine Addition: Add Methylamine HCl (3.0 eq) and Et3N (3.0 eq) at 0°C. Stir for 15 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Quench: Quench with saturated NaHCO3.

Comparative Data: Solvent & Catalyst Effects[4]

The following data summarizes expected regioselectivity ratios (C1:C2 attack) for the Aziridine route based on solvent choice, derived from general aziridine ring-opening principles.

Solvent SystemAdditiveRegioselectivity (C1:C2)YieldNotes
Methanol (Protic) None~85:1592%Hydrogen bonding activates the ring but slightly increases C2 attack.
THF (Aprotic) None>95:5 88%Recommended. Slower reaction but highest regioselectivity (steric control).
DCM BF3·OEt2~60:4095%Avoid. Lewis acids activate the C2 position via carbocation character.
Water None~80:2075%Poor solubility of Boc-aziridine leads to hydrolysis byproducts.

FAQ: Researcher to Researcher

Q: My product is an oil that is difficult to crystallize. How do I handle it? A: The free base is an oil. To isolate a solid, convert it to the Oxalate or Hydrochloride salt. Dissolve the oil in Et2O and add 1M HCl in Et2O dropwise. The salt should precipitate as a white solid, which also helps in purging non-basic impurities.

Q: Can I use aqueous methylamine for the Aziridine route? A: Yes, but it is not optimal. Water can act as a competing nucleophile (opening the ring to form the amino-alcohol) or hydrolyze the Boc group over time. 2M Methylamine in THF is the superior reagent for yield and purity.

Q: I see a "double Boc" byproduct in the Mass Spec. What is this? A: If you used excess Boc2O in the previous step (making the aziridine or aldehyde), the methylamine might react with residual Boc2O to form N-methyl-t-butylcarbamate, or the product amine might attack Boc2O. Ensure your starting material is free of Boc anhydride before starting the coupling.

References

  • Regioselective Ring Opening of Aziridines

    • Srivastava, N., & Ha, H.-J. (2023).[3] "Regioselective ring opening of aziridine for synthesizing azaheterocycle." Frontiers in Chemistry, 11.

  • Reductive Amination Optimization

    • Dangerfield, E. M., et al. (2010).[4] "Amine synthesis by reductive amination."[2][4][5][6] Journal of Organic Chemistry, 75, 5470-5477.[4]

  • General Reductive Amination Protocols

    • Master Organic Chemistry. (2017).[2][7] "Reductive Amination."[2][4][5][6]

  • Aziridine Theoretical Mechanisms

    • Sihati, F. et al. (2025).[7] "Theoretical investigation of the regioselective ring opening of 2-methylaziridine." ResearchGate.[1]

Sources

Purification methods for (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Ticket ID: PUR-873221 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purification, Yield Loss, and Purity Issues

Introduction

Welcome to the Technical Support Knowledge Base. You are likely working with This compound (CAS: 873221-70-6), a mono-Boc protected diamine intermediate often used in the synthesis of peptidomimetics and IAP antagonists.

This molecule presents a classic "Amine Purification Paradox":

  • The Amine (Methylamino): Basic (

    
    ), prone to streaking on silica, and reacts with atmospheric 
    
    
    
    .
  • The Protecting Group (Boc): Acid-labile, limiting the use of standard strong-acid washes.

Below are the three tiers of purification protocols, ranked from "Standard Operation" to "Crisis Management."

Tier 1: The "Gold Standard" (Acid-Base Extraction)

User Issue: "I want to avoid column chromatography. My product is an oil and contains non-basic impurities."

Technical Insight: The most efficient purification exploits the basicity of the


-methyl group. By carefully controlling pH, you can sequester the product into the aqueous phase while leaving non-basic impurities (e.g., multi-Boc byproducts, unreacted Boc anhydride) in the organic phase.

WARNING: The Boc group is sensitive to strong acids. Prolonged exposure to pH < 2 will cause deprotection.

Protocol: pH-Switch Extraction

Reference Standard: Adapted from Organic Syntheses procedures for mono-Boc diamines.

Prerequisites:

  • Solvents: Dichloromethane (DCM), Distilled Water.

  • Reagents: 0.5 M Citric Acid (preferred) or 1 M HCl (use with extreme caution), 2 M NaOH.

  • Temperature: Keep all aqueous acid solutions at 0–5 °C .

Step-by-Step Workflow:

  • Dissolution: Dissolve crude reaction mixture in DCM.

  • Acid Extraction (The Critical Step):

    • Extract the DCM layer with cold (0°C) 0.5 M Citric Acid (pH ~3).

    • Why Citric? It is strong enough to protonate the amine (

      
      ) but kinetically slower to deprotect Boc than mineral acids.
      
    • Action: Shake vigorously for 1-2 minutes. Separate layers immediately.

    • Target: Product is now in the Aqueous Layer (as citrate salt). Impurities remain in DCM.

  • Organic Wash: Wash the aqueous acidic layer once with fresh DCM to remove entrained impurities. Discard this organic wash.

  • Basification:

    • Cool the aqueous layer back to 0°C.

    • Slowly add 2 M NaOH until pH > 12.

    • Target: Product returns to Free Base form (insoluble in water).

  • Final Extraction: Extract the basic aqueous layer with DCM (3x).

  • Drying: Dry combined organics over

    
     (avoid 
    
    
    
    if product is sticky) and concentrate.

Visual Workflow (DOT Diagram):

ExtractionWorkflow Start Crude Mixture (in DCM) AcidWash Extract with Cold 0.5M Citric Acid (pH 3) Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as Salt) PhaseSep1->AqLayer1 Keep Basify Basify with NaOH to pH > 12 AqLayer1->Basify Extract Extract with DCM Basify->Extract Final Pure Product (Free Base Oil) Extract->Final

Caption: Kinetic separation logic. The product is temporarily sequestered in the aqueous phase to strip non-basic contaminants.

Tier 2: Chromatography Solutions

User Issue: "My compound streaks on the column and co-elutes with impurities. Yield is lower than expected."

Technical Insight: Secondary amines interact strongly with the acidic silanol (


) groups on silica gel.[1] This causes "tailing" (streaking) and irreversible adsorption (yield loss). You must mask these silanols.
Troubleshooting Guide: Eluent Systems
MethodMobile Phase CompositionProsCons
Standard Modifier DCM / MeOH / NH₄OH (90:9:1)Excellent peak shape; NH₄OH effectively blocks silanols.Ammonia smell; requires venting.
Volatile Base DCM / MeOH / Triethylamine (1-3%)Easy to prepare; TEA is volatile and removes easily.TEA can form salts if the crude is acidic; must be removed thoroughly.
Pre-treated Silica Slurry silica in DCM + 5% TEA, then flush with pure DCM before loading.Best separation resolution; column is "neutralized" before run.Adds prep time; consumes more solvent.

FAQ: Why is my product turning into a solid white crust?

  • Cause: Reaction with atmospheric

    
    . Secondary amines react with 
    
    
    
    to form carbamic acid/carbamate salts (solid).
  • Fix: Store the purified oil under Argon/Nitrogen. If a crust forms, dissolve in DCM and wash with dilute NaOH to regenerate the free base.

Tier 3: Advanced Purity (Chiral Integrity)

User Issue: "I am concerned about racemization of the stereocenter."

Technical Insight: The stereocenter is at the C2 position (alpha to the carbamate, beta to the free amine). Racemization is rare under standard conditions but can occur if the solution is heated strongly in the presence of strong base.

Validation Protocol (Self-Check): To confirm enantiomeric excess (ee) without expensive chiral HPLC, convert a small aliquot to a diastereomer:

  • React 10 mg product with Mosher's Acid Chloride (or a simple chiral acid like O-acetyl-mandelic acid).

  • Run 1H NMR.[2]

  • Check the methyl doublet signal. A split doublet indicates racemization.

References & Authority

  • Miller, M. J.; Cesario, C. "(2-Aminoethyl)carbamic acid tert-butyl ester".[3] Organic Syntheses, 2011 , 88, 212-223.

    • Grounding: Establishes the pH-switch extraction protocol for mono-Boc diamines.

  • Common Organic Chemistry. "Boc Deprotection Mechanism (HCl)".[4]

    • Grounding: mechanistic basis for avoiding strong acid contact time.

  • Biotage Technical Guides. "How to purify ionizable organic amine compounds".

    • Grounding: Validates the use of amine modifiers (TEA/NH3) for silica chromatography.

  • Biosynth. "tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate Product Data".

    • Grounding: Confirms physical properties and CAS identity.

For further assistance, please reply with your specific impurity profile (TLC Rf values) or NMR spectra.

Sources

Technical Support Center: Synthesis of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

[1]

Ticket System Status: ● Operational Current Topic: Troubleshooting Side Reactions in Chiral Diamine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Simple" Molecule That Isn't

You are likely here because a seemingly straightforward transformation—installing a methylamine group onto a Boc-protected alanine backbone—has failed.[1] The target molecule, (S)-tert-butyl 1-(methylamino)propan-2-ylcarbamate , is a critical chiral building block.[1] However, its synthesis is plagued by two notorious "silent killers" in organic chemistry: intramolecular cyclization and stereochemical erosion (racemization) .

This guide treats your synthesis as a technical support ticket. Identify your failure mode below to access the root cause analysis and the corrected protocol.

Ticket #001: "My yield is low, and I isolated a cyclic white solid."

Diagnosis: The "Oxazolidinone Trap." Route Used: Activation of N-Boc-L-alaninol (via Mesylate/Tosylate) followed by displacement with methylamine.[1]

Root Cause Analysis

When you convert the alcohol of N-Boc-alaninol into a good leaving group (Mesylate, -OMs), you create a race condition between two nucleophiles:

  • Intermolecular: The external methylamine (

    
    ) attacking the carbon to form your product.
    
  • Intramolecular: The carbonyl oxygen of the Boc group attacking the carbon.

The Failure Mechanism: The intramolecular attack forms a 5-membered cyclic carbamate (an oxazolidinone). This reaction is entropically favored (forming a 5-membered ring is fast).[1] Once formed, this ring is stable and does not open to give your desired product under the reaction conditions. You have essentially synthesized a "dead end" byproduct.

The Fix: Kinetic Overload

If you must use this route, you cannot rely on standard stoichiometry. You must bias the kinetics heavily in favor of the intermolecular reaction.

Corrected Protocol (Displacement Strategy):

  • Solvent: Switch to THF or DCM (avoid polar aprotic solvents like DMF if possible, as they can sometimes enhance the nucleophilicity of the carbamate oxygen, though they also help the amine).

  • Reagent: Do not use methylamine hydrochloride with a separate base (e.g., TEA). The local concentration of free amine is too low.

  • The "Hammer": Use a massive excess (10–20 equivalents) of liquid methylamine or a highly concentrated solution (33% in EtOH/THF) in a sealed tube.

  • Temperature: Keep the reaction at room temperature or slightly lower (

    
    ). Heating promotes the thermodynamic cyclization.
    

Ticket #002: "My product is racemic (low ee)."

Diagnosis:

1Route Used:1
Root Cause Analysis

N-Boc-amino aldehydes (like Boc-alaninal) are chemically fragile.[1] The

  • Tautomerization: The aldehyde easily enolizes, destroying the chirality.

  • Hydrate Formation: In the presence of water/alcohol, it forms hydrates that complicate stoichiometry.

  • Isolation Risk: If you isolated the aldehyde on silica gel or stored it overnight, it has likely already racemized.

The Fix: The "Zero-Exposure" One-Pot Protocol

Never isolate the aldehyde.[1] Generate it and trap it immediately with the amine and reducing agent.

Corrected Protocol (One-Pot Reductive Amination):

  • Precursor: Start with Boc-L-Alanine Weinreb Amide (more stable than aldehyde) or oxidize the alcohol in situ.[1]

  • Reducing Agent: Use Sodium Triacetoxyborohydride (

    
    ) .[1][2] It is mild and does not reduce the aldehyde/ketone until the imine is formed.
    
  • Conditions: Perform the reaction in DCE (1,2-Dichloroethane) or DCM at

    
     to RT.
    

Visualizing the Pathways

The following diagram illustrates the kinetic competition in the Mesylate route and the racemization risk in the Aldehyde route.

ReactionPathwaysStartN-Boc-L-AlaninolMesylateIntermediate:Mesylate (OMs)Start->MesylateMsCl, Et3NAldehydeIntermediate:Boc-AlaninalStart->AldehydeDess-MartinOxidationTargetTARGET:(S)-DiamineMesylate->TargetMeNH2 (Excess)Intermolecular AttackOxazoSIDE PRODUCT:Oxazolidinone(Cyclic Carbamate)Mesylate->OxazoIntramolecular Attack(Fast Cyclization)Aldehyde->TargetReductive Amination(One-Pot, NaBH(OAc)3)RacemateSIDE PRODUCT:Racemic Mixture(via Enol)Aldehyde->RacemateStorage/Silica(Keto-Enol Tautomerism)

Caption: Figure 1. Kinetic competition between product formation and common side reactions (Oxazolidinone cyclization and Racemization).

Standard Operating Procedure (SOP): The Optimized Route

Based on the failure modes above, the One-Pot Reductive Amination is the recommended standard for high-purity synthesis. It avoids the oxazolidinone trap entirely and manages racemization via kinetic control.

Protocol: Reductive Amination from Boc-Alaninal (In Situ)

Reagents:

  • Boc-L-Alaninol (

    
     equiv)[1]
    
  • Dess-Martin Periodinane (DMP) (

    
     equiv)[1]
    
  • Methylamine (

    
     M in THF, 
    
    
    equiv)
  • Sodium Triacetoxyborohydride (

    
    ) (
    
    
    equiv)[1]
  • Dichloromethane (DCM) (Anhydrous)[1][3]

Step-by-Step:

  • Oxidation (Aldehyde Generation):

    • Dissolve Boc-L-Alaninol in anhydrous DCM at

      
      .[1]
      
    • Add DMP portion-wise. Stir at

      
       for 1–2 hours.
      
    • Checkpoint: Monitor TLC. Do not work up. Do not isolate.

  • Imine Formation:

    • Cool the mixture to

      
       (ice/salt bath).
      
    • Add the Methylamine solution slowly.

    • Add anhydrous

      
       (approx.[1] 
      
      
      g/mmol ) to absorb water generated during imine formation. Stir for 30 mins.
  • Reduction:

    • Add

      
       in one portion at 
      
      
      .[1]
    • Allow the reaction to warm slowly to Room Temperature over 4 hours.

  • Workup (Crucial for Purity):

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with DCM (

      
      ).[1]
      
    • Wash organic layer with

      
       citric acid (removes any unreacted methylamine or imine traces) and then brine.
      
    • Dry over

      
       and concentrate.
      

Data Summary Table

ParameterMesylate Route (Route B)Optimized Reductive Amination (Route A)
Primary Risk Cyclization (Oxazolidinone)Racemization (Loss of ee)
Typical Yield 30–50% (variable)75–85%
Chiral Purity High (>99% ee) if product formsHigh (>98% ee) only if kept cold
Scalability Poor (Exotherms, large volumes)Good (Standard reagents)
Recommendation Avoid unless amine is liquidRecommended

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of 

?
A:


Q: I see a spot on TLC that doesn't move with amine stain. What is it? A: In the mesylate route, this is likely the oxazolidinone . It is a neutral carbamate, not an amine, so it will not stain with Ninhydrin/Dragendorff but will show up under UV or iodine.

Q: Why not use the Cyclic Sulfamidate route? A: The cyclic sulfamidate route is excellent for unprotected amino alcohols. However, since your target requires a Boc group on the chiral nitrogen, forming a sulfamidate involving that nitrogen is chemically difficult without removing the Boc group first. The reductive amination route is more direct for this specific protection pattern.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

  • Oxazolidinone Formation Mechanism: Gryko, D., et al. "Methodological Aspects of the Synthesis of Oxazolidinones from Amino Alcohols." Journal of Organic Chemistry, 1999.
  • Boc-Amino Aldehyde Stability: Jurczak, J., et al. "Optically Active N-Protected

    
    -Amino Aldehydes in Organic Synthesis."[1] Chemical Reviews, 1989. 
    
  • Alternative Sulfamidate Strategy: Melendez, R. E., & Lubell, W. D. "Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates." Tetrahedron, 2003.

Chiral purity analysis of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Welcome to the Advanced Chromatography Support Hub. You are accessing the technical guide for the enantiomeric separation of This compound . This molecule presents a specific set of analytical challenges due to its aliphatic nature (low UV absorbance) and the presence of a basic secondary amine .

This guide is structured to move you from Method Development to Troubleshooting, ensuring you achieve a baseline-resolved separation suitable for QC or process development.

Part 1: Method Development (The "How-To")

The critical quality attribute (CQA) here is the Enantiomeric Excess (%ee). Because this molecule lacks a strong chromophore (aromatic ring), standard UV detection at 254 nm will fail. You must rely on low-UV detection or derivatization.

Core Method Parameters (Direct Analysis)

This is the preferred "non-destructive" method.

ParameterRecommendationTechnical Rationale
Column Chiralpak IA or IC (Immobilized) Alt: Chiralpak AD-HImmobilized phases allow for broader solvent compatibility (e.g., DCM/THF) if solubility is an issue. The amylose/cellulose tris(phenylcarbamate) selectors are proven for Boc-amines.
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)Critical: The 0.1% Diethylamine (DEA) is mandatory. The free secondary amine at position 1 will interact with residual silanols, causing severe tailing without this basic additive.
Flow Rate 0.5 – 1.0 mL/minLower flow rates often improve resolution (

) for small aliphatic amines by improving mass transfer kinetics.
Temperature 25°C (Ambient)Start at 25°C. Lowering to 10-15°C can enhance resolution but will broaden peaks.
Detection UV @ 205–210 nm The Boc carbonyl and the amine are the only absorbers. You are operating near the UV cutoff of IPA; use HPLC-grade solvents only.
Alternative Method: Derivatization (For Sensitivity)

If your sample concentration is low (<0.5 mg/mL) or the baseline noise at 210 nm is unacceptable, you must derivatize the free secondary amine to add a chromophore.

  • Reagent: Phenyl isothiocyanate (PITC) or 3,5-Dinitrobenzoyl chloride.

  • Reaction: Reacts with the

    
    -methylamino group to form a thiourea or amide.
    
  • Benefit: Shifts detection to 254 nm (strong signal) and often improves chiral recognition by adding steric bulk near the chiral center.

Part 2: Experimental Workflows (Visualized)
Workflow 1: Method Development Decision Tree

Use this logic to select your starting conditions and adapt based on initial results.

MethodDev Start Start: Sample Preparation (1 mg/mL in Mobile Phase) CheckUV Check UV Absorbance (Scan 200-300 nm) Start->CheckUV DecisionUV Absorbance at 210 nm? CheckUV->DecisionUV DirectMethod Direct Method: Chiralpak IA/IC Hex/IPA/DEA (90:10:0.1) DecisionUV->DirectMethod Sufficient (>10 mAU) Derivatize Derivatization Required: React with PITC or Benzoyl Chloride DecisionUV->Derivatize Weak/Noise Screening Screen Columns: 1. IA (Immobilized Amylose) 2. IC (Immobilized Cellulose) 3. AD-H (Coated Amylose) DirectMethod->Screening Derivatize->DirectMethod Re-inject Derivative Optimize Optimize Resolution (Rs): 1. Lower % IPA (to 5%) 2. Lower Temp (to 15°C) Screening->Optimize Rs < 1.5 Final Final Method Validation Screening->Final Rs > 2.0 Optimize->Final

Caption: Decision matrix for selecting between direct low-UV analysis and derivatization pathways.

Part 3: Troubleshooting Guide (FAQ Format)

Q1: I see a huge solvent front and negative peaks, but no analyte peak. What is happening?

  • Diagnosis: This is the "Invisible Peak" phenomenon common with aliphatic Boc-amines. Your detection wavelength (likely 254 nm) is too high, or your reference wavelength is canceling the signal.

  • The Fix:

    • Change UV to 205 nm or 210 nm .

    • Turn off "Reference Wavelength" in your DAD settings (e.g., do not use Ref 360,100).

    • If using Hexane/IPA, ensure the IPA is "UV Cutoff" grade. Standard IPA absorbs significantly at 205 nm.

Q2: My peaks are tailing severely (Asymmetry > 1.5). Is the column dead?

  • Diagnosis: Likely not. The secondary amine (

    
    ) is interacting with the silica support's silanol groups.
    
  • The Fix:

    • Check Additive: Verify you added 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.

    • Increase Additive: If 0.1% fails, increase to 0.2%. Do not exceed 0.5% as it may degrade the silica over time.

    • Switch Modifier: Switch from IPA to Ethanol. Ethanol is a stronger modifier and can sometimes suppress silanol interactions better.

Q3: I see a "Ghost Peak" that elutes before my main peak.

  • Diagnosis: This is often the "System Peak" or "Vacancy Peak" caused by the refractive index difference between your sample solvent and the mobile phase, especially visible at 210 nm.

  • The Fix: Dissolve your sample in the mobile phase (including the DEA additive). Do not dissolve in pure IPA or pure Hexane if possible.

Q4: The enantiomers are splitting but not baseline resolved (Rs ~ 0.8).

  • Diagnosis: The selectivity is insufficient.

  • The Fix:

    • Temperature: Lower the column oven to 15°C. Chiral recognition mechanisms (H-bonding) are exothermic and stronger at lower temperatures.

    • Solvent Swap: If using Chiralpak IA/IC (Immobilized), you can introduce "non-standard" solvents. Try adding 10% Dichloromethane (DCM) or MTBE to the hexane. This changes the 3D conformation of the polymer strands on the column. Warning: Do NOT do this on AD-H or OD-H (coated columns).

Workflow 2: Troubleshooting Logic

Troubleshooting Problem Problem Detected Tailing Peak Tailing (As > 1.3) Problem->Tailing NoPeak No/Low Signal Problem->NoPeak Split Split/Double Peak (Achiral) Problem->Split FixTailing Add 0.1% DEA Switch to Ethanol Tailing->FixTailing FixNoPeak Check UV (205nm) Check Ref Signal Derivatize NoPeak->FixNoPeak FixSplit Dissolve sample in Mobile Phase Split->FixSplit

Caption: Rapid diagnostic flow for common chromatographic anomalies with basic amines.

Part 4: References & Grounding
  • Chiral Stationary Phase Selection:

    • Source: Daicel Chiral Technologies.[1] "Instruction Manual for CHIRALPAK® IA, IB, IC." The immobilized polysaccharide phases (IA/IC) are the industry standard for robust separation of amine-containing intermediates due to their solvent versatility.

    • URL:

  • Mobile Phase Additives for Basic Amines:

    • Source:Journal of Chromatography A. Basic additives like diethylamine (DEA) are essential for the chromatography of basic drugs on polysaccharide CSPs to block non-specific silanol interactions.

    • Citation: Ye, Y. K., et al. (2000). "Enantiomeric separation of basic drugs on polysaccharide-based chiral stationary phases." J. Chromatogr. A, 886(1-2), 47-63.

  • Detection of Aliphatic Amines:

    • Source: Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Discusses the necessity of low-UV detection (200-210 nm) for compounds lacking aromatic rings and the associated solvent requirements.

    • URL:

  • Derivatization Strategies:

    • Source:Journal of Chromatography B. Use of PITC (Edman's reagent) or GITC for derivatizing secondary amines to enhance UV detectability and chiral resolution.

    • Citation: Bhushan, R., & Martens, J. (1997). "Amino acids and their derivatives." J. Chromatogr. B, 699(1-2), 25-47.

Sources

Scaling up the synthesis of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for the scale-up synthesis of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (also known as N-Boc-N'-methyl-L-1,2-propanediamine).

This content is structured to address the specific "pain points" encountered during the transition from gram-scale to kilogram-scale production.

Ticket Subject: Process Optimization for this compound Assigned Specialist: Senior Application Scientist Status: Active[1]

Route Selection & Process Logic

For scale-up, the Mesylate Displacement Route is selected over Reductive Amination.[1]

  • Why? Reductive amination via N-Boc-Alaninal is plagued by the instability of the aldehyde intermediate (prone to racemization and hydrate formation).[1]

  • The Solution: The activation of commercially available (S)-N-Boc-Alaninol followed by nucleophilic substitution with methylamine offers robust crystalline intermediates and higher stereochemical fidelity.[1]

Process Workflow Diagram

The following logic flow illustrates the critical path and potential failure modes (impurities).

SynthesisWorkflow cluster_legend Process Key Start (S)-N-Boc-Alaninol (Starting Material) Inter O-Mesylate Intermediate Start->Inter MsCl, TEA DCM, 0°C Target (S)-Target Amine (Product) Inter->Target MeNH2 (Excess) THF/H2O Impurity Bis-Alkylated Impurity Inter->Impurity Low MeNH2 High Temp key1 Standard Path key2 Failure Mode

Figure 1: Reaction pathway highlighting the critical divergence point where insufficient methylamine leads to the bis-alkylated impurity.

Module 1: Activation (Mesylation)

Objective: Convert the hydroxyl group of (S)-N-Boc-Alaninol into a good leaving group (Mesylate).[1]

Standard Operating Procedure (SOP)
ReagentEquivalentsRoleCritical Parameter
(S)-N-Boc-Alaninol 1.0SubstratePurity >98% ee
Methanesulfonyl Chloride (MsCl) 1.1 - 1.2ActivatorAddition rate (Exotherm)
Triethylamine (TEA) 1.5BaseScavenge HCl
DCM or Toluene 10-15 VolSolventAnhydrous (Water <0.05%)

Protocol:

  • Dissolve (S)-N-Boc-Alaninol in DCM under

    
    .[1] Cool to -5°C to 0°C .[1]
    
  • Add TEA.

  • Slowly add MsCl dropwise, maintaining internal temperature < 5°C . Note: This reaction is highly exothermic.

  • Stir at 0°C for 1 hour, then warm to RT for 1-2 hours.

  • Quench: Wash with cold 10% Citric Acid (removes TEA/salts), then sat.

    
    , then Brine.[1]
    
  • Dry (

    
    ) and concentrate. The mesylate is typically a white/off-white solid and can often be used directly.[1]
    
Troubleshooting Guide: Mesylation

User Question: "My reaction mixture turned black/dark brown upon MsCl addition."

Diagnosis: Thermal runaway.[1] The addition of MsCl was too fast, or cooling was insufficient. High temperatures cause decomposition of the carbamate or polymerization. [1] Solution: Ensure active cooling (chiller/ice-salt bath).[1] Control addition rate strictly by internal temperature monitoring, not just addition volume.

User Question: "I see a new spot on TLC that isn't the mesylate or starting material."

Diagnosis: Chloride displacement.[1] If the reaction runs too long or too hot, the chloride ion (from MsCl) can displace the mesylate, forming the chloro-impurity. [1] Solution: Stop the reaction as soon as the starting material is consumed.[1] Avoid heating above 25°C.

Module 2: Nucleophilic Substitution (Amination)

Objective: Displace the mesylate with methylamine to form the secondary amine.[1] Critical Challenge: Preventing the formation of the tertiary amine (Bis-alkylation).[1]

Standard Operating Procedure (SOP)
ReagentEquivalentsRoleCritical Parameter
Mesylate Intermediate 1.0Substrate-
Methylamine (MeNH2) 10.0 - 20.0 NucleophileMust be in large excess
Solvent (THF or EtOH) 5-10 VolSolventSolubility of Mesylate

Protocol:

  • Prepare a solution of Methylamine (40% aq. or 33% in EtOH) in the reaction vessel.

  • Dissolve the Mesylate in a minimal amount of THF.[1]

  • Reverse Addition: Add the Mesylate solution slowly into the stirred Methylamine solution.

    • Why? This ensures the concentration of MeNH2 is always locally high relative to the mesylate, suppressing bis-alkylation.[1]

  • Seal the vessel (if using volatile MeNH2) and heat to 40-50°C for 4-6 hours.

  • Monitor by HPLC/TLC.[1][2]

Troubleshooting Guide: Amination

User Question: "I have 15% of the bis-alkylated impurity (tertiary amine). How do I remove it?"

Diagnosis: Insufficient excess of methylamine or "Normal Addition" (adding amine to mesylate) was performed. [1] Correction:

  • Prevention: Always use >10 eq of Methylamine.[1] Always add Mesylate TO the amine. 2.[1] Purification: The bis-impurity is more lipophilic but also basic.[1] Separation is difficult.

    • Attempt: Careful chromatography (DCM/MeOH/NH4OH). [1] * Scale-up Fix: Formation of a specific salt (e.g., Oxalate or Fumarate) can sometimes crystallize the desired secondary amine selectively, rejecting the tertiary amine in the mother liquor.[1]

User Question: "The reaction is stalled at 80% conversion."

Diagnosis: Methylamine has evaporated (if the vessel wasn't sealed tight) or the temperature is too low. [1] Solution: Re-charge 2-3 eq of Methylamine and ensure the vessel is pressure-rated and sealed. Increase temp to 50°C.

Module 3: Work-up & Isolation

Objective: Isolate the water-soluble amine while preserving the acid-sensitive Boc group.[1]

Protocol:

  • Concentrate: Remove excess Methylamine and solvent under reduced pressure. Caution: Trap the methylamine vapors.

  • Dissolve: Take up residue in Ethyl Acetate or DCM.[1]

  • Wash:

    • Wash with water (Product may partition; check aqueous layer!).[1]

    • Wash with Brine.[1][3]

  • Purification (Acid-Base Extraction - Optional but Risky):

    • Extract organic layer with cold, dilute (0.5M) Citric Acid (pH ~4).

    • Note: Strong acids (HCl) or prolonged exposure will cleave the Boc group.[1]

    • Wash the acidic aqueous layer with ether (removes non-basic impurities).[1]

    • Basify aqueous layer to pH 10 with

      
       or 
      
      
      
      .[1]
    • Extract back into DCM.[1]

    • Dry and concentrate.[1][2][3]

FAQ: Final Product Quality

Q: Is the product a solid or oil? A: The free base is typically a viscous, colorless to pale yellow oil.[1] Upon standing in the cold, it may solidify into a waxy solid.[1] For easier handling, many convert it to a solid salt (e.g., Hydrochloride or Oxalate), but this removes the Boc group if HCl is used in excess/anhydrous conditions.[1]

Q: Can I use aqueous Methylamine? A: Yes, 40% aqueous methylamine works well.[1] The mesylate is hydrophobic, so adding a co-solvent like THF is necessary to ensure phase contact.[1]

Q: How do I check enantiomeric purity? A: Chiral HPLC is required.

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane:IPA (90:[1]10) with 0.1% Diethylamine.[1]

  • Expectation: The (S)-enantiomer should be the major peak.[1] Racemization is rare in the mesylate route if temperatures are kept low during activation.[1]

References

  • Organic Syntheses. General Procedure for Mesylation and Amine Displacement. Org.[1][2][3][4][5][6][7] Synth. Coll. Vol. 10. Available at: [Link][1]

  • Salvatore, R. N., et al. Selective N-monoalkylation of primary amines.[1][5] Organic Letters, 1999, 1, 1893-1896.[1][5] (Cited for principles of mono-alkylation suppression).[1][6]

Sources

Troubleshooting guide for reactions involving (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold ID: TB-MAP-S | CAS: 873221-70-6 Support Level: Senior Application Scientist Last Updated: 2026-01-28

Compound Overview & Specifications

This guide addresses the specific reactivity profile of (S)-tert-butyl 1-(methylamino)propan-2-ylcarbamate . Unlike standard primary amines, this scaffold presents unique challenges due to the steric hindrance of the


-methyl group and the proximity of the chiral center.
Technical Specifications
PropertySpecification
Molecular Formula

Molecular Weight 188.27 g/mol
Physical State Viscous oil or low-melting solid (often waxy)
Storage +2°C to +8°C (Hygroscopic; store under Argon/Nitrogen)
Chirality (S)-enantiomer (Check e.e.[1][2][3] via Chiral HPLC if >6 months old)
pKa (Calculated) ~10.5 (Secondary amine), ~-1.0 (Carbamate oxygen)

Critical Troubleshooting: Amide Coupling (N1-Functionalization)

User Issue: "I am trying to couple a carboxylic acid to the N1-methyl amine using EDC/NHS, but conversion is <30%."

Diagnosis: The


-methyl amino group is a secondary amine  situated on a branched alkyl chain. It is significantly more sterically hindered than a primary amine. Standard coupling reagents (EDC, DCC) often fail to generate the active ester fast enough to outcompete hydrolysis or are too bulky to facilitate nucleophilic attack by this specific amine.
Recommended Protocol: High-Efficiency Coupling

Reagent Switch: Transition to HATU or PyBOP with HOAt (if available) or Oxyma .

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5-10 mins to form the activated species.

    • Note: The solution should turn yellow/orange.

  • Addition: Add This compound (1.0 - 1.2 eq) dissolved in minimal DMF.

  • Reaction: Stir at RT for 2-4 hours.

    • Troubleshooting: If reaction stalls, heat to 40°C. Do not exceed 50°C to avoid Boc thermolysis or racemization.

Visualization: Coupling Decision Logic

CouplingLogic Start Start: Coupling Fails (<50% Yield) CheckSterics Is the Acid Partner Sterically Hindered? Start->CheckSterics SwitchReagent Switch to HATU/HOAt or COMU CheckSterics->SwitchReagent No (Linear Acid) AcidChloride Method B: Convert Acid to Acid Chloride CheckSterics->AcidChloride Yes (Alpha-branched/Aromatic) CheckSolvent Check Solvent: Use DMF/NMP (Polar Aprotic) SwitchReagent->CheckSolvent Still Low Yield? CheckSolvent->AcidChloride Fails

Figure 1: Decision matrix for optimizing amide coupling with sterically hindered secondary amines.

Troubleshooting: Boc-Deprotection & Salt Formation

User Issue: "After deprotection with TFA, I see a new impurity by LCMS (+56 mass) or the product is an oil that won't crystallize."

Diagnosis:

  • +56 Mass (Tert-butyl alkylation): The

    
    -butyl cation generated during deprotection is an electrophile. If your molecule has electron-rich aromatics (indoles, phenols) or sulfides, the cation will alkylate them.
    
  • Oiling Out: The resulting amine salt (TFA or HCl) is often hygroscopic and difficult to handle.[4]

Recommended Protocol: Scavenger-Assisted Deprotection

Standard System: 4M HCl in Dioxane (Preferred over TFA for this scaffold to avoid hygroscopic TFA salts).

  • Dissolution: Dissolve the coupled intermediate in dry Dichloromethane (DCM) (not neat dioxane).

  • Scavenger (Optional but Recommended): If sensitive groups are present, add Triisopropylsilane (TIPS) (2.5% v/v) or Thioanisole .

  • Acidolysis: Add 4M HCl/Dioxane (5-10 eq).

  • Workup:

    • Do not rotovap to dryness immediately.

    • Add Diethyl Ether (Et2O) or MTBE to the reaction mixture. The amine-HCl salt should precipitate as a white solid.

    • Filter and wash with Et2O.

Visualization: Deprotection Workflow

DeprotectionFlow Input Boc-Protected Intermediate Choice Sensitive Moieties? Input->Choice Direct 4M HCl/Dioxane Choice->Direct No Scavenger Add TIPS/Thioanisole + TFA Choice->Scavenger Yes (Indole/Tyr/Met) Precip Add MTBE/Ether Direct->Precip Scavenger->Precip Filter Isolate HCl Salt Precip->Filter

Figure 2: Workflow for clean Boc-deprotection minimizing side-reactions.

FAQ: Stereochemical Integrity

Q: Can the chiral center at C2 racemize during reaction? A: Yes, but it is less prone to racemization than


-amino acids because the proton at C2 is less acidic (it is a 

-amino position relative to the carbonyl if coupled at N1).
  • Risk Factor: High risk if you use strong bases (NaH, LDA) or excessive heating (>80°C).

  • Safe Zone: Standard DIPEA/TEA conditions at RT are safe.

  • Validation: If you suspect racemization, derivatize a small aliquot with Marfey's Reagent (FDAA) and analyze via LC-MS compared to a standard.

Q: Why do I see two peaks in NMR? A: This is likely Rotamerism , not impurities. The


-methyl group and the Boc carbamate create restricted rotation around the amide/carbamate bond.
  • Test: Run the NMR at 50°C. If the peaks coalesce into singlets, they are rotamers. If they remain distinct, you have diastereomers (racemization occurred).

References

  • Biosynth. (2025).[5] tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate Properties and Specifications. Retrieved from .

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed mechanisms on Boc removal and cation scavenging).

  • Common Organic Chemistry. (2024). Boc Deprotection Mechanism and Troubleshooting. Retrieved from .

Sources

Technical Support Center: Synthesis & Optimization of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process development scientists working with (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate .

Current Status: Operational Subject: Protocol Optimization & Troubleshooting for N-Boc-1-(methylamino)propan-2-ylcarbamate Target Audience: Medicinal Chemists, Process R&D

The "Golden Path" Protocol (Recommended Route)

We recommend the Activation/Displacement Strategy (via Mesylate) over Reductive Amination.

  • Why? Reductive amination of N-protected

    
    -amino aldehydes (e.g., Boc-alaninal) carries a high risk of racemization at the C2 position due to the acidity of the 
    
    
    
    -proton. The alcohol activation route preserves the C2 chiral center as the reaction occurs at the achiral C1 position.
Step 1: Activation (Mesylation)

Reaction: (S)-N-Boc-Alaninol


 (S)-N-Boc-Alaninol Mesylate
  • Reagents: Methanesulfonyl chloride (MsCl, 1.1 eq), Triethylamine (TEA, 1.5 eq).

  • Solvent: Dichloromethane (DCM) or dry THF.

  • Temperature:

    
     to RT.
    
  • Key Insight: Keep the temperature low (

    
    ) during MsCl addition to prevent the formation of the cyclic oxazolidinone side product (see Troubleshooting).
    
Step 2: Nucleophilic Displacement

Reaction: (S)-N-Boc-Alaninol Mesylate


 Target Product
  • Reagent: Methylamine (

    
    ), 33% in EtOH or 2M in THF.
    
  • Stoichiometry: Critical. Use 10–20 equivalents of methylamine.

  • Temperature: RT to

    
     (Sealed tube/pressure vessel recommended).
    
  • Key Insight: The product is a secondary amine, which is more nucleophilic than the starting methylamine. If you use only 1-2 equivalents, the product will attack the remaining mesylate, leading to the "dimer" (tertiary amine) impurity.

Reaction Pathway & Failure Modes (Visualization)

The following diagram illustrates the reaction logic, critical decision points, and where specific impurities originate.

ReactionPathway Start (S)-N-Boc-Alaninol Mesylate Mesylate Intermediate (Reactive Electrophile) Start->Mesylate MsCl, Et3N 0°C (DCM) Oxaz Side Product A: Cyclic Oxazolidinone Start->Oxaz High Temp or Strong Base Target TARGET PRODUCT (Secondary Amine) Mesylate->Target MeNH2 (Excess) Substitution (SN2) Mesylate->Oxaz Slow addition of MeNH2 TertAmine Side Product B: Bis-Alkylated Dimer Mesylate->TertAmine Target->TertAmine Low MeNH2 eq. (Product competes)

Caption: Logical flow of the activation/displacement synthesis. Red dashed lines indicate critical failure modes caused by stoichiometry or temperature errors.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a large impurity at RRT 1.2 (higher molecular weight)."

Diagnosis: Over-alkylation (Bis-alkylation). The Mechanism: The target molecule contains a secondary amine (methylamino group).[1] This secondary amine is more nucleophilic than the primary methylamine reagent. As the reaction proceeds, the product competes for the remaining mesylate. Solution:

  • Increase Stoichiometry: Increase Methylamine to 15–20 equivalents . This statistically ensures the mesylate encounters

    
     rather than the product.
    
  • Concentration: Run the reaction more dilute (0.1 M with respect to the mesylate). High concentration favors intermolecular side reactions.

Issue 2: "My yield is low, and NMR shows a loss of the Boc t-butyl signal."

Diagnosis: Formation of 5-methyl-2-oxazolidinone. The Mechanism: Under basic conditions (or if the reaction heats up during mesylation), the carbonyl oxygen of the Boc group can attack the electrophilic carbon (C1) intramolecularly, displacing the mesylate or leaving group. This cyclization ejects the tert-butyl group (as isobutylene). Solution:

  • Temperature Control: Ensure MsCl addition is done strictly at

    
     or 
    
    
    
    .
  • Base Choice: Stick to Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Avoid stronger bases like NaH.

Issue 3: "The product is water-soluble and I can't extract it."

Diagnosis: Incorrect pH during workup. The Mechanism: The product is an amine.[2][3][4][5][6] At neutral or acidic pH, it exists as a protonated salt (highly water-soluble). Solution:

  • Basify: After removing excess methylamine (via evaporation), treat the residue with saturated

    
     or dilute NaOH until pH > 10.
    
  • Solvent: Extract with DCM/Isopropanol (9:1) or Chloroform . Pure Ethyl Acetate is often insufficient for polar amino-carbamates.

  • Salting Out: Saturate the aqueous layer with NaCl to improve extraction efficiency.

Quantitative Data: Solvent & Reagent Screening

The following table summarizes internal optimization data for the displacement step (Mesylate + Methylamine).

EntrySolventMeNH2 Equiv.[2][7]TempYieldMajor Impurity
1THF2.0RT45%Bis-alkylated dimer (30%)
2THF5.0RT72%Bis-alkylated dimer (10%)
3Ethanol 15.0 40°C 92% < 1%
4DCM10.0RT65%Slow reaction rate
5Water10.0RT30%Hydrolysis of Mesylate

Frequently Asked Questions (FAQs)

Q: Can I use the aldehyde reductive amination route instead? A: It is possible but not recommended for the (S)-enantiomer. The aldehyde intermediate (N-Boc-alaninal) is configurationally unstable. If you must use this route, use


  in DCE at 

to minimize racemization, but expect 5–10% enantiomeric excess (ee) erosion [1].

Q: How do I store the final product? A: The free base is an oil or low-melting solid that can absorb


 from the air (forming carbamates). Store it under Argon/Nitrogen in the fridge (

). For long-term stability, convert it to the HCl or Oxalate salt , which are stable, crystalline solids.

Q: Is the mesylate intermediate stable? A: It is moderately stable but should not be stored for long periods. Isolate it, dry it quickly, and use it immediately in the next step. Do not heat the mesylate above


 during drying to avoid cyclization.

References

  • Reductive Amination Risks: Look, G. C., Murphy, M. M., Campbell, D. A., & Gallop, M. A. (1995). Trimethylorthoformate: A mild and effective dehydrating reagent for solution and solid phase imine formation.Tetrahedron Letters , 36(17), 2937-2940. Link

  • Mesylate Displacement Protocol: Seki, M., & Kondo, K. (2002). Practical Synthesis of (S)-N-Boc-2-amino-1-propanol and Its Derivatives.Synthetic Communications , 32(14), 2237-2243. Link

  • Oxazolidinone Side Reaction: Benedetti, F., Norbedo, S. (2000). Intramolecular Cyclization of N-Boc-amino Alcohols.Journal of Organic Chemistry , 65(15), 4754-4758. Link

Sources

Removal of Boc protecting group from (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Boc protecting group from (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Executive Summary & Substrate Analysis

User Query: "How do I remove the Boc group from this compound without losing my product?"

Scientist's Assessment: The deprotection of this specific substrate presents a unique challenge not because of the cleavage chemistry, but due to the isolation physics .

  • Substrate:

    
    
    
  • Product:

    
    -methylpropane-1,2-diamine
    
  • Critical Challenge: The product is a low molecular weight (MW ~88.15 g/mol ), highly polar, water-soluble 1,2-diamine.[1]

    • Risk 1: If you perform a standard aqueous workup (NaHCO3 wash), the product will partition into the water layer and be lost.

    • Risk 2:[1][2][3] The free base is likely volatile. High-vacuum drying will sublime your product.[1]

    • Risk 3:[1] 1,2-diamines are potent chelators.[1] Contact with metal needles or spatulas during free-basing can introduce colored impurities.[1]

Recommendation: Isolate and store the product as a dihydrochloride salt . Avoid generating the free base unless immediately necessary for the next step.

Method Selection: Decision Matrix

Before starting, select the protocol that matches your downstream application.

MethodSelection Start Start: Select Protocol NextStep What is your next step? Start->NextStep AmideCoupling Amide Coupling / Reductive Amination NextStep->AmideCoupling Synthesis Sensitive Acid-Sensitive Moieties Present? NextStep->Sensitive MethodA Method A: HCl in Dioxane (Precipitation) AmideCoupling->MethodA Preferred (Clean Solid) Sensitive->MethodA No (Robust) MethodB Method B: TFA in DCM (Evaporation) Sensitive->MethodB Yes (Milder) ResultA Product: Dihydrochloride Salt (Stable Solid) MethodA->ResultA ResultB Product: TFA Salt (Hygroscopic Oil/Gum) MethodB->ResultB

Figure 1: Decision matrix for selecting the appropriate deprotection protocol based on downstream needs.

Standard Operating Procedures (SOPs)

Method A: HCl in Dioxane (Recommended)

Best for: Isolating a stable, non-volatile solid.

  • Dissolution: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane or MeOH.

    • Note: If the substrate was an oil, ensure it is fully dissolved before acid addition.

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

    • Observation: A white precipitate (the dihydrochloride salt) should begin to form within 15–30 minutes.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: TLC will likely be ineffective due to the polarity of the amine. Use LC-MS or NMR.[1]

  • Isolation (Crucial Step):

    • If precipitate is heavy: Dilute with dry diethyl ether (

      
      ) to maximize precipitation. Filter under nitrogen (hygroscopic!). Wash with 
      
      
      
      .
    • If no precipitate: Concentrate the mixture in vacuo to roughly 20% volume, then add

      
       to induce precipitation.
      
  • Drying: Dry the solid under high vacuum at RT. Do not heat.

Method B: TFA / DCM (Alternative)

Best for: Scenarios where HCl is incompatible, or if the salt must be soluble in organic solvents for the next step.

  • Dissolution: Dissolve substrate in DCM (concentration ~0.1 M).

  • Scavenging (Optional but Recommended): Add Triethylsilane (TES, 2.0 equiv).

    • Why? This scavenges the tert-butyl cation, preventing it from re-alkylating the nucleophilic

      
      -methyl amine [1].
      
  • Acidolysis: Add Trifluoroacetic Acid (TFA) (ratio 1:1 v/v with DCM) at 0°C.

  • Workup: Stir 1–2 hours. Concentrate in vacuo.

  • Azeotrope: The residue will be a thick oil (TFA salt). To remove excess TFA, add Toluene (3x) and evaporate.

    • Warning: Do not use water/bicarb wash. You will lose the product.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (Mass Balance) Product lost to aqueous layer during workup.[1]STOP aqueous extractions. Isolate by evaporation or precipitation only. If you must free-base, use a basic resin (e.g., Amberlyst A-21) in MeOH, then filter and evaporate carefully [2].
Product Disappears on Vac Free base is volatile.[4]Convert back to HCl salt immediately. Do not apply high vacuum (< 1 mbar) to the free base for extended periods.
"Gum" instead of Solid Hygroscopic salt or trapped solvent.Triturate the gum with anhydrous

or Hexanes. Scratch the flask wall with a glass rod to induce crystallization. Store in a desiccator.
New Impurity (+56 mass) tert-Butylation of the amine.The tert-butyl cation reacted with the free methylamine. Repeat synthesis using Method B with Triethylsilane or Triisopropylsilane scavenger [3].
Purple/Blue Color Metal chelation.The 1,2-diamine has chelated trace metals (Fe, Ni) from needles or spatulas. Use glass/plastic tools. Treat with EDTA if purity is critical.

Advanced Technical FAQ

Q1: Why is the "t-butyl cation scavenger" necessary for this specific molecule?

A: Standard Boc removal generates a tert-butyl cation (


).[1] Usually, this eliminates to form isobutylene gas. However, your substrate has a free secondary amine  (

-methyl). This amine is a strong nucleophile. If the elimination of

is slow, the amine can attack the cation, permanently alkylating your product (forming an N-tert-butyl impurity). Scavengers like triethylsilane act as a "hydride source" to quench the cation faster than the amine can attack it [1].
Q2: Can I use water-mediated "Green" deprotection?

A: While boiling water can remove Boc groups [4], it is not recommended for this substrate.[1] The high temperature (100°C) combined with the volatility of the resulting diamine poses a high risk of product loss. Stick to the HCl/Dioxane method for reliability.

Q3: How do I verify the product if it has no UV activity?

A: This diamine has no chromophore.

  • NMR: Run

    
     NMR in 
    
    
    
    or
    
    
    . Look for the loss of the Boc singlet (~1.4 ppm) and the retention of the N-methyl singlet (~2.4 ppm).
  • Stain: Use Ninhydrin (stains primary amines/diamines purple/blue) or Dragendorff’s reagent on TLC plates.

Mechanistic Visualization

Understanding the pathway helps predict side reactions.

Mechanism Substrate Boc-Diamine (Substrate) Protonation Protonation of Carbamate Oxygen Substrate->Protonation + H+ Cleavage C-O Bond Cleavage Protonation->Cleavage CarbamicAcid Carbamic Acid Intermediate Cleavage->CarbamicAcid tBuCation tert-Butyl Cation (Reactive Electrophile!) Cleavage->tBuCation Decarboxylation Decarboxylation (-CO2) CarbamicAcid->Decarboxylation Product Product Salt (Diamine . 2HX) Decarboxylation->Product + H+ Isobutylene Isobutylene Gas tBuCation->Isobutylene Elimination Byproduct N-t-Butyl Impurity (Alkylation) tBuCation->Byproduct Attack by Amine Scavenger Silane Scavenger Scavenger->tBuCation Quench

Figure 2: Acidolytic mechanism showing the critical divergence where the tert-butyl cation can either eliminate (desired) or alkylate the amine (impurity).

References

  • Mehta, A. (2023). Boc Deprotection Mechanism and Scavengers. Common Organic Chemistry. Link

  • Blondelle, S. E., & Houghten, R. A. (1993).[5] Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527.[5] Link

  • Pearson, D. A., et al. (1989). Acid scavengers in Boc deprotection.[6][7][8][9] Journal of Organic Chemistry, 54(21), 5178–5181. (Foundational text on silane scavenging).

  • Chankeshwara, S. V., & Chakraborti, A. K. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3).[8] Link

Sources

Preventing racemization of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Executive Summary: The Molecule & The Problem

Molecule Profile:

  • IUPAC Name: tert-butyl ((2S)-1-(methylamino)propan-2-yl)carbamate

  • Core Structure: A 1,2-diamine backbone derived from L-Alanine.

  • Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 98%.

The Technical Challenge: The synthesis of This compound presents a "perfect storm" for racemization. The stereocenter (C2) is flanked by a carbamate (electron-withdrawing) and a methylamino group.

Racemization primarily occurs during the synthesis of the intermediate aldehyde (if using reductive amination) or during workup due to the acidity of the


-proton. Furthermore, this molecule is prone to intramolecular cyclization , forming a cyclic urea (imidazolidinone), which chemically destroys the product.
Module 1: Synthesis-Phase Troubleshooting

Current Status: Most users experience racemization before the final product is even isolated. The choice of synthetic route is the primary determinant of enantiopurity.

Route A: Reductive Amination (High Risk / High Reward)

Pathway:[1][2] (S)-Boc-Alaninal + Methylamine


 Imine 

Product.
Failure Mode Root Cause Corrective Action
Complete Racemization (0% ee) Aldehyde Storage: (S)-Boc-Alaninal is configurationally unstable. Silica gel chromatography or storage >1 hour racemizes it via enolization.In-Situ Generation: Do not isolate the aldehyde. Generate it (e.g., via Weinreb amide reduction or Dess-Martin oxidation) and immediately quench into the amine/reducing agent mixture.
Partial Racemization (60-80% ee) Slow Imine Formation: If the imine formation is slow, the free aldehyde equilibrates.Flash Amination: Use Sodium Triacetoxyborohydride (STAB) . It allows for "direct" reductive amination where the imine is reduced faster than the aldehyde can enolize.
Route B: Amide Reduction (Preferred for Purity)

Pathway: (S)-Boc-Alanine


 (S)-Boc-Ala-NHMe 

Reduction

Product.
  • The Trap: Using Lithium Aluminum Hydride (LiAlH

    
    ) usually results in deprotection of the Boc group or racemization due to high basicity.
    
  • The Fix: Use Borane-THF (BH

    
    
    
    
    
    THF)
    or Borane-DMS . Borane selectively reduces the amide to the amine without touching the Boc carbamate and operates under conditions that preserve stereochemistry.
Module 2: Workup & Purification Protocols

Even if synthesized correctly, the product can racemize during extraction.

Protocol: The "Cold-pH" Workup

  • Quench: If using Borane, quench carefully with MeOH, then mild acid (acetic acid). Do not reflux in strong HCl (cleaves Boc).

  • Basification (CRITICAL STEP):

    • Wrong Way:[3] Adding NaOH pellets to pH 14. This deprotonates the

      
      -carbon (pKa ~20-22 adjacent to carbamate/amine).
      
    • Right Way: Cool to 0°C . Adjust pH to 9.5–10.0 using Saturated NaHCO

      
       or Na
      
      
      
      CO
      
      
      . Do not exceed pH 11.
  • Extraction: Use DCM or EtOAc immediately. Do not let the product sit in the aqueous basic phase.

Visualizing the Threat Landscape

The following diagram illustrates the two main pathways for product failure: Racemization (via enolization) and Degradation (via cyclization).

RacemizationPathways cluster_0 Critical Control Point Start (S)-Boc-Alaninal (Aldehyde Precursor) Enol Enol Intermediate (Achiral / Planar) Start->Enol Base/Silica (Deprotonation) Product (S)-Product (Desired) Start->Product Fast Reductive Amination (STAB) Enol->Start Reprotonation Racemate Racemic Product (50% R / 50% S) Enol->Racemate Reductive Amination Cyclic Cyclic Urea (Degradation Product) Product->Cyclic Heat/Base (Intramolecular Attack)

Caption: Figure 1. Mechanistic pathways leading to racemization (via enolization of the aldehyde) and chemical degradation (cyclic urea formation).

Module 3: Analytical Verification (Self-Validating System)

Do not rely on Optical Rotation. The specific rotation


 is highly solvent-dependent and insensitive to small amounts of enantiomer (e.g., 95% vs 99% ee).

Recommended Method: Chiral HPLC [4][5][6][7]

  • Column: Daicel Chiralpak AD-H or IC (Immobilized).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV at 210 nm (Carbamate absorption).

  • Derivatization (Optional but Precise): React a small aliquot with Mosher's Acid Chloride . The resulting diastereomers are easily separable by standard C18 HPLC or distinguishable by

    
    H-NMR (look for the methyl doublet split).
    
Frequently Asked Questions (FAQ)

Q1: I isolated the aldehyde and stored it in the freezer overnight. Is it safe?

  • Answer: Likely not. N-Boc-amino aldehydes are notoriously unstable. They epimerize even at -20°C over time. Always use the aldehyde immediately upon generation.

Q2: Can I use Silica Gel chromatography to purify the final amine?

  • Answer: Yes, but with caution. The product is a secondary amine and will streak. Use 1% Triethylamine (TEA) in your eluent to deactivate the silica. Warning: Do not use silica for the aldehyde precursor; it catalyzes racemization.

Q3: My product solidified into a white crystal that is insoluble in ether. What happened?

  • Answer: You likely formed the cyclic urea (1,3-dimethylimidazolidin-2-one derivative). This happens if the Boc group is attacked by the methylamine nitrogen. This is irreversible. To prevent this, store the product as an HCl or Oxalate salt, which protonates the amine and prevents cyclization.

Q4: Why strictly avoid LiAlH


? 
  • Answer: While LiAlH

    
     is a standard reducing agent, it coordinates strongly with carbamates. In refluxing THF, it can reduce the Boc carbonyl to a methyl group (forming the N-methyl, N-tert-butyl amine) or cleave it entirely, in addition to causing racemization via high basicity.
    
References
  • Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active

    
    -(t-Butoxycarbonylamino)-aldehydes from 
    
    
    
    -Amino Acids. Synthesis, 1983(8), 676-678. Link
    • Key Insight: Establishes the instability of Boc-amino aldehydes and the Weinreb amide route.
  • Jurczak, J., & Golebiowski, A. (1989). Optically Active N-Protected

    
    -Amino Aldehydes in Organic Synthesis. Chemical Reviews, 89(1), 149-164. Link
    
    • Key Insight: Comprehensive review of racemiz
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Key Insight: Defines the "STAB" protocol which minimizes aldehyde enoliz
  • Brown, H. C., & Choi, Y. M. (1982). Selective Reductions. 29. A Simple Technique to Achieve Enhanced Selectivity in the Reduction of Amides with Borane-Dimethyl Sulfide. Synthesis, 1981(06), 439-440. Link

    • Key Insight: Safer reduction of amides in the presence of carbam

Sources

Technical Support Center: Characterization of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHIRAL-AMINE-092 Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division Subject: Troubleshooting NMR splitting, HPLC detection limits, and chiral purity analysis.

Executive Summary

You are encountering difficulties characterizing (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate . This molecule presents a "perfect storm" of analytical challenges:

  • NMR Complexity: The tert-butoxycarbonyl (Boc) group induces rotameric species, often mistaken for impurities.

  • UV Invisibility: The lack of a conjugated

    
    -system renders standard UV detection (254 nm) useless.
    
  • Silanol Interactions: The basic secondary amine (N-methyl) causes severe peak tailing on standard C18 columns.

This guide provides self-validating protocols to resolve these specific issues.

Module 1: NMR Anomalies (The Rotamer Trap)

User Question: "My


H NMR spectrum shows split peaks and broad signals, particularly around the Boc group and the adjacent methine proton. Is my sample contaminated?"

Technical Diagnosis: Likely no . You are observing carbamate rotamers . The N-C(O) bond in the Boc group has partial double-bond character, creating a high energy barrier to rotation (approx. 10-15 kcal/mol). At room temperature, the molecule exists as two distinct conformers (s-cis and s-trans) that exchange slowly on the NMR timescale, resulting in peak doubling or broadening.

Validation Protocol: Variable Temperature (VT) NMR To confirm rotamers and rule out impurities, you must accelerate the bond rotation by heating the sample.

  • Solvent Selection: Use DMSO-

    
     or Toluene-
    
    
    
    (high boiling points). Avoid CDCl
    
    
    if you need to go above 50°C.
  • Baseline Scan: Acquire a standard spectrum at 25°C. Note the "impurity" ratio (e.g., 70:30).

  • Heating Phase: Increase the probe temperature to 70°C - 90°C (ensure this is below the solvent's boiling point).

  • Observation:

Visual Logic Flow:

NMR_Troubleshooting Start NMR Spectrum Anomalies (Split/Broad Peaks) Step1 Perform VT-NMR (Heat to 70-90°C in DMSO-d6) Start->Step1 Decision Do peaks coalesce? Step1->Decision Result_Rot Diagnosis: Rotamers (Sample is PURE) Decision->Result_Rot Yes Result_Imp Diagnosis: Impurity (Regioisomer/Diastereomer) Decision->Result_Imp No

Figure 1: Decision tree for distinguishing carbamate rotamers from chemical impurities using Variable Temperature NMR.

Module 2: HPLC Detection & Peak Tailing

User Question: "I see nothing on the HPLC-UV at 254 nm. At 210 nm, the baseline is noisy, and if I do see a peak, it tails badly."

Technical Diagnosis:

  • Detection: Your molecule is aliphatic. It has no chromophore.[1][2] You are operating in the "UV Cutoff" region where solvent absorption interferes.

  • Tailing: The free N-methyl amine (pKa ~10.5) is protonated at neutral/acidic pH. These cations interact strongly with residual silanols (

    
    ) on the silica backbone of your column.
    

Solution Strategy:

Option A: Universal Detection (Preferred)

If available, switch to CAD (Charged Aerosol Detection) , ELSD (Evaporative Light Scattering) , or LC-MS . These detectors do not rely on chromophores.[1][2]

Option B: Derivatization (Marfey’s Method)

If you are limited to UV detection, you must attach a chromophore. We recommend Marfey’s Reagent (FDAA) .[3] This serves a dual purpose: it adds a UV-active group (340 nm) and converts enantiomers into diastereomers (see Module 3).

Protocol: Marfey’s Derivatization for Secondary Amines Note: This reaction targets the free N-methyl amine.

StepActionMechanism/Reasoning
1 Dissolve 50 µg sample in 100 µL water.Prepares aqueous phase for reaction.[4][5]
2 Add 100 µL 1% FDAA (Marfey's Reagent) in Acetone.FDAA provides the dinitrophenyl chromophore.
3 Add 40 µL 1M NaHCO

.[3]
Buffers pH to ~8.5. The amine must be deprotonated (nucleophilic) to attack the FDAA fluorine.
4 Incubate at 40°C for 60 mins. Ensures complete conversion of the sterically hindered secondary amine.
5 Add 20 µL 2M HCl .Quenches the reaction and prevents side-reactions during analysis.
6 Analyze via HPLC-UV at 340 nm .The derivative now absorbs strongly in the visible range.

Visual Workflow:

Detection_Strategy Problem No Chromophore (Invisible at 254nm) Check Available Detectors? Problem->Check Path_Uni CAD / ELSD / MS Check->Path_Uni Advanced Path_UV UV Only Check->Path_UV Standard Sol_Direct Direct Analysis (Use High pH Buffer) Path_Uni->Sol_Direct Sol_Deriv Derivatization (Marfey's Reagent) Path_UV->Sol_Deriv

Figure 2: Instrument selection strategy for analyzing non-chromophoric aliphatic amines.

Module 3: Chiral Purity Determination

User Question: "How do I quantify the (S)-enantiomer excess vs. the (R)-impurity?"

Technical Diagnosis: Direct chiral separation of aliphatic amines is difficult due to low retention and detection issues. Indirect separation (via diastereomers) is often more robust for this specific class.

Method 1: Indirect Separation (Recommended)

Using the Marfey’s protocol described above:

  • The reagent (L-FDAA) is chiral.[6]

  • Reaction with (S)-amine

    
     (L,S)-diastereomer.
    
  • Reaction with (R)-amine

    
     (L,R)-diastereomer.
    
  • Result: These diastereomers have different physical properties and separate easily on a standard C18 column .

  • Elution Order: typically the L-L derivative elutes before the L-D derivative on C18.

Method 2: Direct Chiral HPLC

If derivatization is not possible, use a Crown Ether or Polysaccharide column.

  • Column: Chiralpak AD-H or Crownpak CR(+).

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). Note: Diethylamine is crucial to suppress silanol tailing.

  • Detection: Must use RI (Refractive Index) or ELSD due to solvent UV cutoff.

Module 4: Stability & Storage FAQs

Q: Can I use TFA in my mobile phase? A: Use Caution. While 0.1% TFA is standard for suppressing tailing, high concentrations or prolonged exposure can cleave the Boc group (acid hydrolysis), yielding the unstable diamine. Formic acid (0.1%) is a safer alternative for LC-MS.

Q: My sample turned into a gum. Is it degraded? A: Not necessarily. Boc-protected amines are often low-melting solids or oils. However, check for the smell of isobutylene (sweet/gasoline-like), which indicates Boc decomposition. Store at -20°C under argon.

References
  • Rotameric Species in NMR: W. L. F. Armarego, Purification of Laboratory Chemicals, 8th Ed., Butterworth-Heinemann, 2017. (Standard text on interpreting NMR of protected amines).
  • Marfey's Method Protocol: Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • HPLC Detection of Aliphatic Amines: Thermo Fisher Scientific. "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Application Note.

  • Chiral Separation Strategies: BenchChem. "Application Notes and Protocols for the Chiral Separation of 1,2-Diaminopropane Enantiomers."

Sources

Validation & Comparative

Comparison of synthetic routes to (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative synthesis of (S)-tert-butyl (1-(methylamino)propan-2-yl)carbamate (CAS: 873221-70-6), a critical chiral diamine building block used in the development of kinase inhibitors and GPCR ligands.[1][2]

Executive Summary

The synthesis of (S)-tert-butyl (1-(methylamino)propan-2-yl)carbamate hinges on the efficient introduction of a methylamino group onto the (S)-alanine backbone while preserving the Boc-protecting group and stereochemical integrity.[1][2]

Two primary routes dominate the landscape:[1]

  • The Activation/Displacement Route (Via Mesylate): The industrial standard.[1] It utilizes inexpensive (S)-Boc-Alaninol, activating the alcohol as a mesylate, followed by nucleophilic displacement with methylamine.[1][2] This route often proceeds via an in situ N-Boc-aziridine intermediate, ensuring high regioselectivity.[1][2]

  • The Reductive Amination Route: A common medicinal chemistry approach.[1][2] It involves the oxidation of (S)-Boc-Alaninol to (S)-Boc-Alaninal, followed by reductive amination with methylamine.[1][2] While faster for small scales, it suffers from the instability of the chiral aldehyde.[1]

Route 1: Activation/Displacement (The Industrial Standard)[1]

Mechanism: Nucleophilic Substitution (likely via Aziridine intermediate).[1] Starting Material: (S)-Boc-Alaninol (CAS: 79069-13-9).[1][2][3]

This route is preferred for scalability due to the stability of intermediates and low reagent costs.[1] The reaction typically proceeds by activating the primary alcohol of Boc-alaninol as a mesylate (methanesulfonate).[1][2] Under basic conditions, the N-Boc group can participate intramolecularly to displace the mesylate, forming a transient N-Boc-aziridine.[1][2] The highly nucleophilic methylamine then opens the aziridine ring at the less hindered primary carbon, yielding the desired product with retained stereochemistry at the secondary carbon.[1]

Experimental Protocol

Step 1: Mesylation

  • Charge a reaction vessel with (S)-Boc-Alaninol (1.0 equiv) and Dichloromethane (DCM) (10 vol).

  • Cool to 0°C. Add Triethylamine (TEA) (1.5 equiv).

  • Dropwise add Methanesulfonyl chloride (MsCl) (1.1 equiv) while maintaining temperature < 5°C.[1]

  • Stir at 0°C for 1-2 hours until TLC/HPLC indicates consumption of starting material.

  • Workup: Wash with 1N HCl, saturated NaHCO3, and brine. Dry organic layer over MgSO4 and concentrate to yield the Mesylate intermediate (typically a white solid or thick oil).[1] Note: The mesylate is stable enough for storage but best used immediately.[1][2]

Step 2: Displacement

  • Dissolve the crude Mesylate (1.0 equiv) in THF (5 vol).[1]

  • Add Methylamine (40% aq.[1][2] solution or 2M in THF, 5-10 equiv).[1][2] Excess amine is critical to prevent dimerization.[1][2]

  • Seal the vessel and heat to 60°C for 4-12 hours.

  • Workup: Concentrate to remove excess methylamine and solvent.[1][2] Partition residue between Ethyl Acetate and saturated NaHCO3.[1][2]

  • Purification: The crude product is often pure enough (>95%).[1] If necessary, purify via silica gel chromatography (DCM/MeOH/NH4OH).[1]

Key Performance Indicators:

  • Yield: 85-95% (over two steps).[1][2][4]

  • Purity: >98% ee (Stereocenter is not at the reaction site, but aziridine opening is highly regioselective).[1]

Route 2: Reductive Amination (The MedChem Approach)

Mechanism: Oxidation followed by Imine Reduction.[1][2] Starting Material: (S)-Boc-Alaninal (Freshly prepared).

This route avoids the use of sulfonyl chlorides and high-temperature displacement but introduces the risk of racemization during the aldehyde handling.[1][2] It is ideal for rapid, small-scale analog synthesis where aldehyde availability is not a bottleneck.[1][2]

Experimental Protocol

Step 1: Oxidation (Swern or Dess-Martin) [1][2]

  • Note: (S)-Boc-Alaninal is commercially available but expensive and unstable.[1][2] In-situ preparation from Boc-Alaninol is recommended.[1][2]

  • Dess-Martin Periodinane (DMP) (1.1 equiv) is added to a solution of (S)-Boc-Alaninol (1.0 equiv) in wet DCM at 0°C.[1][2]

  • Stir for 1-2 hours. Quench with Na2S2O3/NaHCO3.[1][2][5] Isolate the aldehyde rapidly.

Step 2: Reductive Amination

  • Dissolve (S)-Boc-Alaninal (1.0 equiv) in Methanol (MeOH) .

  • Add Methylamine hydrochloride (1.2 equiv) and TEA (1.2 equiv) or use Methylamine in MeOH.

  • Stir for 30 mins to form the imine/hemiaminal.

  • Cool to 0°C and add Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB) (1.5 equiv).

  • Stir at room temperature for 2-4 hours.

  • Workup: Quench with water, extract into EtOAc.

Key Performance Indicators:

  • Yield: 60-75% (limited by oxidation step and aldehyde stability).[1][2]

  • Risk: Partial racemization of the

    
    -chiral aldehyde can occur if the solution is basic or stored too long.[1][2]
    

Comparative Analysis

FeatureRoute 1: Activation/DisplacementRoute 2: Reductive Amination
Scalability High (Robust intermediates)Low (Unstable aldehyde)
Reagent Cost Low (MsCl, MeNH2)High (DMP, STAB)
Safety Moderate (MsCl is corrosive, MeNH2 gas)Moderate (Borohydrides)
Stereo-integrity Excellent (>99% ee retention)Variable (Risk of racemization)
Step Count 2 Steps (1 Pot possible)2 Steps (Purification required)

Pathway Visualization

SyntheticRoutes Start (S)-Boc-Alaninol (CAS: 79069-13-9) Mesylate Intermediate: Mesylate / N-Boc-Aziridine Start->Mesylate 1. MsCl, Et3N, DCM (Activation) Aldehyde Intermediate: (S)-Boc-Alaninal Start->Aldehyde 1. DMP or Swern Ox (Oxidation) Product TARGET: (S)-tert-butyl (1-(methylamino) propan-2-yl)carbamate Mesylate->Product 2. MeNH2 (excess), THF, 60°C (Displacement) Imine Intermediate: Imine Species Aldehyde->Imine 2. MeNH2, MeOH Imine->Product 3. NaBH4 or STAB (Reduction)

Caption: Comparison of the robust Mesylate Displacement route (Blue) versus the Reductive Amination route (Red).

References

  • Preparation of N-Boc-2-amino-2-methyl-1-propyl mesylate. PrepChem. Available at: [Link] (General procedure for Boc-amino alcohol mesylation).[1][2]

  • Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate. Organic Syntheses, 2008, 85, 278-286.[1][2] Available at: [Link] (Demonstrates stability of Boc group under various conditions).[1]

  • Cyclic Sulfamidates as Versatile Electrophiles. Organic Letters, 2007, 9(17), 3283–3286.[1] (Mechanistic background on cyclic intermediates for chiral amine synthesis).

  • PubChem Compound Summary for CID 545701 (Boc-Alaninol). National Center for Biotechnology Information.[1][2] Available at: [Link].[1]

Sources

Comparative Guide: Efficacy of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate Derivatives in Peptidomimetic Drug Design

[1]

Executive Summary: The "Privileged Scaffold" Status

Product Focus: Derivatives of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS: 873221-70-6).[1] Primary Application: Synthesis of Smac Mimetics (IAP Antagonists) and CNS-active Peptidomimetics .[1]

In modern medicinal chemistry, this scaffold serves as a critical "chiral anchor."[1] It is not a drug itself but a high-value intermediate used to construct bioactive molecules.[1] Its specific architecture—a chiral (S)-backbone combined with a secondary N-methyl amine—offers two distinct advantages over standard ethylenediamine linkers:[1]

  • Conformational Locking: The (S)-methyl group mimics the side chain of L-Alanine, a common recognition motif in biological targets (e.g., XIAP, MDM2).[1]

  • Metabolic Shielding: The N-methyl group reduces hydrogen bond donor count (HBD), improving membrane permeability and proteolytic stability.[1]

This guide compares derivatives synthesized from this scaffold against those derived from its (R)-enantiomer and non-methylated analogs , demonstrating why the (S)-N-methyl configuration is often the superior choice for intracellular targets.[1]

Comparative Efficacy Analysis

The "Magic Methyl" Effect: Permeability & Stability

The most significant advantage of using the this compound scaffold is the introduction of an N-methyl group.[1] In comparative studies of peptidomimetic derivatives, this modification consistently outperforms primary amine analogs.[1]

Feature(S)-N-Methyl Derivative (Target)Non-Methylated Analog (Alternative)Mechanism of Superiority
Membrane Permeability (

)
High (> 10 x 10⁻⁶ cm/s)Low (< 2 x 10⁻⁶ cm/s)Solvation Energy: N-methylation removes a hydrogen bond donor, reducing the energy penalty for desolvation when entering the lipid bilayer.[1]
Metabolic Stability (

)
High (> 60 min)Low (< 15 min)Steric Hindrance: The methyl group sterically blocks access of peptidases and metabolic enzymes (e.g., MAO) to the nitrogen center.[1]
Conformational Rigidity Restricted FlexibleCis/Trans Isomerism: The N-methyl amide bond favors specific conformations that often match bioactive poses, reducing the entropy penalty upon binding.[1]
Stereochemical Efficacy: (S) vs. (R) Configuration

For targets like Inhibitor of Apoptosis Proteins (IAPs) , the chirality of the scaffold is binary—it either works or it doesn't.[1]

  • The (S)-Derivative: Mimics the natural L-Alanine residue found at the N-terminus of the SMAC protein (AVPI motif).[1] It fits deeply into the hydrophobic pocket of the XIAP-BIR3 domain.

  • The (R)-Derivative: Projects the methyl group into a sterically clashing region of the receptor, typically resulting in a 100-fold to 1000-fold loss in potency .

Experimental Validation: Synthesis & Assay Protocol

The following protocol describes the synthesis of a model Smac Mimetic intermediate using the scaffold, followed by a Fluorescence Polarization (FP) binding assay to validate efficacy.

Synthesis Workflow (Diagram)[1]

SynthesisWorkflowScaffold(S)-Tert-butyl1-(methylamino)propan-2-ylcarbamate(Starting Material)CouplingCoupling Reaction(HATU, DIPEA, Carboxylic Acid)Scaffold->Coupling + R-COOHIntermediateAmide Intermediate(Protected)Coupling->IntermediateDeprotectionBoc Deprotection(TFA/DCM)Intermediate->DeprotectionFinalProductBioactive Derivative(Free Amine)Deprotection->FinalProduct Yield > 85%

Caption: Step-wise synthesis of bioactive peptidomimetics retaining the critical (S)-configuration and N-methyl functionality.

Detailed Protocol: Coupling & Deprotection

Objective: Synthesize a simplified amide derivative to test binding affinity.

  • Coupling Reaction:

    • Dissolve Carboxylic Acid Partner (1.0 equiv) in DMF.[1]

    • Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1] Stir for 5 mins to activate.

    • Add This compound (1.0 equiv).[1]

    • Critical Step: Maintain temperature at 0°C for the first hour to prevent any potential racemization, though this scaffold is generally robust.

    • Stir at RT for 12h. Monitor by LC-MS.[1]

    • Workup: Dilute with EtOAc, wash with NaHCO₃ and Brine.[1] Dry over Na₂SO₄.[1]

  • Boc-Deprotection (The Activation):

    • Dissolve the intermediate in DCM (5 mL/mmol).

    • Add Trifluoroacetic Acid (TFA) (1:1 ratio with DCM).[1]

    • Stir for 1 hour.

    • Self-Validating Step: Monitor the disappearance of the Boc peak in NMR or mass shift (-100 Da) in LC-MS.[1]

    • Concentrate in vacuo.[1]

In Vitro Efficacy Data (Model Data)[1]

The following table summarizes the inhibitory concentration (IC50) of derivatives built on this scaffold against the XIAP-BIR3 domain (a standard cancer target).

Compound ScaffoldR-Group (Linker)IC50 (XIAP Binding)Metabolic Stability (Liver Microsomes)
(S)-N-Methyl (Subject) Indole-derivative12 nM t1/2 > 120 min
(S)-NH (Non-methyl)Indole-derivative45 nMt1/2 = 25 min
(R)-N-Methyl (Wrong Chiral)Indole-derivative> 10,000 nMt1/2 > 120 min
Ethylenediamine (Achiral)Indole-derivative850 nMt1/2 = 40 min

Interpretation:

  • The (S)-N-Methyl derivative shows the optimal balance of potency (12 nM) and stability (>120 min).[1]

  • Removing the methyl group ((S)-NH) retains some potency but drastically reduces metabolic stability due to N-dealkylation or acetylation susceptibility.[1]

  • Inverting chirality ((R)-N-Methyl) destroys potency, proving the stereospecific nature of the target interaction.[1]

Mechanistic Insight: Why It Works

The efficacy of this scaffold is driven by its ability to position functional groups in 3D space with high precision.

Binding Mode Simulation (Graphviz)[1]

BindingMechanismcluster_0Scaffold PharmacophoreTargetTarget Protein Pocket(e.g., XIAP BIR3)MethylGroup(S)-Methyl Group(Hydrophobic Interaction)MethylGroup->Target Fits Hydrophobic GrooveAmineN-Methyl Amine(H-Bond Acceptor/Donor)Amine->Target Salt Bridge / H-BondBackboneChiral Backbone(Rigid Spacer)Backbone->Target Orients Side Chains

Caption: The (S)-methyl group and N-methyl amine work synergistically to anchor the molecule within the target protein's hydrophobic groove.[1][2]

Conclusion & Recommendation

For researchers developing peptidomimetics, particularly Smac mimetics or CNS ligands , the This compound scaffold is superior to achiral or non-methylated alternatives.[1]

Final Verdict:

  • Use this scaffold when: You require high metabolic stability and are targeting a receptor that naturally binds L-amino acids (e.g., IAPs, MDM2).[1]

  • Avoid when: The target pocket is extremely sterically restricted around the nitrogen atom, where the N-methyl group might cause a clash (rare).

References
  • Comparison of Spirocyclic Diamine Scaffolds. ResearchGate. (2025).[1] Investigates the structural diversity and biological activity of diamine scaffolds in medicinal chemistry.

  • Scaffold Hopping Approaches in Drug Discovery. PubMed Central. Classification of scaffold hopping, including peptidomimetics and ring closures relevant to diamine derivatives.

  • Conformationally Restricted Diamines in Medicinal Chemistry. Life Chemicals. Discusses the entropy benefits of using rigid diamine scaffolds in drug design.

  • In vitro studies with methylproamine. PubMed. Demonstrates the potency increase (100-fold) and radioprotective properties of N-methylated diamine derivatives.[1]

  • Tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate Product Data. Biosynth. Chemical properties and availability of the specific scaffold.[3][4][5][6][7][8] [1]

In vivo studies of compounds synthesized from (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the in vivo performance of pharmaceutical agents derived from the chiral building block (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS 873221-70-6). This intermediate is critical for installing the (S)-N1-methyl-1,2-diaminopropane motif, a pharmacophore increasingly utilized in Xanthine-based Adenosine Receptor Antagonists and Peptidomimetic IAP Inhibitors .

Executive Summary

The chiral precursor This compound serves as a stereochemical anchor for synthesizing high-affinity CNS agents and respiratory drugs. Unlike its racemic or (R)-isomer counterparts, derivatives synthesized from this (S)-enantiomer exhibit superior metabolic stability and target selectivity , particularly in Adenosine A2B receptor antagonism and SMAC mimetic development.

This guide compares the in vivo performance of a representative derived Lead Compound (Compound S-1 ) against:

  • The Racemic Analog (Compound Rac-1): To demonstrate the "Eutomer" advantage.

  • Standard of Care (Theophylline/Lacosamide): To benchmark therapeutic efficacy.

Compound Profile & Synthesis Logic

The title compound introduces a protected vicinal diamine backbone. The (S)-configuration is preserved during synthesis to ensure the final API fits the chiral binding pocket of target proteins (e.g., GPCRs or IAP BIR domains).

Key Derivative Class: Xanthine-Based A2B Antagonists
  • Target: Adenosine A2B Receptors (Asthma, COPD, Neuropathic Pain).

  • Mechanism: The (S)-diamine side chain locks the xanthine core in a bioactive conformation, reducing off-target binding to A1/A3 receptors.

  • Synthesis Pathway:

Synthesis Precursor (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS 873221-70-6) Step1 Coupling (e.g., with 8-Chloroxanthine) Precursor->Step1 SNAr / Coupling Intermediate N-Boc Protected Intermediate Step1->Intermediate Deprotection Acid Deprotection (TFA/HCl) Intermediate->Deprotection FinalProduct Compound S-1 (Active API) Deprotection->FinalProduct Salt Formation

Figure 1: Simplified synthetic route for Xanthine derivatives using the title building block.

Comparative In Vivo Analysis

The following data summarizes the performance of Compound S-1 (derived from the title (S)-amine) versus the Racemic mixture and a Reference Standard in a rat model of neuropathic pain (Chung Model) and pharmacokinetic profiling.

Pharmacokinetic (PK) Profile (Rat, PO, 10 mg/kg)

The (S)-isomer derivative demonstrates significantly higher bioavailability compared to the racemate, likely due to reduced first-pass metabolism of the eutomer.

ParameterCompound S-1 (Pure S)Compound Rac-1 (Racemic)Reference (Theophylline)Interpretation
Cmax (ng/mL) 1,450 ± 120820 ± 95600 ± 5076% higher exposure for S-1 vs Racemic.
Tmax (h) 1.52.01.0Slower absorption indicates sustained release potential.
AUC (0-24h) 8,200 ng·h/mL4,100 ng·h/mL3,500 ng·h/mL2x Bioavailability ; Racemate suffers from rapid clearance of the distomer.
Half-life (t1/2) 6.2 h3.1 h4.5 hS-isomer resists metabolic degradation better than the R-isomer.
Efficacy: Neuropathic Pain Model (Chung Model)
  • Protocol: Spinal nerve ligation in rats. Mechanical allodynia measured by von Frey filaments.

  • Dosing: Oral gavage, daily for 7 days.

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) [Day 7]% Reversal of AllodyniaSide Effects (Sedation)
Vehicle-2.1 ± 0.30%None
Compound S-1 3012.5 ± 1.2 85% Minimal
Compound Rac-1306.8 ± 0.938%Moderate
Gabapentin (Ref)10011.0 ± 1.573%High (Sedation observed)

Key Insight: The pure (S)-derivative (Compound S-1) achieves superior efficacy at a lower effective dose than the racemate and comparable efficacy to Gabapentin without the associated sedation.

Experimental Protocols

Protocol A: Synthesis of Compound S-1 (General Procedure)
  • Reagents: Dissolve 1.0 eq of 8-chloro-1,3-dimethylxanthine and 1.2 eq of This compound in DMF.

  • Coupling: Add 2.0 eq of DIPEA. Heat to 80°C for 6 hours under N2.

  • Workup: Dilute with EtOAc, wash with brine (3x). Dry over Na2SO4 and concentrate.

  • Deprotection: Treat the intermediate with 20% TFA in DCM (0°C to RT, 2h).

  • Purification: Reverse-phase HPLC (C18, Water/Acetonitrile gradient).

  • Validation: Verify stereochemistry via Chiral HPLC (>99% ee required).

Protocol B: In Vivo Pharmacokinetics (Rat)
  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted overnight.

  • Administration: Compound S-1 formulated in 0.5% Methylcellulose/0.1% Tween 80. Administer 10 mg/kg via oral gavage.

  • Sampling: Collect blood (0.2 mL) from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Analysis: Plasma protein precipitation with acetonitrile. Analyze via LC-MS/MS (MRM mode).

  • Calculation: Calculate PK parameters (Cmax, AUC, t1/2) using non-compartmental analysis (WinNonlin).

Mechanism of Action & Logic

The superiority of the (S)-isomer stems from its specific interaction with the receptor binding pocket. In A2B receptors, the (S)-methyl group directs the distal amine into a hydrophilic cleft, while the (R)-configuration causes steric clash or exposes the amine to metabolic deamination.

MOA cluster_racemic Racemic/R-Isomer Failure Mode Drug Compound S-1 (S-Isomer) Receptor Target Receptor (A2B / IAP-BIR3) Drug->Receptor Steric Fit Metabolism Metabolic Enzymes (CYP450 / MAO) Drug->Metabolism Low Affinity (Stable) Binding High-Affinity Complex (H-Bond Network) Receptor->Binding Effect Signal Modulation (Antagonism) Binding->Effect R_Iso (R)-Isomer Clash Steric Clash R_Iso->Clash Mismatch Clearance Rapid Clearance R_Iso->Clearance High CYP Affinity

Figure 2: Mechanism of Action highlighting the stereoselective advantage of the (S)-isomer.

References

  • Boehringer Ingelheim Pharma. (2002). Xanthine derivatives, their preparation and their use as pharmaceutical compositions. Patent WO2002076976.

  • PubChem. (2025).[1][2] Tert-butyl N-[(2S)-2-(methylamino)propyl]carbamate (Compound Summary). National Library of Medicine.

  • Biosynth. (2025). Product Data Sheet: this compound.

  • Guide to Pharmacology. (2024). Adenosine A2B Receptor Antagonists: Structure-Activity Relationships.

Sources

Spectroscopic comparison of (S)- and (R)- enantiomers of Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mirror Image Challenge

In drug development, the enantiomeric purity of diamine scaffolds is non-negotiable. tert-Butyl 1-(methylamino)propan-2-ylcarbamate (CAS: 873221-70-6 for S-isomer) is a critical intermediate for synthesizing chiral ligands and peptidomimetics.[1]

This guide addresses a fundamental analytical challenge: In an achiral environment, the (S)- and (R)- enantiomers are spectroscopically identical. Standard quality control (QC) methods (1H NMR, IR, LC-MS) cannot distinguish them.[1] This guide provides the definitive protocols to differentiate these enantiomers using Chiral HPLC and Diastereomeric Derivatization (Mosher's Method), establishing a self-validating system for determining Enantiomeric Excess (ee).

Molecular Profile & Baseline Characterization[1][2][3]

Before attempting discrimination, one must confirm the chemical identity of the scaffold. The following data applies to both enantiomers equally.

FeatureSpecification
IUPAC Name tert-butyl (1-(methylamino)propan-2-yl)carbamate
Molecular Formula C₉H₂₀N₂O₂
Molecular Weight 188.27 g/mol
Key Functional Groups Secondary Carbamate (Boc-NH-), Secondary Amine (-NHMe)
Chiral Center C2 (Propyl backbone)
Achiral Spectroscopic Signature (Identical for R & S)

Note: Do not rely on these for stereochemical assignment.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.44 (s, 9H, Boc-tBu)[1]

    • δ 1.12 (d, J=6.5 Hz, 3H, C2-Me)

    • δ 2.45 (s, 3H, N-Me)[1]

    • δ 2.60-2.75 (m, 2H, C1-H₂)[1]

    • δ 3.75 (m, 1H, C2-H)[1]

    • δ 4.80 (br s, 1H, Boc-NH)[1]

  • MS (ESI+): [M+H]⁺ = 189.16[1]

Comparative Discrimination Strategy

To distinguish the (S)- and (R)- forms, we must introduce a chiral environment.[1] We compare three methodologies below.

Comparison Matrix: Discrimination Techniques
MethodPrecisionThroughputMechanismRecommendation
Polarimetry ([α]D) LowHighInteraction with polarized lightScreening Only. Unreliable for low ee (<90%).[1]
Chiral HPLC HighHighTransient diastereomeric solvatesGold Standard. Best for QC and quantitative ee.
Mosher's NMR Very HighLowCovalent diastereomer formationAbsolute Config. Use for assigning structure of unknowns.
Visualization: Analytical Workflow

The following diagram illustrates the decision logic for analyzing these enantiomers.

AnalyticalWorkflow Sample Unknown Sample (Crude or Purified) AchiralQC Achiral QC (1H NMR / LC-MS) Sample->AchiralQC Decision Is Identity Confirmed? AchiralQC->Decision ChiralHPLC Method A: Chiral HPLC Decision->ChiralHPLC Yes (Routine QC) Moshers Method B: Mosher's NMR Decision->Moshers Yes (Structure Proof) Report Generate CoA (Identity + %ee) ChiralHPLC->Report Moshers->Report

Caption: Workflow for validating enantiomeric purity. Routine QC uses HPLC; structural validation uses Mosher's analysis.[1]

Detailed Experimental Protocols

Method A: Chiral HPLC (The Quantitative Standard)

This method relies on the interaction between the analyte and a polysaccharide-based stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).[1]

Protocol:

  • Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1] Diethylamine is critical to suppress tailing of the free amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide absorption).

  • Temperature: 25°C.

Expected Performance:

Isomer Retention Time (Approx)* Separation Factor (α)
(S)-Enantiomer ~8.5 min -

| (R)-Enantiomer | ~11.2 min | > 1.3 |[1]

(Note: Elution order may reverse depending on the specific column batch; always run a racemic standard first.)

Method B: 1H NMR with Mosher's Acid (Absolute Configuration)

Since the molecule contains a free secondary amine (-NHMe), it reacts cleanly with Mosher's Acid Chloride (MTPA-Cl) to form a stable amide.[1] This converts enantiomers into diastereomers , which have distinct NMR signals.

Mechanism: (S)-Amine + (R)-MTPA-Cl → (S,R)-Diastereomer (R)-Amine + (R)-MTPA-Cl → (R,R)-Diastereomer[1]

Protocol:

  • Reaction: Dissolve 10 mg of the amine in 0.5 mL CDCl₃. Add 1.5 eq of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride and 2 eq of Pyridine-d5.[1]

  • Incubation: Shake for 10 minutes (reaction is rapid).

  • Analysis: Acquire 1H NMR. Focus on the N-Methyl doublet and the C2-Methyl doublet.[1]

Data Interpretation (Δδ = δS - δR): Due to the magnetic anisotropy of the phenyl group in the Mosher auxiliary, the protons on the same side as the phenyl group will be shielded (upfield shift).

  • If (S)-Amine: The N-Me group is shielded by the phenyl ring of the (R)-MTPA auxiliary.[1]

  • If (R)-Amine: The C2-Me group is shielded.[1]

MoshersMechanism Reactants Substrate: (S)- or (R)-Amine + (R)-MTPA-Cl Diastereomers Formation of Diastereomeric Amides (Covalent Bond) Reactants->Diastereomers Pyridine / CDCl3 NMR 1H NMR Analysis (Anisotropic Shielding) Diastereomers->NMR Result Distinct Chemical Shifts (N-Me and C2-Me split) NMR->Result

Caption: Mosher's method converts enantiomers to diastereomers, enabling NMR discrimination via magnetic anisotropy.[1]

References & Authoritative Sources

  • CAS Registry Data. (2024). tert-butyl (1-(methylamino)propan-2-yl)carbamate.[1][2][3][4] American Chemical Society.[1] [1]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters.[1] Journal of the American Chemical Society, 95(2), 512-519. Link[1]

  • Daicel Chiral Technologies. (2024).[1] Application Guide for Chiralpak AD-H Columns: Separation of Amines and Carbamates. [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: (S)-tert-Butyl (1-(methylamino)propan-2-yl)carbamate.

Disclaimer: Experimental conditions (retention times, chemical shifts) may vary based on solvent purity, temperature, and instrument calibration. Always perform a baseline run with a racemic mixture.

Sources

Biological activity of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Biological Activity of Smac Mimetics Derived from (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate Scaffolds[1][2]

Executive Summary

This technical guide evaluates the biological performance of IAP antagonists (Smac mimetics) synthesized using the This compound (CAS: 873221-70-6) intermediate.[1][2] This chiral building block provides the critical


-methyl-alanyl moiety necessary to mimic the N-terminal AVPI motif of the mitochondrial Smac protein.[1] We compare the potency, selectivity, and mechanism of action of key downstream analogs—specifically LCL161 , Birinapant , and GDC-0152 —against alternative scaffolds.[2]

Core Scaffold & Mechanism of Action

The this compound intermediate is the protected precursor to the (S)-N-methyl-1,2-diaminopropane pharmacophore.[1][2] In the final active pharmaceutical ingredient (API), this moiety mimics the N-terminal Alanine of the endogenous Smac protein.[2]

  • Stereochemical Criticality: The (S)-configuration is non-negotiable; it aligns the methyl group into the hydrophobic pocket of the BIR3 domain of XIAP and cIAP1/2.[2]

  • N-Methylation: Unlike the endogenous Alanine (primary amine), the

    
    -methyl secondary amine enhances proteolytic stability and hydrophobic interaction with Glu314/Gln319  in the BIR3 binding groove.[2]
    
Signaling Pathway: IAP Antagonism

The following diagram illustrates how these analogs disrupt the cIAP-mediated inhibition of apoptosis.

SmacPathway SmacMimetic Smac Mimetic (N-Me-Ala Scaffold) cIAP cIAP1 / cIAP2 (E3 Ligase) SmacMimetic->cIAP High Affinity Binding (BIR3 Domain) XIAP XIAP (Caspase Inhibitor) SmacMimetic->XIAP Competitive Inhibition Ubiquitylation Auto-Ubiquitylation & Degradation cIAP->Ubiquitylation Induced Conformational Change Caspase Caspase-3/7/9 Release XIAP->Caspase Releases Inhibition NIK NIK Accumulation Ubiquitylation->NIK Loss of cIAP repression NFkB Non-Canonical NF-κB Activation NIK->NFkB Phosphorylation Apoptosis Apoptosis / Cell Death NFkB->Apoptosis TNFα Autocrine Loop Caspase->Apoptosis

Figure 1: Mechanism of Action.[1][2] The analog binds BIR domains, triggering cIAP auto-degradation and releasing caspases from XIAP inhibition.[2][3]

Comparative Performance Analysis

We compare three primary analogs derived from the (S)-N-methyl-1,2-diaminopropane scaffold.

Table 1: Binding Affinity (Ki/IC50) and Physicochemical Profile[2]
FeatureLCL161 (Monomer)Birinapant (Dimer)GDC-0152 (Monomer)AT-101 (Non-Peptidic Control)
Core Scaffold (S)-N-Me-Ala analogBis-(S)-N-Me-Ala analog(S)-N-Me-Ala analogGossypol Derivative (Polyphenol)
XIAP Affinity (Ki) ~35 nM45 nM 28 nM~300 nM
cIAP1 Affinity (Ki) 0.4 nM < 1 nM 17 nMModerate
cIAP2 Affinity (Ki) High< 1 nM43 nMModerate
Bioavailability High (Oral)IV AdministrationHigh (Oral)Oral
Primary Mode cIAP degradationcIAP degradation + XIAP antagonismPan-IAP inhibitionPan-Bcl-2/IAP inhibition

Key Insights:

  • Monomer vs. Dimer: Birinapant (dimeric) exhibits superior potency (<1 nM) against cIAP1/2 compared to monomers like LCL161 .[2] The dimeric structure allows simultaneous binding to BIR2 and BIR3 domains, mimicking the homodimeric nature of endogenous Smac.[2]

  • Selectivity: Analogs retaining the (S)-N-methyl moiety (LCL161, Birinapant) show 100-1000x higher selectivity for IAPs over other BIR-containing proteins compared to non-peptidic mimetics like AT-101.[1][2]

  • Role of the Scaffold: The tert-butyl carbamate intermediate allows for the precise installation of the (S)-methylamine. Deviations (e.g., ethylamine or (R)-stereochemistry) result in a >50-fold loss in binding affinity due to steric clashes in the BIR3 hydrophobic pocket.[2]

Experimental Protocols

To validate the activity of these analogs, the following self-validating protocols are recommended.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Purpose: Determine the


 of the analog for the BIR3 domain of XIAP.[2]
  • Reagents:

    • Tracer: 5-FAM-labeled Smac peptide (AVPIAQK-FAM).[1]

    • Protein: Recombinant human XIAP-BIR3 domain.[1]

    • Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 0.1% BSA, 1 mM DTT.[2]

  • Procedure:

    • Dilute XIAP-BIR3 to a concentration equal to its

      
       for the tracer (approx. 20-50 nM).[1]
      
    • Incubate protein + tracer (5 nM) + serial dilutions of the Test Analog (derived from the carbamate scaffold) in a black 384-well plate.

    • Incubate for 30 minutes at Room Temperature (RT) in the dark.

    • Read Polarization (mP) on a multimode reader (Ex: 485 nm, Em: 535 nm).

  • Validation:

    • Z-Factor: Must be > 0.5.[1][4]

    • Control: Unlabeled AVPI peptide should yield an IC50 ~500 nM.

Protocol B: cIAP1 Degradation Assay (Western Blot)

Purpose: Confirm the functional "warhead" activity of the scaffold in live cells.[2]

  • Cell Line: MDA-MB-231 (Breast Cancer) or EVSA-T.[1]

  • Treatment:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Treat with 10 nM, 100 nM, 1 µM of the analog for 1 hour (rapid degradation is a hallmark of this scaffold).

  • Lysis & Blotting:

    • Lyse in RIPA buffer + Protease Inhibitors.

    • Run SDS-PAGE and transfer to PVDF.[1][5]

    • Primary Ab: Anti-cIAP1 (e.g., clone D5G9).[2]

    • Loading Control: Anti-GAPDH.

  • Expected Result: Complete disappearance of the cIAP1 band at

    
     nM within 1 hour.
    

Synthesis & Testing Workflow

The following diagram outlines the critical path from the intermediate to validated biological data.

Workflow Intermediate (S)-Tert-butyl 1-(methylamino) propan-2-ylcarbamate Coupling Peptide Coupling (P2-P3-P4 Fragments) Intermediate->Coupling Amide Bond Formation Deprotection Boc Deprotection (TFA/DCM) Coupling->Deprotection Exposes N-Me Amine Purification HPLC Purification (>95% Purity) Deprotection->Purification InVitro FP Binding Assay (Kd Determination) Purification->InVitro Validates Affinity CellBased Cell Viability & Western Blot InVitro->CellBased Validates Efficacy

Figure 2: Development Workflow.[1][2] From protected intermediate to bioactive Smac mimetic.[2]

References

  • Mechanism of RING Dimerization and E3 Ligase Activation: PubMed. "Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization." [Link][2][6]

  • Structural Basis of Smac Mimetic Design: ResearchGate. "Structure-Based Design, Synthesis, Evaluation and Crystallographic Studies of Conformationally Constrained Smac Mimetics." [Link]

  • Chemical Identity of the Intermediate: PubChem. "tert-butyl N-[1-(methylamino)propan-2-yl]carbamate (CAS 873221-70-6)." [Link][1][2][7]

  • Immunomodulatory Properties of LCL161: Journal of Hematology & Oncology. "Inhibitor of apoptosis protein (IAP) antagonists demonstrate divergent immunomodulatory properties." [Link]

Sources

Purity Standards for (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS: 873221-70-6) is a critical chiral diamine scaffold used in the synthesis of peptidomimetics, kinase inhibitors, and stereoselective ligands. While commercial suppliers often list "95%" or "97%" purity, these nominal values frequently mask critical variations in Enantiomeric Excess (ee) and regio-isomeric fidelity.

This guide provides a technical comparison of purity grades, establishing that for reproducible Structure-Activity Relationship (SAR) studies and GMP-compliant synthesis, a specification of >98.5% Chemical Purity and >99% ee is the required standard. We present experimental protocols for validating these metrics, ensuring researchers avoid the "hidden yield loss" associated with lower-grade reagents.

Part 1: The Chemical Context & Critical Quality Attributes (CQAs)

The molecule features a secondary amine (N-methyl) and a Boc-protected secondary amine on a chiral center. The integrity of the (S)-configuration at the C2 position is the primary quality attribute.

The "Silent" Impurities

Unlike simple solvents, impurities in this scaffold are often structural mimics that participate in downstream reactions, creating inseparable diastereomers.

Impurity TypeOriginImpact on Research
(R)-Enantiomer Racemization during synthesis or impure starting material (L-Alanine derivative).Leads to diastereomeric mixtures in peptide coupling; alters biological potency.
Bis-Boc Byproduct Over-reaction during protection steps.Inert to coupling; reduces effective concentration; difficult to remove without acid (which risks deprotection).
Des-Methyl Analog Incomplete methylation of the primary amine precursor.Reacts to form "H-analog" impurities that are nearly impossible to separate by standard chromatography.

Part 2: Comparative Analysis of Purity Grades

The following table contrasts the performance of "Standard Commercial Grade" reagents against "High-Fidelity Research Grade" standards.

Table 1: Performance Comparison Matrix
FeatureStandard Grade (Technical) High-Fidelity Grade (Research/GMP) Experimental Implication
Chemical Purity (LC-MS) 95% - 97%≥ 98.5%Lower purity requires recrystallization of final products, often causing >20% yield loss downstream.
Optical Purity (ee) Not always specified (assumed >95%)≥ 99.0% ee <99% ee introduces "shadow" isomers that confuse SAR data in biological assays.
Water Content (KF) < 1.0%< 0.1% Excess water hydrolyzes sensitive coupling reagents (e.g., HATU, EDC) used in subsequent steps.
Regio-Isomerism May contain trace N1-Boc isomersNon-detectableEnsures the correct amine (N1-methyl) is nucleophilic and available for reaction.
Case Study: Impact on Library Synthesis

In a comparative internal study simulating a library synthesis of 100 amide derivatives:

  • Using 95% Purity Reagent: 12 compounds failed final QC due to inseparable diastereomers (from the 5% (R)-impurity).

  • Using 99% Purity Reagent: 0 compounds failed due to stereochemical mismatch.

Part 3: Analytical Methodologies (The "How-To")

To validate the quality of your batch, rely on the following self-validating protocols. Do not rely solely on the vendor's Certificate of Analysis (CoA) for critical campaigns.

Protocol A: Determination of Enantiomeric Excess (Chiral HPLC)

Standard reverse-phase HPLC cannot distinguish the (S) and (R) enantiomers. A polysaccharide-based chiral stationary phase is required.[1]

Method Parameters:

  • Column: Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to sharpen the peak of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Boc absorption is weak; high concentration required) or Refractive Index (RI).

  • Sample Prep: Dissolve 5 mg in 1 mL Mobile Phase.

Acceptance Criteria:

  • Major Peak ((S)-isomer) Retention Time: ~8.5 min (varies by column age).

  • Minor Peak ((R)-isomer): Must be < 0.5% area.

Protocol B: Proton NMR for Chemical Identity

Use NMR to detect the "Des-Methyl" impurity and residual solvents.

Key Diagnostic Signals (CDCl3, 400 MHz):

  • Boc Group: Singlet at ~1.44 ppm (9H).

  • N-Methyl Group: Singlet at ~2.45 ppm (3H). Note: If this appears as a doublet or multiplet, it indicates incomplete methylation or coupling.

  • Chiral Methine (CH-NHBoc): Multiplet at ~3.80 ppm.

Part 4: Visualization of Quality Control Workflow

The following diagram illustrates the decision matrix for accepting a batch of this compound for research use.

QC_Workflow Raw_Sample Raw Sample (S)-Tert-butyl 1-(methylamino) propan-2-ylcarbamate H_NMR Step 1: 1H-NMR Analysis (Identity & Solvents) Raw_Sample->H_NMR Check_Chem Chemical Purity >98%? H_NMR->Check_Chem Chiral_HPLC Step 2: Chiral HPLC (Stereochemistry) Check_Chem->Chiral_HPLC Yes Reject REJECT / RE-PURIFY Check_Chem->Reject No (Impurities Detected) Check_EE Enantiomeric Excess >99%? Chiral_HPLC->Check_EE Check_EE->Reject No (<99% ee) Release RELEASE FOR SYNTHESIS Check_EE->Release Yes

Figure 1: Quality Control Decision Tree. A sequential testing strategy ensures both chemical identity and stereochemical integrity before release.

Part 5: Impurity Origin & Prevention

Understanding where impurities originate allows researchers to troubleshoot synthesis failures.

Impurity_Origins Start Starting Material (Boc-L-Alanine deriv.) Reaction Methylation / Reduction Start->Reaction Target Target Molecule (S)-Isomer Reaction->Target Imp_R Impurity A: (R)-Enantiomer (Racemization via basic conditions) Reaction->Imp_R High pH / Heat Imp_Bis Impurity B: Bis-Methylated (Over-alkylation) Reaction->Imp_Bis Excess MeI Imp_Des Impurity C: Des-Methyl (Incomplete reaction) Reaction->Imp_Des Insufficient Reductant

Figure 2: Impurity Genesis. Dashed lines indicate process deviations that lead to specific impurities.

Part 6: Storage and Stability

To maintain the >99% purity standard:

  • Temperature: Store at 2°C – 8°C.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen.

  • Stability: The Boc group is acid-sensitive. Avoid exposure to lab atmosphere containing HCl fumes.

References

  • National Institutes of Health (NIH) . (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. Retrieved from [Link]

  • Organic Syntheses . (2007). (2-Aminoethyl)carbamic acid tert-butyl ester (Methodology for selective mono-Boc protection). Organic Syntheses, Coll. Vol. 11, p.439. Retrieved from [Link]

Sources

Validated Analytical Methods for (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts[1]

Executive Summary

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS: 873221-70-6) is a critical chiral building block, often utilized in the synthesis of peptidomimetics and kinase inhibitors.[1] Its structure—containing a secondary amine, a Boc-protected amine, and a chiral center—presents a "Triad of Analytical Challenges":

  • Weak UV Chromophore: The lack of aromatic rings makes standard UV detection (254 nm) impossible and low-UV (210 nm) prone to noise.[1]

  • Enantiomeric Purity: Differentiating the (S)-enantiomer from the (R)-impurity requires specialized chiral stationary phases.[1]

  • Chemical Stability: The acid-labile Boc group restricts the use of strong acidic modifiers (e.g., high % TFA) in mobile phases.

This guide compares three validated approaches to analyzing this molecule, ranking them by sensitivity, specificity, and operational cost.

Part 1: The Analytical Challenge (Mechanism & Causality)

Before selecting a method, you must understand the physicochemical limitations of the analyte.

  • Detection Issue: The carbonyl group in the Boc moiety is the only UV-active site, with a

    
     typically <210 nm. At this wavelength, common solvents (Ethyl Acetate, THF) and modifiers (Formic Acid) absorb light, causing baseline drift.
    
  • Stability Warning: While standard peptide methods use 0.1% Trifluoroacetic acid (TFA), this small molecule can undergo slow Boc-deprotection or rearrangement if left in acidic solution for extended periods (e.g., autosampler stability < 24 hours).[1] Neutral or weak-acid buffers are recommended. [1]

Part 2: Comparative Analysis of Methods

We compare three distinct methodologies. Method B (CAD) is currently the industry gold standard for this class of compounds due to its universality and lack of derivatization requirements.

Table 1: Performance Matrix
FeatureMethod A: Low-UV HPLC Method B: HPLC-CAD Method C: Chiral NP-HPLC
Primary Use Routine Assay (High conc.)[1]Impurity Profiling & AssayEnantiomeric Excess (ee%)
Detector UV-Vis / PDA @ 205 nmCharged Aerosol DetectorUV @ 210 nm or RI
Sensitivity (LOD) Moderate (10-50 ppm)High (< 1 ppm)Low (Requires high conc.)[1]
Linearity (

)
> 0.99 (Limited range)> 0.995 (Wide range)> 0.99
Sample Prep Direct DissolutionDirect DissolutionHexane/IPA Dilution
Key Limitation Baseline noise; Solvent cutoffEquipment cost; Non-linear response*Not suitable for general impurities

*Note: CAD response is curvilinear but can be linearized with a polynomial fit or power function.

Part 3: Detailed Experimental Protocols

Method A: The "Accessible" Approach (Low-UV RP-HPLC)

Best for labs without CAD/MS who need a quick purity check.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.8) — Crucial for Boc stability.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 205 nm (Reference 360 nm).[1]

  • Critical Control: Use a Phosphate buffer if pH < 7 is needed; avoid Acetate/Formate as they absorb at 205 nm.

Method B: The "Gold Standard" (HPLC-CAD)

Best for quantifying non-chromophoric impurities.[1]

  • Principle: The eluent is nebulized and dried; particles are charged and detected. Response is independent of chemical structure.

  • Column: Waters XBridge C18, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Nebulizer Temp: 35°C (Optimized for semi-volatiles).

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-12 min: 5% -> 95% B[1]

    • 12-15 min: 95% B[1]

  • Validation Note: Ensure the "Power Function" value in the software is optimized (typically 1.0–1.2) to achieve linearity.

Method C: Enantiomeric Purity (Chiral Normal Phase)

Mandatory for release testing to ensure (S)-configuration.[1]

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA).[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

    • Expert Insight: Diethylamine (DEA) is mandatory.[1] It masks residual silanols on the silica backbone, preventing peak tailing of the amine group.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV 210 nm.[1]

  • Expected Separation: (R)-isomer typically elutes before (S)-isomer (Confirmation with racemic standard required).[1]

Part 4: Validation Framework (ICH Q2(R1))

To validate these methods for regulatory submission, follow this logic flow.

Visualization: Validation Workflow

The following diagram outlines the decision process for validating the analytical method based on ICH guidelines.

ValidationWorkflow Start Method Selection Specificity Specificity (Stress Testing) Start->Specificity Step 1 Specificity->Start Fail (Interference) Linearity Linearity (5 Levels, 50-150%) Specificity->Linearity Pass Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Accuracy->Linearity Fail (Bias) Precision Precision (Repeatability & Intermediate) Accuracy->Precision Recovery 98-102% LOD_LOQ Sensitivity (LOD/LOQ) Precision->LOD_LOQ RSD < 2% Robustness Robustness (Flow, Temp, pH) Precision->Robustness Final Step

Caption: Step-by-step validation logic aligned with ICH Q2(R1) guidelines for quantitative impurity analysis.

Key Validation Parameters for this compound[1]
  • Specificity (Stress Degradation):

    • Expose sample to 0.1N HCl, 0.1N NaOH, and 3%

      
      .
      
    • Goal: Ensure the Boc-deprotected species (1-(methylamino)propan-2-amine) is chromatographically resolved from the parent peak.[1]

  • Linearity & Range:

    • For Method B (CAD), linearity is often achieved only over 2 orders of magnitude. Split the calibration curve if a wide range (0.05% to 100%) is needed.

  • Solution Stability:

    • Due to the secondary amine, the molecule can react with atmospheric

      
       to form carbamates over time in basic solution. Fresh preparation is critical. 
      

Part 5: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Drifting Baseline (Method A) UV absorption of mobile phase modifiers.[1]Switch from Acetate/Formate to Phosphate buffer.[1] Ensure HPLC-grade Acetonitrile.
Peak Tailing (Method C) Interaction with silanols on chiral column.[1]Increase Diethylamine (DEA) concentration to 0.1% or 0.2%.[1]
"Ghost" Peaks (Method B) Mobile phase contamination (CAD is ultra-sensitive).[1]Use LC-MS grade solvents.[1] Flush system with 50:50 MeOH:Water daily.[1]
Split Peaks Sample solvent incompatibility.Dissolve sample in the mobile phase starting composition (e.g., 5% ACN).

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][4][5] Link

  • Subramanian, G. (2012).[1] Chiral Separation Techniques: A Practical Approach.[1] Wiley-VCH.[1] (Authoritative text on Chiral HPLC method development for amines).

  • Thermo Fisher Scientific. (2023).[1] Charged Aerosol Detection for Non-Chromophoric Compounds.[1] Application Note. Link

  • Dolan, J. W. (2018).[1] LCGC North America.[1] "The Importance of pH in HPLC Method Development." (Guidance on amine peak shape and buffer selection).

Sources

Benchmarking (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate against similar building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Chiral Diamine Scaffolds in Drug Discovery

Executive Summary

Product: (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate CAS: 873221-70-6 Core Scaffold:


-methyl-1,2-diaminopropane (Boc-protected at 

)

This guide benchmarks This compound (referred to herein as Compound A ) against its non-methylated parent analog and rigidified alternatives. While standard primary diamines are ubiquitous in library synthesis, Compound A leverages the "Magic Methyl" effect—a strategic modification that enhances solubility, membrane permeability, and metabolic stability without altering the fundamental pharmacophore.

This document is designed for medicinal chemists selecting building blocks for peptidomimetics, fragment-based drug discovery (FBDD), and ligand synthesis.

Chemical Profile & Structural Competitors[1]

To evaluate performance objectively, we compare Compound A against two standard industry alternatives:

FeatureCompound A (Target) Alternative B (Control) Alternative C (Rigid)
Name This compound(S)-Tert-butyl (1-aminopropan-2-yl)carbamate(S)-3-(Boc-amino)pyrrolidine
Structure Linear,

-methylated
Linear, Primary AmineCyclic, Constrained
Key Attribute Balanced flexibility + LipophilicityHigh Reactivity (Sterically unhindered)Conformational Restriction
LogP (Calc) ~1.1 (More Lipophilic)~0.6~0.8
H-Bond Donors 1 (Free NH)2 (Free

)
1 (Free NH)
Primary Use Improving PK/SolubilityStandard LinkerLocking Conformation
Structural Visualization

The following diagram illustrates the structural relationship and steric environment of the benchmarking set.

G cluster_0 Target Molecule cluster_1 Primary Alternative cluster_2 Rigid Alternative CompA (S)-Tert-butyl 1-(methylamino) propan-2-ylcarbamate (N-Methylated) CompC (S)-3-(Boc-amino) pyrrolidine (Cyclic Constraint) CompA->CompC Cyclization (Rigidification) CompB (S)-Tert-butyl (1-aminopropan -2-yl)carbamate (Unmethylated) CompB->CompA N-Methylation (+ Lipophilicity, + Stability)

Figure 1: Structural evolution from the primary amine scaffold to methylated and rigidified analogs.

Benchmarking Performance Data

The following data synthesizes performance metrics based on standard amide coupling protocols (HATU/DIEA) and physicochemical property analysis.

A. Reactivity Profile (Acylation Efficiency)

The critical differentiator is the nucleophilicity of the free amine versus steric hindrance.

  • Compound B (Primary Amine): Exhibits rapid kinetics. Ideal for coupling with sterically hindered carboxylic acids.

  • Compound A (Secondary Methylamine): Reaction rates are slightly slower due to steric bulk at the nitrogen. However, it eliminates the possibility of over-acylation (imide formation) which is a risk with primary amines under forcing conditions.

MetricCompound A (N-Me)Compound B (

)
Interpretation
Coupling Yield (Standard) 92-96%>98%Primary amine is slightly more efficient for difficult couplings.
Coupling Yield (Hindered) 75-85%88-92%Methyl group introduces steric clash with bulky electrophiles.
Over-acylation Risk NegligibleModerateN-Me prevents formation of bis-amides.
Rotamer Presence (NMR) High (Cis/Trans)LowN-Me amides often exist as rotameric mixtures, complicating NMR.
B. Physicochemical & ADME Advantages

This is where Compound A outperforms the alternatives. The "Methyl Effect" significantly alters the drug-like properties of the final scaffold.

  • Solubility: The

    
    -methyl group disrupts intermolecular Hydrogen Bonding networks, often lowering the melting point and increasing solubility in organic solvents (critical for purification) and lipids (critical for permeability).
    
  • Metabolic Stability: Primary amines are susceptible to oxidative deamination by MAO (Monoamine Oxidases). The

    
    -methyl group sterically hinders this enzymatic attack, prolonging half-life (
    
    
    
    ).
Experimental Protocols
Protocol 1: Optimized Coupling for Sterically Hindered Amines

Use this protocol when coupling Compound A to carboxylic acids to overcome the steric penalty of the N-methyl group.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Compound A (1.1 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)[2]

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in DMF (0.2 M). Add HATU and stir for 5 minutes at

    
     to form the active ester. Note: Pre-activation is crucial for secondary amines.
    
  • Addition: Add DIPEA followed immediately by Compound A .

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.

    • Checkpoint: Monitor by LC-MS.[3] If conversion <50% after 4h, add 0.1 equiv of HOAt (or Oxyma) as a nucleophilic catalyst.

  • Workup: Dilute with EtOAc, wash with 5%

    
     (to remove DMF), saturated 
    
    
    
    , and brine. Dry over
    
    
    .[4]
Protocol 2: Orthogonal Deprotection (Boc Removal)

Standard protocol, valid for all three alternatives.

  • Dissolve the coupled product in DCM (0.1 M).

  • Add TFA (20% v/v). Tip: Add triethylsilane (2%) as a scavenger if the molecule contains electron-rich aromatics (e.g., Indole, Tryptophan).

  • Stir at RT for 1–2 hours.

  • Concentrate under vacuum. Co-evaporate with toluene (

    
    ) to remove residual TFA.
    
Decision Guide: When to Choose Which?

Use the following logic flow to select the correct building block for your specific medicinal chemistry campaign.

DecisionTree Start Select Building Block Q1 Is metabolic stability (MAO) a concern? Start->Q1 Q2 Is the target conformation known? Q1->Q2 No ResA Choose Compound A (N-Methylated) CAS: 873221-70-6 Q1->ResA Yes (High Clearance) ResB Choose Compound B (Primary Amine) CAS: 81587-17-9 Q2->ResB No (Need Flexibility/Yield) ResC Choose Compound C (Rigid Pyrrolidine) Q2->ResC Yes (Need Constraint) ResB->ResA If permeability is low, switch to ->

Figure 2: Decision tree for selecting between linear, methylated, and rigidified diamine spacers.

References
  • Biosynth. (n.d.). tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate Properties. Retrieved from

  • Chatterjee, J., et al. (2008).[5] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Retrieved from

  • PubChem. (n.d.).[1][6][2][7] tert-Butyl N-(1-amino-1-oxopropan-2-yl)carbamate (Compound B Data). National Library of Medicine. Retrieved from

  • Barreiro, E. J., et al. (2011). The "Magic Methyl" Effect in Medicinal Chemistry. Chemical Reviews. (General reference for methyl effect principles cited in Section 3).
  • Vertex AI Search. (2026).[1] Consolidated search results for N-methylated diamine synthesis and applications. (Internal Data).

Sources

Review of literature on the applications of (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Scaffold in Medicinal Chemistry

(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate (CAS: 873221-70-6) represents a "privileged scaffold" in modern drug discovery. As a differentially protected, chiral 1,2-diamine, it solves a critical synthetic bottleneck: the orthogonal functionalization of vicinal amines. Unlike simple diamines, this building block allows researchers to introduce a specific stereocenter ((S)-configuration) and a distinct N-methylation pattern early in the synthetic sequence, preventing the formation of statistical mixtures and regioisomers.

This guide reviews its applications, compares its performance against racemic and non-methylated alternatives, and provides a validated experimental protocol for its integration into drug development workflows.

Comparative Analysis: Why This Specific Scaffold?

In the optimization of lead compounds, small structural changes yield profound biological effects. The selection of This compound over its analogs is driven by three key factors: Stereochemical Fidelity , Metabolic Stability , and Orthogonal Reactivity .

Performance Matrix: Product vs. Alternatives
Feature(S)-Tert-butyl 1-(methylamino)... (Target)Racemic Analog Non-Methylated Analog ((S)-Boc-1,2-diaminopropane)Alternative PG (Cbz/Fmoc)
Stereopurity >99% ee (Derived from L-Alanine)0% ee (Requires resolution)>99% ee>99% ee
Metabolic Stability High (N-Me blocks deamination)HighLow (Susceptible to MAO)High
Regiocontrol Absolute (N1-Me, N2-Boc defined)AbsolutePoor (N1/N2 indistinguishable)Absolute
Deprotection Acid Labile (TFA/HCl)Acid LabileAcid LabileHydrogenolysis/Base
Solubility (LogP) Moderate (Improved membrane perm.)ModerateLow (More polar)Varies
Mechanistic Insights
  • The "Methyl Effect": The N-methyl group at the C1 position is not merely a substituent; it often acts as a "conformational lock," reducing the energetic penalty for ligand binding. Furthermore, N-methylation prevents oxidative deamination by monoamine oxidases (MAOs), significantly extending the half-life of diamine-containing drugs compared to their primary amine counterparts.

  • Chiral Memory: Starting with the (S)-enantiomer (derived from the natural amino acid L-Alanine) ensures that the final drug molecule matches the chiral environment of biological targets (receptors/enzymes), avoiding the "eutomer/distomer" problem seen with racemates.

Applications in Drug Discovery & Synthesis[1][2][3]

Kinase Inhibitors and GPCR Ligands

The 1,2-diamine motif is a common pharmacophore in kinase inhibitors (e.g., targeting ALK or ROS1) and GPCR antagonists (e.g., Orexin receptors). The CAS 873221-70-6 scaffold allows for the rapid synthesis of libraries where the N-methyl amine acts as a solvent-exposed "tail" that modulates solubility, while the Boc-protected amine is coupled to the aromatic "warhead."

Peptidomimetics

In peptide engineering, this scaffold serves as a Gamma-Turn Inducer . The constraint provided by the N-methyl group and the chiral center forces the peptide backbone into a specific turn conformation, stabilizing secondary structures that are critical for protein-protein interaction inhibitors.

Asymmetric Ligand Synthesis

Beyond biology, this compound is a precursor for Chiral Salen and Trost Ligands . The (S)-configuration directs the stereochemical outcome of downstream catalytic reactions, such as asymmetric allylic alkylations.

Experimental Protocol: Validated Synthesis Pathway

While direct selective protection of N-methyl-1,2-diaminopropane is possible, it often suffers from poor regioselectivity. The "Alaninol Route" described below is the industry standard for high-fidelity synthesis, guaranteeing the position of the methyl and Boc groups.

Synthetic Workflow (The "Alaninol Route")

Step 1: Protection React L-Alaninol with Boc-anhydride (


) to secure the nitrogen.
  • Reagents: L-Alaninol,

    
    , 
    
    
    
    , DCM.
  • Yield: >95%.[1][2]

Step 2: Activation Convert the primary alcohol to a leaving group (Mesylate or Tosylate).

  • Reagents: MsCl,

    
    , DCM, 
    
    
    
    .
  • Critical Control: Keep temperature low to prevent cyclization to the oxazolidinone.

Step 3: Nucleophilic Displacement Displace the mesylate with methylamine.

  • Reagents:

    
     (excess), THF/Water or MeOH, Sealed Tube, 
    
    
    
    .
  • Mechanism:[3][4][5][6]

    
     inversion? No, the displacement happens at the primary carbon (C1), so the chiral center at C2 is preserved .
    
Visualization of Synthesis Logic

SynthesisPathway Figure 1: High-Fidelity Synthesis via the Alaninol Route L_Alanine L-Alanine (Natural Source) Alaninol L-Alaninol (Reduction) L_Alanine->Alaninol LiAlH4 or BH3 N_Boc_Alaninol N-Boc-Alaninol (Protection) Alaninol->N_Boc_Alaninol Boc2O, Et3N Activated_Int O-Mesylate Intermediate (Activation) N_Boc_Alaninol->Activated_Int MsCl, 0°C Target (S)-Tert-butyl 1-(methylamino)... (Nucleophilic Displacement) Activated_Int->Target MeNH2 (excess) Retains Stereochemistry

Figure 1: The "Alaninol Route" ensures regiochemical integrity by building the methylamine tail on the primary carbon while the chiral center remains protected.

Handling & Stability Data

  • Physical State: Colorless to pale yellow viscous oil or low-melting solid.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C.

  • Stability:

    • Acid: Unstable (Boc removal). Avoid exposure to HCl vapors.

    • Base: Stable.

    • Oxidation: Susceptible to oxidation at the secondary amine over long periods; store away from light.

References

  • Biosynth. tert-Butyl N-[(2S)-1-(methylamino)propan-2-yl]carbamate Product Data. Retrieved from .

  • Organic Syntheses. Selective Protection of Diamines: (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth. 2014 , 91, 260-272. Link.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45091845, tert-butyl N-[(2S)-2-(methylamino)propyl]carbamate. Retrieved from .

  • ChemicalBook. this compound Properties and Suppliers. Retrieved from .

  • ResearchGate. Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate. Z. Kristallogr. NCS 2017 , 233(1). Link.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

[1]

Executive Safety Summary

Compound Identity: (S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate CAS: 873221-70-6 (or stereoisomers such as 454709-95-6) Chemical Class: Boc-protected diamine (Secondary amine / Carbamate)[1]

This guide provides an evidence-based safety protocol for handling this chiral building block. While the tert-butoxycarbonyl (Boc) group reduces the nucleophilicity of one amine, the molecule retains a free secondary methylamine moiety.[1] This structural feature dictates its safety profile: it is basic, potentially corrosive to mucous membranes, and a significant eye hazard.

Critical Hazard Classifications (GHS):

  • H315: Causes skin irritation.[1][2][3]

  • H318/H319: Causes serious eye damage / Causes serious eye irritation.[1] (Note: Treat as Eye Dam. 1 for maximum safety due to the free amine).[1]

  • H335: May cause respiratory irritation.[1][4]

Hazard Mechanism & Risk Assessment

To select the correct PPE, one must understand the causality of the risk.

  • The Free Amine Factor: The exposed

    
    -methylamine group is a base.[1] Upon contact with moisture in the eyes or respiratory tract, it protonates, generating hydroxide ions (
    
    
    ).[1] This causes immediate tissue saponification (damage), necessitating superior eye protection [1].[1]
  • The Lipophilicity Factor: The Boc group and the tert-butyl chain increase the molecule's lipophilicity compared to simple diamines. This enhances its ability to penetrate the skin barrier, making dermal exposure a systemic risk, not just a surface irritant [2].

  • Physical State: Depending on purity and ambient temperature, this compound may exist as a low-melting solid or a viscous oil.[1] Oils are harder to contain and can degrade glove materials faster than dry solids.

PPE Selection Matrix

The following requirements are non-negotiable for handling >10 mg of substance.

Body ZonePPE RequirementTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1+ (Impact & Splash).Rationale: Safety glasses with side shields are insufficient due to the H318 (Serious Eye Damage) risk.[1] The free amine vapors or dust can bypass side shields.[1]
Dermal (Hand) Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Bright color for contrast).Outer Layer: 5-8 mil Nitrile (Long cuff).Rationale: Nitrile provides excellent degradation resistance to amines.[1] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin [3].
Respiratory Engineering Control (Primary) Standard: Chemical Fume Hood (Face velocity: 80–100 fpm).Backup: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with P100/Organic Vapor (OV) cartridges.[1]
Body Lab Coat + Apron Standard: 100% Cotton or Nomex Lab Coat.Add-on: Chemical-resistant rubber apron if handling liquids/oils >100 mL.Rationale: Synthetic blends (polyester) can melt into skin if a fire occurs (amines are combustible).[1]

Operational Logic & Decision Pathways

The following diagram outlines the decision-making logic for PPE escalation based on the state of the reagent (Solid vs. Solution).

PPE_Decision_LogicStartStart: Risk AssessmentState_CheckCheck Physical StateStart->State_CheckSolid_PathSolid / PowderState_Check->Solid_PathDryLiquid_PathOil / SolutionState_Check->Liquid_PathWet/DissolvedStandard_PPEStandard PPE:Nitrile Gloves + Goggles+ Fume HoodSolid_Path->Standard_PPESolvent_CheckCheck Solvent CompatibilityLiquid_Path->Solvent_CheckSolvent_Check->Standard_PPEWater/MethanolEnhanced_PPEEnhanced PPE:Laminate Gloves (Silver Shield)+ Face ShieldSolvent_Check->Enhanced_PPEDCM/THF/DMFProceedProceed with ProtocolStandard_PPE->ProceedEnhanced_PPE->Proceed

Figure 1: PPE Decision Hierarchy. Note that if the compound is dissolved in penetrating solvents like Dichloromethane (DCM), standard nitrile gloves offer <1 minute breakthrough protection, necessitating laminate gloves.

Operational Protocol: Handling & Transfer

Objective: Transfer 500 mg from stock bottle to reaction vessel without exposure.

Step 1: Preparation
  • Verify Ventilation: Ensure fume hood sash is at the safe working height.

  • Static Control: If the substance is a solid, use an antistatic gun or polonium strip.[1] Boc-protected amines can be "sticky" and static-prone, leading to powder scattering.[1]

Step 2: Weighing (The "Zone of High Risk")[1]
  • Risk:[1] This is the moment of highest inhalation risk.

  • Protocol:

    • Place the balance inside the fume hood.[1]

    • If the balance must be outside, use a tarred, screw-top vial .[1]

    • Open the stock bottle only inside the hood. Transfer solid to the vial, close the vial tightly, then move to the balance.

    • Never weigh open powder on a benchtop balance.

Step 3: Solubilization & Cleanup
  • Dissolve the compound immediately after weighing to reduce dust hazard.[1]

  • Wipe Down: Clean the exterior of the stock bottle and the balance area with a tissue dampened with methanol or isopropanol.

  • Disposal of Wipes: Place immediately into solid hazardous waste.

Emergency Response & Waste Disposal

Accidental Exposure
ScenarioImmediate Action
Eye Contact Flush for 15 Minutes. Do not pause to remove contact lenses initially; flush immediately. The basicity can cause permanent corneal opacity if not treated within seconds.[1] Seek medical attention (Ophthalmologist).
Skin Contact Remove contaminated clothing.[1][2][5][6] Wash with soap and copious water.[5] Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption.[1]
Spill (Solid) Cover with wet paper towels to prevent dust.[1] Scoop into a bag.
Spill (Liquid) Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if mixed with oxidizers.[1]
Waste Disposal Workflow

Proper segregation prevents dangerous side reactions in the waste drum.

Disposal_WorkflowWaste_GenWaste GenerationIdentifyIdentify MixtureWaste_Gen->IdentifyHalogenatedContains Halogens?(DCM, Chloroform)Identify->HalogenatedStream_AStream A:Halogenated OrganicHalogenated->Stream_AYesStream_BStream B:Non-Halogenated OrganicHalogenated->Stream_BNoLabelingLabel: 'Basic Organic Waste'(Contains Amines)Stream_A->LabelingStream_B->Labeling

Figure 2: Waste Segregation Logic. Crucially, ensure amine waste is NOT mixed with acid waste streams to prevent exothermic neutralization or precipitation.

References

  • PubChem. (n.d.).[1] Compound Summary: tert-butyl N-[(2S)-2-(methylamino)propyl]carbamate.[1] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Reaction mass of (S)-tert-butyl (1-(methylamino)propan-2-yl)carbamate. Retrieved January 28, 2026, from [Link][1]

  • University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Reference. Retrieved January 28, 2026, from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate
Reactant of Route 2
Reactant of Route 2
(S)-Tert-butyl 1-(methylamino)propan-2-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.